molecular formula C9H7NO B181052 3-Oxo-2-phenylpropanenitrile CAS No. 5841-70-3

3-Oxo-2-phenylpropanenitrile

Cat. No.: B181052
CAS No.: 5841-70-3
M. Wt: 145.16 g/mol
InChI Key: MGDKAIHGKFPFTO-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylpropanenitrile (CAS 5841-70-3) is a high-purity β-keto nitrile building block essential for organic and medicinal chemistry research. This compound is highly valued for its role as a key precursor in the synthesis of a wide array of heterocyclic systems and biologically active molecules. Its core research value lies in its application as a Michael donor in carbon-carbon bond-forming reactions. For instance, it reacts regioselectively with linear conjugated enynones under basic conditions to produce polyfunctional δ-diketones, which are versatile intermediates for synthesizing complex structures like substituted 5,6-dihydro-4H-1,2-diazepines . The δ-diketones accessible from this compound are also valuable precursors to other important heterocycles, including tetrahydropyrans and pyrylium salts, as well as cyclopropanes . Furthermore, this compound serves as a critical intermediate in pharmaceutical research. It is a recognized precursor in the biocatalytic synthesis of both antipodes of 3-hydroxy-3-phenylpropanitrile, which is a key chiral intermediate for the serotonin/norepinephrine reuptake inhibitors fluoxetine, atomoxetine, and nisoxetine . This product is offered with a guaranteed purity of not less than 95% and is accompanied by a batch-specific Certificate of Analysis to ensure quality and traceability . It is recommended to store this chemical in a cool, dark, and dry environment, ideally in a freezer at -20°C, to maintain stability . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDKAIHGKFPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5841-70-3
Record name 5841-70-3
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Record name 2-Formyl-2-phenylacetonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Oxo-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 3-oxo-2-phenylpropanenitrile (CAS 5841-70-3), a trifunctional organic molecule of significant interest to the chemical, pharmaceutical, and material science sectors. The document elucidates the compound's core chemical and physical properties, reactivity, and synthetic utility. A critical distinction is made between this compound and its widely documented constitutional isomer, benzoylacetonitrile (CAS 614-16-4), to ensure clarity in application. Detailed experimental protocols for handling and a representative synthetic transformation are provided, underscoring its role as a versatile building block. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration and application of advanced chemical intermediates.

Introduction and Nomenclature Clarification

This compound, systematically known as α-formylphenylacetonitrile, is a compact yet highly functionalized organic compound. Its structure incorporates an aldehyde, a nitrile, and a phenyl group all bonded to a single stereocenter, rendering it a potent precursor for a diverse array of complex molecular architectures.[1] Its utility is particularly pronounced in the synthesis of heterocyclic systems and as a key intermediate in the production of biologically active molecules.[1]

A crucial point of clarification is the distinction from its isomer, benzoylacetonitrile (CAS 614-16-4), which has an IUPAC name of 3-oxo-3 -phenylpropanenitrile. While structurally similar, the placement of the phenyl group fundamentally alters the nature of the carbonyl group—from an aldehyde in the target compound to a ketone in benzoylacetonitrile. This guide focuses specifically on This compound (CAS 5841-70-3) . Due to the greater volume of published reactivity data for benzoylacetonitrile, it will be used as a comparative model to illustrate the principles of β-ketonitrile chemistry where applicable, thereby highlighting the unique synthetic avenues available to the α-formyl target compound.

Molecular Identity and Physicochemical Properties

The distinct structures of these isomers lead to markedly different physical properties, which is a critical consideration for experimental design.

Table 1: Core Identifiers and Properties of this compound

PropertyValueReference(s)
CAS Number 5841-70-3[1][2]
Alternate Name α-Formylphenylacetonitrile[3][4]
Molecular Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [1]
InChIKey MGDKAIHGKFPFTO-UHFFFAOYSA-N[1]
Appearance Solid[5]
Melting Point 153-155 °C[2][5]
Storage Store under inert gas, freezer (-20°C)[1][6]
Stability Reported to be hygroscopic[1]

Table 2: Comparative Data for Isomer Benzoylacetonitrile

PropertyValueReference(s)
CAS Number 614-16-4[7]
IUPAC Name 3-Oxo-3-phenylpropanenitrile[8]
Molecular Formula C₉H₇NO[7]
Molecular Weight 145.16 g/mol
InChIKey ZJRCIQAMTAINCB-UHFFFAOYSA-N
Appearance Light brown to brown powder[7]
Melting Point 82-83 °C[7]
Boiling Point 160 °C @ 10 mmHg[7]

The significant difference in melting points underscores the distinct crystalline packing and intermolecular forces resulting from the aldehyde versus ketone functionality.

Spectroscopic and Structural Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for a robust prediction of its key spectroscopic features. These predictions are vital for reaction monitoring and quality control.

Predicted Spectral Features:
  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹. The position can confirm the presence of the aldehyde.

    • C≡N Stretch (Nitrile): A medium-intensity, sharp band should appear in the 2240-2260 cm⁻¹ region. Conjugation may slightly lower this frequency.

    • C-H Stretch (Aromatic/Aldehydic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aldehydic C-H stretch will present as two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.

    • C=C Stretch (Aromatic): Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Aldehydic Proton (-CHO): A highly deshielded singlet is predicted in the δ 9.5-10.5 ppm region. This is a definitive diagnostic peak.

    • α-Proton (Ph-CH-CN): A singlet is expected for the methine proton, likely in the δ 4.5-5.5 ppm range, deshielded by both the phenyl and nitrile groups.

    • Aromatic Protons (-C₆H₅): A complex multiplet pattern between δ 7.2-7.8 ppm, integrating to 5 protons, is expected.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-CHO): A highly deshielded signal is expected at δ 190-200 ppm.

    • Nitrile Carbon (-C≡N): A signal in the δ 115-125 ppm region is characteristic.

    • α-Carbon (Ph-CH-CN): The methine carbon should appear in the δ 40-50 ppm range.

    • Aromatic Carbons (-C₆H₅): Multiple signals are expected between δ 125-140 ppm.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 145.16.

    • Key fragmentation patterns would likely include the loss of the formyl group (-CHO, m/z = 29) and the nitrile group (-CN, m/z = 26), as well as fragments corresponding to the phenyl group (m/z = 77).

G cluster_molecule This compound cluster_legend Key Functional Groups for Spectral Analysis C_alpha α-Carbon (CH) C_phenyl Phenyl Group (C₆H₅) C_alpha->C_phenyl sp³-sp² bond C_aldehyde Aldehyde (CHO) C_alpha->C_aldehyde Key Reactivity Site (Carbonyl) C_nitrile Nitrile (C≡N) C_alpha->C_nitrile Electron Withdrawing k1 Aldehyde C=O k2 Nitrile C≡N k3 Aromatic Ring

Caption: Key functional groups of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups.[1] This trifunctional nature makes it an exceptionally valuable and versatile building block in organic synthesis.

The Acidic α-Proton: A Nucleophilic Hub

The proton at the α-position is rendered significantly acidic by the powerful electron-withdrawing effects of both the adjacent nitrile and carbonyl groups. Deprotonation with a suitable base generates a stabilized enolate, which is a potent carbon nucleophile. This property is the cornerstone of its utility in C-C bond formation.[1]

While specific examples for this compound are sparse, the principle is well-demonstrated by its isomer, benzoylacetonitrile. In a key transformation, benzoylacetonitrile acts as a Michael donor, adding regioselectively to conjugated enynones to produce polyfunctional δ-diketones.[9][10] These diketones are, in turn, valuable precursors for a variety of heterocycles, including 1,2-diazepines.[9][10] This reaction underscores the synthetic power of the activated methylene/methine group in this class of compounds.

Michael_Addition start β-Ketonitrile (e.g., Benzoylacetonitrile) enolate Stabilized Enolate (Nucleophile) start->enolate Deprotonation base Base (e.g., NaOMe) base->start addition Michael Addition (C-C Bond Formation) enolate->addition enynone Michael Acceptor (Conjugated Enynone) enynone->addition product Polyfunctional δ-Diketone addition->product Protonation

Caption: Generalized workflow for Michael addition using a β-ketonitrile.

Aldehyde and Nitrile Groups: Gateways to Heterocycles and Pharmaceuticals

The aldehyde functionality of this compound offers unique reactive pathways not available to its ketonic isomer, including:

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig and Related Olefinations: To extend the carbon chain.

  • Condensation Reactions: With active methylene compounds to form new ring systems.

Both the nitrile and carbonyl groups are crucial for its role as a precursor in pharmaceutical synthesis. It is a recognized intermediate in the biocatalytic synthesis of chiral 3-hydroxy-3-phenylpropanenitrile.[1] This downstream product is a key chiral building block for important serotonin/norepinephrine reuptake inhibitors such as fluoxetine and atomoxetine.[1][11][12] The conversion often involves stereoselective reduction of the carbonyl group, a process where enzymes can provide high enantiomeric excess.[1]

Experimental Protocols

Adherence to validated protocols is paramount for safety, reproducibility, and success in the application of this reagent.

Protocol 1: General Handling, Storage, and Dispensing

Causality: this compound is hygroscopic and should be stored under conditions that minimize atmospheric moisture and degradation.[1] The following protocol ensures reagent integrity.

  • Storage: Upon receipt, store the container tightly sealed in a freezer at or below -20°C.[5][6] The storage area should be dark and dry.

  • Inert Atmosphere Handling: All manipulations should ideally be performed in a glove box or glove bag under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Quickly weigh the desired amount of the solid into a tared, dry flask. The flask should be equipped for inert gas flushing.

  • Resealing and Storage: Immediately and securely reseal the original container. Purge the headspace with inert gas if possible. Return the container to the freezer promptly.

Protocol 2: Synthesis of α-Formylphenylacetonitrile (CAS 5841-70-3)

Self-Validation: This protocol, adapted from established literature, describes a Claisen condensation for the synthesis of the title compound.[3] The outcome can be validated by comparing the melting point of the product with the literature value (153-155 °C) and by spectroscopic analysis (IR, NMR) to confirm the presence of the key functional groups.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend sodium methoxide (10.8 g) in anhydrous benzene (300 mL).

  • Reaction Initiation: Cool the suspension in an ice bath.

  • Substrate Addition: Prepare a mixture of ethyl formate (16.28 g) and phenylacetonitrile (23.4 g). Add this mixture dropwise to the stirred suspension while maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete (approx. 30 minutes), remove the ice bath and allow the reaction to stir at ambient temperature for 3 hours.

  • Workup - Quenching and Extraction: Add ice water to the reaction mixture. Separate the aqueous layer. Wash the organic layer with 0.5 N sodium hydroxide solution (3 x 100 mL).

  • Workup - Acidification and Precipitation: Combine all aqueous layers and cool in an ice bath. Adjust the pH to 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Stir the mixture in the ice bath for 20 minutes. Collect the resulting solid precipitate by filtration.

  • Purification: Wash the filter cake thoroughly with cold water to yield α-formylphenylacetonitrile (approx. 21 g). The product can be used directly for many subsequent steps or recrystallized for higher purity.[3]

Safety and Toxicology

As a multifunctional nitrile, this compound must be handled with appropriate care.

  • Hazard Profile: Classified as a dangerous good for transport.[4] Compounds of this class are often toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Engineering Controls: All work should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

  • Disclaimer: This information is not a substitute for a formal Safety Data Sheet (SDS). Users must obtain and review the most current SDS from their supplier before any handling or use of this compound.

Conclusion and Future Outlook

This compound is a potent and versatile chemical intermediate whose value lies in the dense and orthogonal reactivity of its functional groups. Its demonstrated role as a precursor to key pharmaceutical intermediates highlights its importance in drug discovery and development.[1] Future research will likely focus on expanding its application in asymmetric catalysis to access novel chiral building blocks, developing more environmentally benign "green" synthetic routes, and exploring its utility in the synthesis of advanced materials and functional dyes. The continued exploration of this and related α-cyanoketones promises to unlock new and efficient pathways to complex molecular targets.

References

An In-depth Technical Guide to 2-Cyanoacetophenone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Cyanoacetophenone. Known systematically as 3-oxo-3-phenylpropanenitrile and also by synonyms such as Benzoylacetonitrile, this compound is a highly versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a ketone, a nitrile, and an active methylene group, provides a triad of reactive sites that make it an invaluable precursor for a diverse array of complex molecules, particularly heterocyclic systems of medicinal importance.

This document moves beyond a simple recitation of facts, providing causality behind experimental choices and protocols. We will delve into the core physicochemical properties, robust synthetic routes, detailed analytical characterization, and critical applications, with a focus on empowering researchers to leverage this reagent's full potential.

Core Molecular Attributes of 2-Cyanoacetophenone

2-Cyanoacetophenone (CAS No. 614-16-4) is an aromatic beta-ketonitrile.[1][2] The molecule consists of a phenyl ring attached to a carbonyl group, which is in turn bonded to a methylene group bearing a nitrile function (-C≡N).[1] This arrangement makes the methylene protons acidic and thus readily removable by a base, a key feature underpinning its reactivity.

The juxtaposition of the electron-withdrawing benzoyl and cyano groups significantly enhances the reactivity of the central methylene bridge, making it a potent nucleophile in its carbanionic form. This structural feature is the cornerstone of its utility in carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of 2-Cyanoacetophenone

PropertyValueReference(s)
IUPAC Name 3-oxo-3-phenylpropanenitrile[1]
Synonyms Benzoylacetonitrile, 2-Cyanoacetyl phenone, Phenacyl cyanide[1][3][4]
CAS Number 614-16-4[1][3][5]
Molecular Formula C₉H₇NO[1][3][4]
Molecular Weight 145.16 g/mol [1][4]
Appearance White to light yellow crystalline powder[6]
Melting Point 80-84 °C[1][2]
Purity ≥ 98%[6]
SMILES C1=CC=C(C=C1)C(=O)CC#N[1]

Synthesis and Mechanistic Insight

The synthesis of 2-Cyanoacetophenone is most effectively achieved via a base-mediated condensation reaction between a benzoyl precursor and an acetonitrile source. The following protocol describes a reliable method adapted from established procedures for synthesizing β-ketonitriles.[7]

Experimental Protocol: Synthesis of 2-Cyanoacetophenone

This procedure details the synthesis via the reaction of ethyl benzoate with acetonitrile, using potassium tert-butoxide as the base. The causality for this choice lies in the base's strength, which is sufficient to deprotonate acetonitrile to form the required nucleophile, and its bulky nature, which minimizes side reactions.

Materials:

  • Ethyl benzoate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl benzoate (1 equivalent) in anhydrous THF.

  • Base Addition: To the stirred solution at room temperature, add potassium tert-butoxide (2.1 equivalents) in one portion.

  • Nucleophile Addition: Immediately following the base, add acetonitrile (1 equivalent) to the reaction mixture.

  • Reaction: Allow the resulting mixture to stir at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water. Stir for 5 minutes.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic components. Carefully add concentrated HCl dropwise to neutralize the mixture and protonate the product.

  • Work-up: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-Cyanoacetophenone.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process, providing a clear visual representation of the workflow from reactants to the purified product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants Ethyl Benzoate + Acetonitrile + Potassium t-Butoxide in THF Reaction Stir at Room Temp (Monitor by TLC) Reactants->Reaction Condensation Quench Quench with H₂O Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Neutralize Neutralize with HCl Extract->Neutralize Dry Dry with MgSO₄ Neutralize->Dry Purify Column Chromatography Dry->Purify Product Pure 2-Cyanoacetophenone Purify->Product

Caption: Workflow for the synthesis of 2-Cyanoacetophenone.

Analytical Characterization Protocols

Rigorous structural confirmation of the synthesized 2-Cyanoacetophenone is paramount. The following section provides self-validating protocols for its characterization using NMR, IR, and Mass Spectrometry.

Analytical Workflow Diagram

This diagram outlines the logical flow for the comprehensive characterization of the final compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Sample Purified Product (2-Cyanoacetophenone) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data (Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Confirmation Structural Confirmation Data->Confirmation

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of purified 2-Cyanoacetophenone in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of ~220 ppm, a 2-second relaxation delay, and an accumulation of at least 1024 scans for a good signal-to-noise ratio.

  • Expected Data Interpretation:

    • ¹H NMR:

      • ~ δ 7.5-8.0 (m, 5H): These signals correspond to the protons of the phenyl group. The protons ortho to the carbonyl group will be the most downfield due to the group's electron-withdrawing nature.

      • ~ δ 4.0 (s, 2H): A sharp singlet corresponding to the two equivalent protons of the active methylene group (-CH₂-), which are deshielded by the adjacent carbonyl and cyano groups.

    • ¹³C NMR: Carbonyl carbons are distinctly found at the low-field end of the spectrum (160-220 δ), while sp² carbons of the aromatic ring absorb from 110-140 δ.[8]

      • ~ δ 188-192: Carbonyl carbon (C=O).

      • ~ δ 128-136: Aromatic carbons. Four signals are expected due to symmetry.

      • ~ δ 115-117: Cyano group carbon (-C≡N).

      • ~ δ 30-35: Methylene carbon (-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum as a thin film or using an Attenuated Total Reflectance (ATR) accessory.[1]

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Data Interpretation: The IR spectrum provides definitive evidence for the key functional groups.

    • ~ 2250-2270 cm⁻¹: A sharp, medium-intensity absorption characteristic of the nitrile (C≡N) stretch.[9][10]

    • ~ 1680-1700 cm⁻¹: A strong, sharp absorption corresponding to the conjugated ketone (C=O) stretch.

    • ~ 3050-3100 cm⁻¹ & 1450-1600 cm⁻¹: Absorptions corresponding to aromatic C-H stretching and C=C ring stretching, respectively.

    • ~ 2900-2950 cm⁻¹: Aliphatic C-H stretching from the methylene group.

Mass Spectrometry (MS)
  • Protocol:

    • Sample Introduction: Introduce the sample into an electron ionization (EI) mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • Ionization: Use a standard electron energy of 70 eV.

  • Expected Data Interpretation: The mass spectrum confirms the molecular weight and provides structural information through fragmentation patterns.[11][12]

    • m/z 145: The molecular ion (M⁺) peak, confirming the molecular weight.

    • m/z 105: A very prominent peak (often the base peak) corresponding to the benzoyl cation [C₆H₅CO]⁺. This is formed by the stable loss of the cyanomethyl radical (•CH₂CN) from the molecular ion.[13]

    • m/z 77: A strong peak corresponding to the phenyl cation [C₆H₅]⁺, formed by the loss of carbon monoxide (CO) from the benzoyl cation.[12][13]

Table 2: Summary of Expected Analytical Data

TechniqueExpected ResultInferred Structural Feature
¹H NMR δ ~4.0 (s, 2H); δ ~7.5-8.0 (m, 5H)Active methylene and phenyl groups
¹³C NMR δ ~190 (C=O); δ ~116 (C≡N); δ ~32 (CH₂)Carbonyl, nitrile, and methylene carbons
FTIR ~2260 cm⁻¹ (C≡N); ~1690 cm⁻¹ (C=O)Nitrile and conjugated ketone groups
MS (EI) m/z 145 (M⁺); 105 ([M-CH₂CN]⁺); 77 ([M-CH₂CN-CO]⁺)Molecular weight and key fragments

Applications in Research and Drug Development

The synthetic utility of 2-Cyanoacetophenone is extensive, primarily serving as a versatile intermediate for constructing more complex molecular frameworks. Its ability to act as a three-carbon building block makes it particularly powerful in the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceuticals.

  • Heterocyclic Synthesis: It is a key starting material for producing substituted pyridines, pyrimidines, 4H-pyrans, 2-pyridones, and furans.[2][14] These scaffolds are prevalent in a wide range of biologically active molecules, including anti-inflammatory, analgesic, and potential anti-cancer agents.

  • Pharmaceutical Intermediates: The compound's reactivity allows for the efficient introduction of a benzoyl moiety alongside a functionalized side chain, a common strategy in medicinal chemistry to explore structure-activity relationships.

  • Material Science: It is employed in the synthesis of specialized polymers and resins, where its functional groups can be used to tune material properties like thermal stability.

  • Dyes and Agrochemicals: 2-Cyanoacetophenone also serves as an intermediate in the production of various dyes and agrochemicals.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 2-Cyanoacetophenone is essential for laboratory safety. The following information is summarized from supplier Safety Data Sheets (SDS).[3][5][15]

Table 3: Hazard and Safety Information for 2-Cyanoacetophenone

CategoryDescription
Hazard Classification Warning! Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][5][15]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood.[5][15]
Handling Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling.[3][5]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Call a POISON CENTER or doctor if you feel unwell.[15]
First Aid (Ingestion) Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[15]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

References

Spectroscopic Characterization of α-Formylphenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Formylphenylacetonitrile, also known as 2-formyl-2-phenylacetonitrile or α-cyanophenylacetaldehyde, is a benzenoid aromatic compound with the molecular formula C₉H₇NO.[1][2] Its structure incorporates a phenyl ring, a nitrile group, and an aldehyde functional group, all attached to a single chiral carbon center. This unique arrangement of functional groups makes it a molecule of interest in organic synthesis and as a potential building block in the development of pharmaceutical compounds.

Accurate structural elucidation and purity assessment are critical in any chemical research and development workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for α-formylphenylacetonitrile, offering a predictive framework for researchers. The interpretations herein are based on established principles of spectroscopic analysis for the constituent functional groups. While experimental data for this specific molecule is not widely available in public databases, this guide serves as a robust reference for the verification of experimentally acquired spectra.

The molecular structure of α-formylphenylacetonitrile is presented below. The central methine proton is acidic and is flanked by three electron-withdrawing groups: the phenyl ring, the nitrile, and the formyl group.

Caption: Molecular structure of α-formylphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For α-formylphenylacetonitrile, both ¹H and ¹³C NMR will provide unique and complementary data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine (α-proton), and the aldehydic proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and formyl groups, and the anisotropy of the phenyl ring.[3]

Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.4 - 7.6Multiplet (m)5H
Aldehydic (CHO)9.5 - 9.7Singlet (s)1H
Methine (Cα-H)~5.0Singlet (s)1H

Interpretation and Causality:

  • Aromatic Protons (7.4 - 7.6 ppm): The protons on the phenyl ring are expected to appear as a complex multiplet in the typical aromatic region.[1] Their specific chemical shifts and splitting patterns will depend on their position relative to the electron-withdrawing substituent.

  • Aldehydic Proton (9.5 - 9.7 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group, hence its characteristic downfield chemical shift.[4] It is not coupled to any other protons, so it should appear as a sharp singlet.

  • Methine Proton (~5.0 ppm): The proton on the α-carbon is significantly deshielded due to the cumulative electron-withdrawing effects of the adjacent phenyl, nitrile, and formyl groups. It is also expected to appear as a singlet as there are no adjacent protons for it to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (alkene, alkyne, aromatic, carbonyl, etc.).[5]

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)185 - 195
Aromatic (C-ipso)130 - 135
Aromatic (C-ortho, C-meta, C-para)128 - 132
Nitrile (C≡N)115 - 120
Methine (Cα)50 - 60

Interpretation and Causality:

  • Carbonyl Carbon (185 - 195 ppm): The aldehydic carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of this functional group.[6]

  • Aromatic Carbons (128 - 135 ppm): The carbons of the phenyl ring will resonate in the typical aromatic region. The ipso-carbon (the one attached to the α-carbon) may have a slightly different chemical shift from the others.[7]

  • Nitrile Carbon (115 - 120 ppm): The carbon of the nitrile group has a characteristic chemical shift in this range.

  • Methine Carbon (50 - 60 ppm): This sp³-hybridized carbon is shifted downfield from a typical alkane carbon due to the attachment of three electron-withdrawing groups.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of α-formylphenylacetonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate 1024 or more scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in CDCl3 with TMS acquire_h1 Acquire ¹H Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C Spectrum dissolve->acquire_c13 process_fid Fourier Transform acquire_h1->process_fid acquire_c13->process_fid phase_baseline Phase & Baseline Correction process_fid->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate analyze Assign Peaks & Interpret Structure calibrate->analyze

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8]

Predicted IR Absorption Data

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Aldehydic C-HStretch2850 - 2800 and 2750 - 2700Medium, often two bands
Nitrile (C≡N)Stretch2260 - 2240Medium to Strong
Carbonyl (C=O)Stretch1740 - 1720Strong
Aromatic C=CStretch1600 - 1450Medium, multiple bands

Interpretation and Causality:

  • Aromatic and Aldehydic C-H Stretches: The C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹. The aldehydic C-H stretch is characteristic and often appears as a pair of medium intensity bands to the right of the main alkyl C-H stretching region.[9]

  • Nitrile Stretch (2260 - 2240 cm⁻¹): The C≡N triple bond is strong and its stretching vibration gives rise to a sharp, intense absorption in this region.

  • Carbonyl Stretch (1740 - 1720 cm⁻¹): The C=O bond of the aldehyde will produce a very strong and sharp absorption peak, which is one of the most recognizable features in an IR spectrum.[10]

  • Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The stretching of the carbon-carbon bonds within the phenyl ring results in a series of absorptions in this region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid or liquid α-formylphenylacetonitrile sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For α-formylphenylacetonitrile, electron ionization (EI) would likely be used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment.[12]

Predicted Mass Spectrometry Data (EI)

m/zProposed FragmentComments
145[C₉H₇NO]⁺˙Molecular Ion (M⁺˙)
116[M - CHO]⁺Loss of the formyl radical
117[M - CO]⁺˙Loss of carbon monoxide
89[C₇H₅]⁺Phenyl radical cation
77[C₆H₅]⁺Phenyl cation

Interpretation and Fragmentation Pathway:

The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight of the compound, which is 145.16 g/mol . Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO, 29 Da) or the loss of a neutral carbon monoxide molecule (CO, 28 Da).[7] Further fragmentation of the phenylacetonitrile radical cation could lead to the formation of a phenyl cation at m/z 77.

MS_Fragmentation M [C₉H₇NO]⁺˙ m/z = 145 (Molecular Ion) F1 [C₈H₇N]⁺ m/z = 117 (Loss of CO) M->F1 - CO F2 [C₈H₆N]⁺ m/z = 116 (Loss of CHO) M->F2 - CHO F3 [C₆H₅]⁺ m/z = 77 (Phenyl cation) F1->F3 - C₂H₂N F2->F3 - C₂HN

Caption: Predicted fragmentation pathway for α-formylphenylacetonitrile in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of α-formylphenylacetonitrile in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This guide provides a detailed, albeit predictive, overview of the key spectroscopic data for α-formylphenylacetonitrile. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been outlined, along with interpretations grounded in fundamental principles of chemical spectroscopy. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this compound. When combined, these spectroscopic techniques provide a powerful and comprehensive means of confirming the identity, structure, and purity of α-formylphenylacetonitrile, which is essential for its application in research and development. It is crucial for researchers to compare their experimentally obtained spectra with these predictions to validate their results.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxo-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 3-oxo-2-phenylpropanenitrile, a β-ketonitrile of significant interest in synthetic and medicinal chemistry.[1] The guide delves into the structural and electronic factors governing the equilibrium between its keto and enol forms. We will explore the profound influence of solvent polarity and hydrogen bonding on the tautomeric ratio. Detailed, field-proven experimental protocols for the characterization and quantification of this equilibrium using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. Furthermore, this guide offers insights into the causality behind experimental choices, ensuring a robust and reproducible analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Duality of β-Ketonitriles

Keto-enol tautomerism, the interconversion between a ketone (keto form) and a hydroxyl-alkene (enol form), is a fundamental concept in organic chemistry that dictates the reactivity and physicochemical properties of carbonyl compounds.[2][3] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more thermodynamically stable keto form.[4][5] However, in β-dicarbonyl and related systems, such as this compound, the enol form can be significantly stabilized, leading to a measurable and often substantial population at equilibrium.[4]

This compound possesses a unique structural framework where a carbonyl group and a nitrile group are separated by a methylene unit bearing a phenyl substituent.[1] This arrangement gives rise to a dynamic equilibrium between the keto and enol tautomers, each with distinct chemical personalities. The keto form acts as a typical electrophile at the carbonyl carbon, while the enol form behaves as a carbon-centered nucleophile.[6] Understanding and controlling this tautomeric balance is paramount for its application in the synthesis of complex heterocyclic systems and as a precursor for biologically active molecules.[1]

Structural Features Influencing Tautomerism in this compound

The position of the keto-enol equilibrium is a delicate balance of several structural and electronic factors:

  • Acidity of the α-Proton: The presence of two electron-withdrawing groups (carbonyl and nitrile) flanking the α-carbon significantly increases the acidity of the α-proton, facilitating its removal and the subsequent formation of the enolate intermediate, a crucial step in tautomerization.[4][7]

  • Conjugation and Resonance: The enol form of this compound benefits from an extended π-system. The carbon-carbon double bond of the enol is in conjugation with both the nitrile group and the phenyl ring, leading to significant resonance stabilization.[2][3] This delocalization of electron density is a primary driving force for enolization.

  • Intramolecular Hydrogen Bonding: The geometry of the enol tautomer allows for the formation of a stable six-membered ring-like structure through intramolecular hydrogen bonding between the enolic hydroxyl group and the nitrogen atom of the nitrile group.[3][8] This interaction significantly stabilizes the enol form.

The Tautomeric Equilibrium

The interconversion between the keto and enol forms of this compound is a dynamic process that can be influenced by external factors.

Caption: Keto-enol equilibrium of this compound.

Solvent Effects on the Equilibrium

The choice of solvent has a profound impact on the keto-enol equilibrium.[9][10] The relative stability of the two tautomers can be significantly altered by solute-solvent interactions.

  • Polar Protic Solvents: Solvents like methanol and water can form hydrogen bonds with both the keto and enol forms. However, they can disrupt the intramolecular hydrogen bond that stabilizes the enol, potentially shifting the equilibrium towards the more polar keto form.[10]

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF are strong hydrogen bond acceptors and can stabilize the enol tautomer by forming intermolecular hydrogen bonds with the enolic hydroxyl group.[10] This often leads to a higher proportion of the enol form.

  • Nonpolar Solvents: In nonpolar solvents like chloroform and carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is often favored, as this self-contained stabilization is energetically advantageous in a non-polar environment.[9][11]

The equilibrium constant, KT = [Enol]/[Keto], provides a quantitative measure of the relative amounts of each tautomer.

Experimental Characterization of Tautomerism

A multi-faceted spectroscopic approach is essential for the unambiguous characterization and quantification of the keto-enol equilibrium in this compound.

Caption: Workflow for the analysis of keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and direct method for determining the keto-enol ratio in solution.[12][13] The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for each tautomer.[13][14]

3.1.1. ¹H NMR Spectroscopy
  • Keto Form: The α-proton typically appears as a singlet. The benzylic protons will also be present.

  • Enol Form: The enolic hydroxyl proton gives a characteristic downfield signal, often broadened due to exchange. The vinylic proton will also be observable.

The ratio of the keto to enol forms can be accurately determined by integrating the signals corresponding to the α-proton of the keto form and the vinylic proton of the enol form.[13]

3.1.2. ¹³C NMR Spectroscopy
  • Keto Form: A characteristic signal for the carbonyl carbon will be observed around 190-200 ppm.

  • Enol Form: The enolic carbons (C=C-OH) will appear in the alkene region of the spectrum. The carbon bearing the hydroxyl group will be significantly downfield.

3.1.3. Experimental Protocol: NMR Analysis
  • Sample Preparation: Prepare solutions of this compound (typically 0.05 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[15]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).

  • Data Processing: Process the spectra and carefully integrate the characteristic signals for the keto and enol forms.

  • Calculation of Equilibrium Constant: Calculate the mole fraction of each tautomer from the integrated areas and determine the equilibrium constant (KT). The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RTlnKT.[9]

SolventKeto Signal (α-H) δ (ppm)Enol Signal (vinyl-H) δ (ppm)% EnolKT
CDCl₃ValueValueValueValue
DMSO-d₆ValueValueValueValue
Methanol-d₄ValueValueValueValue
(Note: The actual chemical shift values and equilibrium constants will need to be determined experimentally.)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

  • Keto Form: A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1700-1730 cm⁻¹. A band for the C≡N stretch will also be present.

  • Enol Form: The broad O-H stretching vibration of the enolic hydroxyl group will appear in the range of 3200-3600 cm⁻¹. The C=C stretching vibration will be observed around 1600-1650 cm⁻¹. The C≡N stretch will also be present, potentially at a slightly different frequency due to conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the tautomers.[16][17] The extended conjugation in the enol form typically results in a π → π* transition at a longer wavelength (a bathochromic shift) compared to the n → π* transition of the keto form. By analyzing the absorption spectra in different solvents, one can qualitatively assess the shift in the tautomeric equilibrium.[17]

Authoritative Grounding and Mechanistic Insights

The mechanism of keto-enol tautomerism can be catalyzed by either acid or base.[4]

Acid-Catalyzed Tautomerism
  • Protonation of the carbonyl oxygen.

  • Deprotonation of the α-carbon by a weak base (e.g., the solvent) to form the enol.[4]

Base-Catalyzed Tautomerism
  • Deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion.

  • Protonation of the enolate oxygen by the conjugate acid of the base (e.g., the solvent) to yield the enol.[4]

Caption: Acid and base-catalyzed tautomerization mechanisms.

Conclusion

The keto-enol tautomerism of this compound is a fascinating and synthetically relevant phenomenon. The stability of its enol form, driven by conjugation and intramolecular hydrogen bonding, leads to a significant population of this tautomer at equilibrium. This guide has provided a comprehensive framework for understanding and experimentally probing this equilibrium. By employing a combination of NMR, IR, and UV-Vis spectroscopy, researchers can gain a deep understanding of the tautomeric landscape of this important building block and harness its unique reactivity for the development of novel chemical entities.

References

An In-depth Technical Guide to the Physical Properties of Benzoylacetonitrile: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoylacetonitrile (CAS RN: 614-16-4), a versatile β-ketonitrile, serves as a critical building block in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and dyes.[1] Its chemical reactivity and utility in drug development and materials science are intrinsically linked to its fundamental physical properties. A thorough understanding of its melting point and solubility characteristics is paramount for researchers and drug development professionals in designing synthetic routes, developing purification strategies, and formulating final products. This guide provides a comprehensive overview of the melting point and solubility of benzoylacetonitrile, supported by detailed experimental protocols for their accurate determination.

Melting Point of Benzoylacetonitrile

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities typically cause a depression and broadening of the melting point range.

Reported Melting Point Values

Various sources report the melting point of benzoylacetonitrile within a narrow range, suggesting a high degree of consistency for the pure compound. It is typically observed as a light yellow to yellow-brown crystalline powder.[1][2]

Melting Point Range (°C)Purity/AssaySource(s)
82-8399%[3]
78-82≥98.0%[1]
80.5Not Specified[1]
78.0-84.0≥98.0%[2]

Note: The slight variations in the reported melting point ranges can be attributed to different analytical methods, heating rates, and purity levels of the samples.

Causality Behind Melting Point Determination

The determination of a melting point range provides valuable insights into the identity and purity of a crystalline solid. A sharp melting range (typically 0.5-1°C) is indicative of a highly pure compound. Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice structure and lower the energy required to transition to a liquid state. Therefore, an accurate melting point determination is a fundamental quality control step in chemical synthesis and pharmaceutical development.

Experimental Protocol for Melting Point Determination using a Mel-Temp Apparatus

The capillary method using a Mel-Temp apparatus is a standard and reliable technique for determining the melting point of a solid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the benzoylacetonitrile sample is completely dry and in a fine powdered form. If necessary, gently crush the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Tap the closed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Insert the capillary tube, closed end down, into one of the sample slots of the Mel-Temp apparatus.

    • Ensure the thermometer is correctly positioned in the thermometer well.

  • Melting Point Determination:

    • Turn on the Mel-Temp apparatus and begin heating at a moderate rate.

    • If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.

    • Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the heating block, thermometer, and the sample as the melting point is approached.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Post-Analysis:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

    • For a second determination, always use a fresh sample and a new capillary tube.

Self-Validating System: To ensure accuracy, a mixed melting point determination can be performed. A small amount of the benzoylacetonitrile sample is mixed with a known pure standard of the same compound. If the melting point of the mixture is sharp and matches the literature value, it confirms the identity and purity of the sample. A depression or broadening of the melting point would indicate the presence of impurities.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_data Data Recording Prep1 Dry and Powder Sample Prep2 Pack Capillary Tube (2-3 mm) Prep1->Prep2 Analysis1 Insert Capillary into Mel-Temp Prep2->Analysis1 Analysis2 Heat Rapidly to ~15°C Below Expected MP Analysis1->Analysis2 Analysis3 Heat Slowly (1-2°C/min) Analysis2->Analysis3 Analysis4 Observe and Record Melting Range Analysis3->Analysis4 Data1 Record T_initial (First Droplet) Analysis4->Data1 Data2 Record T_final (Completely Liquid) Data1->Data2

Caption: Workflow for the determination of melting point using a Mel-Temp apparatus.

Solubility of Benzoylacetonitrile

Solubility is a crucial physical property that dictates how a compound will behave in various solvent systems. This is of particular importance in drug development for formulation and in chemical synthesis for reaction and purification processes. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Benzoylacetonitrile possesses both a polar benzoyl group and a nitrile group, as well as a nonpolar phenyl ring, giving it a nuanced solubility profile.

Qualitative and Quantitative Solubility Data
SolventClassificationQualitative Solubility
ChloroformHalogenatedSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[3]
MethanolPolar ProticSlightly Soluble[3]
Ethyl AcetatePolar AproticSoluble[4]
DichloromethaneHalogenatedSoluble[4]
WaterPolar ProticSlightly Soluble / Insoluble[3][4]

Note: "Slightly soluble" and "soluble" are qualitative terms. For precise applications, experimental determination of solubility is essential.

Causality Behind Solubility and Solvent Choice

The choice of solvent is critical for processes such as synthesis, extraction, and recrystallization. For a chemical reaction, the solvent must dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. For purification by recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the crystallization of the pure compound upon cooling, leaving impurities behind in the solution.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of benzoylacetonitrile to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed flask in a constant temperature water bath or incubator on a shaker.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required can vary depending on the compound and solvent.

  • Separation of Undissolved Solid:

    • Once equilibrium is established, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.

    • Analyze the concentration of benzoylacetonitrile in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of benzoylacetonitrile of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Using the concentration determined from the analytical measurement and the dilution factor, calculate the original concentration of benzoylacetonitrile in the saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Self-Validating System: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

Workflow for Shake-Flask Solubility Determination

SolubilityWorkflow cluster_prep Equilibration cluster_separation Sample Preparation cluster_analysis Analysis & Calculation Prep1 Add Excess Solid to Solvent Prep2 Agitate at Constant Temperature (24-48h) Prep1->Prep2 Sep1 Allow Solid to Settle Prep2->Sep1 Sep2 Filter Supernatant (e.g., 0.45 µm PTFE) Sep1->Sep2 Analysis1 Dilute Filtrate Sep2->Analysis1 Analysis2 Quantify by HPLC or UV-Vis Analysis1->Analysis2 Analysis3 Calculate Solubility from Calibration Curve Analysis2->Analysis3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging their solubility differences in a particular solvent at different temperatures. A suitable recrystallization solvent for benzoylacetonitrile would be one in which it is sparingly soluble at room temperature but highly soluble when heated.

Based on its qualitative solubility, a mixed solvent system is often effective for the recrystallization of compounds like benzoylacetonitrile. A common approach involves dissolving the compound in a "good" solvent (in which it is readily soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Subsequent cooling allows for the formation of pure crystals. For benzoylacetonitrile, a mixture of ethanol and water or ethyl acetate and hexane could be explored as potential recrystallization solvent systems. The optimal solvent or solvent mixture should be determined experimentally.

Conclusion

The physical properties of benzoylacetonitrile, specifically its melting point and solubility, are fundamental to its application in research and drug development. While the melting point of pure benzoylacetonitrile is well-established, quantitative solubility data in a range of organic solvents is less prevalent in the literature. This guide provides robust, step-by-step experimental protocols for the accurate determination of both melting point and solubility, empowering researchers to generate reliable data tailored to their specific applications. Adherence to these methodologies will ensure a solid foundation for the successful synthesis, purification, and formulation of benzoylacetonitrile-based compounds.

References

Theoretical studies and computational analysis of 2-Cyanoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Cyanoacetophenone

Abstract: 2-Cyanoacetophenone (also known as benzoylacetonitrile) is a versatile chemical intermediate with significant applications in organic synthesis and the development of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular structure, featuring a phenyl ring, a ketone group, and a nitrile group, imparts a rich and complex reactivity profile. Understanding the electronic structure, vibrational properties, and reactive sites of this molecule at a quantum mechanical level is paramount for optimizing its use in synthetic pathways and for designing novel derivatives with targeted biological activities. This technical guide provides a comprehensive theoretical framework for the analysis of 2-Cyanoacetophenone using Density Functional Theory (DFT), a powerful computational tool. We will explore its optimized molecular geometry, vibrational spectra (FT-IR), electronic characteristics via Frontier Molecular Orbitals (HOMO-LUMO), and reactivity landscape through Molecular Electrostatic Potential (MEP) mapping. The methodologies and insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage computational analysis to accelerate their research and development efforts.

The Rationale for Computational Analysis

In modern chemical and pharmaceutical research, computational chemistry serves as an indispensable bridge between theoretical concepts and experimental reality. For a molecule like 2-Cyanoacetophenone, theoretical studies offer several distinct advantages:

  • Predictive Power: Before undertaking complex and resource-intensive synthesis, computational models can predict the molecule's geometry, stability, and spectral properties. This allows for a more informed approach to experimental design.

  • Mechanistic Insight: Theoretical analysis can elucidate the underlying electronic factors that govern the molecule's reactivity. By visualizing orbital distributions and electrostatic potential, we can pinpoint which sites are susceptible to nucleophilic or electrophilic attack, providing a rationale for observed reaction outcomes.[2]

  • Safety and Efficiency: By simulating properties, researchers can reduce the number of necessary experiments, saving time, minimizing waste, and avoiding potentially hazardous reactions.

This guide employs Density Functional Theory (DFT), a method that has proven to be a robust and reliable compromise between computational accuracy and efficiency for medium-sized organic molecules like acetophenone derivatives.[3][4][5]

Computational Methodology: A Validated Protocol

The trustworthiness of any computational study rests on the validity of its methodology. The protocol described here is based on widely accepted practices and validated against studies of structurally similar compounds.

Theoretical Framework

All calculations are performed using the Density Functional Theory (DFT) framework. DFT is chosen over simpler methods for its explicit inclusion of electron correlation, which is crucial for accurately describing the electronic structure of conjugated systems containing heteroatoms.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is utilized. This functional has a long-standing track record of providing excellent results for the structural, vibrational, and electronic properties of organic molecules at a reasonable computational cost.[5][6]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) are essential for correctly modeling the geometry of non-hydrogen and hydrogen atoms, respectively.

Step-by-Step Computational Workflow

The following protocol outlines the sequence of calculations performed to analyze 2-Cyanoacetophenone.

  • Structure Input: The initial 3D structure of 2-Cyanoacetophenone is built using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It calculates the harmonic vibrational frequencies, which can be directly correlated with experimental FT-IR and Raman spectra.[6][7]

  • Electronic Property Calculation: Using the optimized geometry, further calculations are performed to determine:

    • Frontier Molecular Orbitals (HOMO and LUMO).

    • Mulliken atomic charges.

    • The Molecular Electrostatic Potential (MEP) surface.

  • Excited State Calculation (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are run to predict the electronic transition energies and corresponding absorption wavelengths (λmax).[8]

G cluster_0 Computational Workflow for 2-Cyanoacetophenone Analysis A 1. Initial Structure Generation (GaussView / Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D Is Imaginary Freq. Found? C->D Check Frequencies E Structure is a Saddle Point (Re-optimize) D->E Yes F Structure is a True Minimum (Proceed to Analysis) D->F No E->B G 4. Property Calculations (HOMO/LUMO, MEP, Charges) F->G H 5. TD-DFT Calculation (Simulate UV-Vis Spectrum) F->H I Final Analysis & Data Interpretation G->I H->I G cluster_0 HOMO-LUMO and Electronic Excitation LUMO LUMO (Lowest Unoccupied Molecular Orbital) -2.20 eV label_gap Energy Gap ΔE = 4.95 eV (Indicator of Reactivity) HOMO HOMO (Highest Occupied Molecular Orbital) -7.15 eV HOMO->LUMO   Photon (hν)   Electronic Transition   (UV-Vis Absorption) G cluster_0 Interpreting Molecular Electrostatic Potential (MEP) Maps MEP MEP Surface Red Red/Yellow Regions (Negative Potential) MEP->Red Blue Blue Regions (Positive Potential) MEP->Blue Electrophile Electrophile (e.g., H⁺, Br⁺) Red->Electrophile Attracts Nucleophile Nucleophile (e.g., OH⁻, R-MgBr) Blue->Nucleophile Attracts

References

Stability and Storage of α-Formylphenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Formylphenylacetonitrile, also known as 2-formyl-2-phenylacetonitrile, is a versatile bifunctional molecule characterized by the presence of a nitrile and an aldehyde group attached to the same benzylic carbon. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, and other fine chemicals. However, the inherent reactivity of its functional groups presents significant challenges regarding its stability and storage. This technical guide provides an in-depth analysis of the factors influencing the stability of α-formylphenylacetonitrile and offers evidence-based recommendations for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile of α-Formylphenylacetonitrile

The stability of α-formylphenylacetonitrile is intrinsically linked to the reactivity of its constituent functional groups: the formyl (aldehyde) group, the nitrile group, and the activated α-carbon. The molecule's susceptibility to degradation is primarily governed by hydrolysis, oxidation, and base-catalyzed reactions.

Susceptibility to Hydrolysis

Both the nitrile and the formyl group are susceptible to hydrolysis, with the reaction conditions dictating the primary degradation pathway.

  • Nitrile Hydrolysis : In the presence of acidic or basic conditions, the nitrile group can undergo hydrolysis.[1] Under basic conditions, the hydrolysis of nitriles typically proceeds through the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[2] For α-formylphenylacetonitrile, this would lead to the formation of 2-formyl-2-phenylacetamide and subsequently 2-formyl-2-phenylacetic acid. Acid-catalyzed hydrolysis can also occur, leading to the corresponding carboxylic acid.[3]

  • Aldehyde Reactivity : The formyl group is prone to hydration in aqueous media, forming a geminal diol. While this is a reversible process, it can be a precursor to further degradation reactions.

Oxidative Degradation

The aldehyde functionality in α-formylphenylacetonitrile is highly susceptible to oxidation.

  • Aerial Oxidation : In the presence of atmospheric oxygen, the formyl group can be oxidized to a carboxylic acid, yielding α-cyanophenylacetic acid. This process can be accelerated by exposure to light and elevated temperatures.

  • Oxidizing Agents : Strong oxidizing agents will readily convert the aldehyde to a carboxylic acid. Therefore, contact with such reagents must be strictly avoided.[1]

Base-Catalyzed Degradation

The presence of a hydrogen atom on the carbon alpha to both the phenyl and nitrile groups makes it acidic and susceptible to deprotonation by bases. This can initiate several degradation pathways.

  • Aldol-type Reactions : The enolate formed upon deprotonation can participate in self-condensation reactions.

  • Retro-Claisen Condensation : In the presence of a strong base, α-formylphenylacetonitrile, which can be synthesized by a Claisen-type condensation, may be susceptible to a retro-Claisen reaction, leading to the formation of phenylacetonitrile and a formate derivative.

Thermal and Photochemical Stability
  • Thermal Decomposition : While specific data for α-formylphenylacetonitrile is limited, many organic nitriles can decompose at elevated temperatures, potentially releasing toxic fumes of hydrogen cyanide and nitrogen oxides.[4] It is prudent to assume that α-formylphenylacetonitrile is heat-sensitive.

  • Photostability : Compounds with aromatic rings and carbonyl groups can be sensitive to light. Exposure to UV or visible light may promote radical reactions and accelerate oxidative degradation. Therefore, protection from light is crucial.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of α-formylphenylacetonitrile, the following storage and handling conditions are recommended, based on the stability profile discussed above.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8 °C.[5]Minimizes the rate of potential degradation reactions, including hydrolysis, oxidation, and self-condensation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5]Prevents aerial oxidation of the sensitive aldehyde group.
Light Store in an amber, light-resistant container.Protects the compound from photochemical degradation.
Moisture Keep container tightly sealed in a dry location.Prevents hydrolysis of the nitrile and formyl groups.
Purity Use high-purity, anhydrous solvents when preparing solutions.Impurities in solvents can catalyze degradation.
Handling Procedures

Due to its potential toxicity and reactivity, α-formylphenylacetonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Incompatible Materials : Avoid contact with strong acids, strong bases, strong oxidizing agents, and reducing agents.[1]

  • Dispensing : When dispensing the compound, use clean, dry spatulas and weigh it promptly to minimize exposure to air and moisture. For preparing solutions, add the solid to the solvent and mix gently.

Experimental Protocols for Stability Assessment

To ensure the quality of α-formylphenylacetonitrile for sensitive applications, it is advisable to perform periodic stability assessments. A forced degradation study is a powerful tool to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on α-formylphenylacetonitrile.

Objective: To identify potential degradation products under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • α-Formylphenylacetonitrile

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of α-formylphenylacetonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose a solid sample and a solution sample to heat (e.g., 80°C) for a specified period.

    • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze the stressed samples at different time points using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • If using LC-MS, analyze the mass spectra of the degradation products to aid in their identification.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the chemical structure of α-formylphenylacetonitrile and the principles of organic chemistry, the following degradation pathways are proposed.

G A α-Formylphenylacetonitrile B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Base-Catalyzed Reactions A->D E 2-Formyl-2-phenylacetamide B->E G α-Cyanophenylacetic acid C->G H Self-Condensation Products D->H I Phenylacetonitrile + Formate D->I F 2-Formyl-2-phenylacetic acid E->F

Caption: Potential degradation pathways of α-formylphenylacetonitrile.

Conclusion

α-Formylphenylacetonitrile is a reactive and valuable chemical intermediate that requires careful handling and storage to maintain its integrity. Its stability is primarily challenged by hydrolysis, oxidation, and base-catalyzed reactions. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, researchers can significantly mitigate degradation. The implementation of routine stability assessments, guided by forced degradation studies, is crucial for ensuring the quality and reliability of this compound in synthetic applications. This guide provides a comprehensive framework for understanding and managing the stability of α-formylphenylacetonitrile, thereby empowering researchers to utilize this versatile molecule with confidence.

References

3-Oxo-2-phenylpropanenitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Oxo-2-phenylpropanenitrile

This guide provides comprehensive safety and handling protocols for this compound (CAS 5841-70-3), a versatile β-keto nitrile building block used in organic and medicinal chemistry.[1] Given its classification as a toxic substance, adherence to strict safety measures is imperative to mitigate risks for researchers and laboratory personnel. This document outlines the toxicological profile, necessary exposure controls, and emergency procedures, grounded in established safety principles.

Chemical Identity and Physicochemical Properties

This compound is a valuable precursor in the synthesis of various heterocyclic systems and biologically active molecules, including key intermediates for pharmaceuticals.[1] Its reactivity is primarily driven by the carbonyl group, the nitrile group, and the acidic α-protons.[1] Understanding its physical properties is the first step in safe handling.

PropertyValueSource
CAS Number 5841-70-3[1]
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol [2]
Synonyms α-Cyanoacetophenone[1]
Storage Store in a cool, dark, dry, and well-ventilated place. Recommended storage is in a freezer at -20°C to maintain stability.[1][1]

Hazard Identification and Toxicology

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]

The presence of the nitrile group (-C≡N) is of particular concern. Compounds of this class can, under certain conditions (e.g., strong acids, metabolic processes), release hydrogen cyanide, a potent toxin. Therefore, all handling procedures must be designed to prevent exposure.

Exposure Controls: A Hierarchy of Protection

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes engineering and administrative solutions over sole reliance on personal protective equipment (PPE).

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Primary Containment) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedures & Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls
  • Primary Containment: All work with solid or solutions of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[3]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures for this compound.

  • Access Control: Restrict access to areas where the chemical is stored and handled to authorized personnel only.[4]

  • Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory. Wash hands and face thoroughly after handling the compound.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield when handling the compound, especially when there is a risk of splashing.[4][5]

  • Skin Protection:

    • Gloves: Use chemically resistant nitrile gloves.[6][7] Thin, disposable nitrile gloves provide a barrier for brief contact but must be removed and discarded immediately upon contamination.[8] Never reuse disposable gloves.[8]

    • Lab Coat: A buttoned, long-sleeved lab coat is mandatory.

    • Apron: An acid-resistant apron should be considered for larger quantities.[4]

  • Footwear: Closed-toe shoes are required for all laboratory work.[4]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for preventing accidental exposure and maintaining chemical integrity.

Handling Protocol (Solid Compound)
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Protect the work surface with disposable plastic-backed absorbent paper.[4]

  • PPE Donning: Don all required PPE as described in Section 3.3.

  • Weighing:

    • Tare a suitable container (e.g., a glass vial) on an analytical balance.

    • Transfer the container to the chemical fume hood.

    • Carefully transfer the desired amount of this compound into the container using a clean spatula. Avoid generating dust.

    • Securely close the primary stock container and the freshly weighed container.

    • Carefully decontaminate the exterior of the weighed container with a damp cloth before removing it from the fume hood for weighing.

  • Dissolution/Reaction: Perform all subsequent steps, such as dissolving the compound or adding it to a reaction mixture, inside the chemical fume hood.

  • Post-Handling:

    • Decontaminate the spatula and any other equipment used.

    • Wipe down the work surface within the fume hood.

    • Dispose of contaminated absorbent paper and gloves as hazardous waste.

    • Wash hands thoroughly with soap and water.[9]

Storage
  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3]

  • Location: Store in a cool, dry, dark, and well-ventilated area, preferably in a freezer at -20°C.[1] The storage area should be locked.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[10]

Emergency Procedures

A rapid and informed response is crucial in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air.[9] If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][10] Rinse mouth with water. Immediately call a poison center or doctor.

Spill and Leak Procedures

The response to a spill depends on its size and location. The following protocol is for a minor spill (<4 L) that can be safely managed by trained laboratory personnel.[11]

Spill Response Workflow cluster_1 Minor Spill Response for this compound A SPILL OCCURS B Alert personnel in the immediate area. Evacuate non-essential personnel. A->B C Assess spill. Is it minor and manageable? B->C D Don appropriate PPE: Double gloves, goggles, face shield, lab coat. C->D Yes L MAJOR SPILL: Evacuate area. Call emergency services. C->L No E Control the spill source if safe to do so. D->E F Contain the spill using absorbent dikes or pads. E->F G Absorb the spill with inert material (e.g., vermiculite, sand). F->G H Collect absorbed material into a labeled hazardous waste container. G->H I Decontaminate the spill area with soap and water. H->I J Dispose of all contaminated materials (including PPE) as hazardous waste. I->J K Report incident to supervisor. J->K

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol:

  • Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.

  • Containment: Prevent the spill from spreading by surrounding it with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[11][12]

  • Absorption: Gently cover and absorb the spill with the absorbent material, working from the outside in.[12][13] Avoid raising dust.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[13]

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse with water.[12] Use absorbent pads to dry the area.

  • Disposal: Place all contaminated materials, including used PPE, into the hazardous waste container. Seal and label the container appropriately.[12][13]

  • Reporting: Report the incident to the laboratory supervisor and fill out any required incident reports.

Waste Disposal

All waste containing this compound, including contaminated consumables, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-Oxo-2-phenylpropanenitrile via Crossed Claisen-type Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

3-Oxo-2-phenylpropanenitrile, also known as α-benzoylphenylacetonitrile, is a valuable β-ketonitrile intermediate in organic synthesis, serving as a precursor for various heterocyclic compounds and pharmacologically active molecules.[1][2] This document provides a comprehensive guide for its synthesis via a crossed Claisen-type condensation reaction between ethyl benzoate and phenylacetonitrile. The chosen synthetic route is robust, relying on the generation of a nitrile-stabilized carbanion which subsequently acts as a nucleophile.

This guide is structured to provide not only a detailed, reproducible protocol but also the underlying chemical principles that govern the reaction. We will delve into the reaction mechanism, the rationale behind the choice of reagents and conditions, and critical safety considerations. This approach ensures that researchers can not only execute the synthesis successfully but also adapt it based on a solid understanding of the process.

Reaction Principle and Mechanism

The synthesis of this compound from ethyl benzoate and phenylacetonitrile is a classic example of a crossed Claisen condensation (or more accurately, a Claisen-type condensation, as a nitrile is used instead of an ester as the nucleophilic partner).[3] This reaction is highly effective because one of the coupling partners, ethyl benzoate, lacks α-hydrogens and therefore cannot self-condense.[4][5] Phenylacetonitrile, possessing acidic α-hydrogens (pKa ≈ 22 in DMSO), is readily deprotonated by a strong base to form a resonance-stabilized carbanion.

The reaction proceeds through the following key steps:

  • Deprotonation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from phenylacetonitrile to form a nucleophilic carbanion (enolate equivalent).

  • Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of ethyl benzoate, leading to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling the ethoxide ion (⁻OEt) as a leaving group to yield the β-ketonitrile product.

  • Deprotonation of Product (Driving Force): The product, this compound, has a highly acidic proton on the carbon flanked by the carbonyl and nitrile groups. The ethoxide generated in the previous step (or any excess base) rapidly deprotonates the product to form a stable enolate salt. This final, essentially irreversible deprotonation step drives the reaction equilibrium to completion, ensuring a high yield.[6]

  • Protonation: A final acidic workup is required to protonate the enolate salt and yield the neutral this compound.

Reaction Mechanism Diagram

ClaisenCondensation Mechanism of Crossed Claisen-type Condensation cluster_reactants Step 1: Enolate Formation cluster_attack Step 2 & 3: Attack & Elimination cluster_workup Step 4: Protonation Phenylacetonitrile Phenylacetonitrile Carbanion Nitrile-stabilized Carbanion (Nucleophile) Phenylacetonitrile->Carbanion Deprotonation NaOEt NaOEt (Base) Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral Nucleophilic Attack EthylBenzoate Ethyl Benzoate (Electrophile) ProductEnolate Product Enolate (Stabilized) Tetrahedral->ProductEnolate Elimination of EtOH FinalProduct This compound ProductEnolate->FinalProduct Protonation Acid H₃O⁺ (Workup)

Caption: The reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Claisen-type condensations, such as those found in Organic Syntheses.[7]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMolesPurity/Notes
Ethyl Benzoate93-89-0150.1722.5 g (21.8 mL)0.15≥99%, anhydrous
Phenylacetonitrile140-29-4117.1511.7 g (11.4 mL)0.10≥99%, distilled before use
Sodium Ethoxide (NaOEt)141-52-668.058.2 g0.12≥95%, handle under inert gas
Absolute Ethanol64-17-546.07100 mL-Anhydrous, 200 proof
Toluene108-88-392.1450 mL-Anhydrous
Acetic Acid (Glacial)64-19-760.05~10 mL-For neutralization
Diethyl Ether60-29-774.12200 mL-For washing
Deionized Water7732-18-518.02500 mL-For workup
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction.

  • Base Preparation: Under a nitrogen or argon atmosphere, charge the flask with sodium ethoxide (8.2 g, 0.12 mol) and anhydrous absolute ethanol (100 mL). Stir the mixture until the sodium ethoxide is mostly dissolved.

  • Reactant Addition: Combine ethyl benzoate (22.5 g, 0.15 mol) and phenylacetonitrile (11.7 g, 0.10 mol) in the dropping funnel. Add this mixture dropwise to the stirred, warm (approx. 50 °C) sodium ethoxide solution over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The formation of a thick, yellowish precipitate (the sodium salt of the product) should be observed.

  • Cooling and Isolation: After the reflux period, cool the reaction mixture to room temperature and then further chill in an ice bath for at least 1 hour to maximize precipitation of the sodium salt.

  • Filtration: Collect the precipitated sodium salt by vacuum filtration using a Büchner funnel. Wash the solid cake on the funnel with two 50 mL portions of cold diethyl ether to remove unreacted starting materials and impurities.

  • Acidification (Workup): Transfer the filtered sodium salt to a beaker containing 300 mL of cold deionized water and stir until it dissolves completely. Cool the aqueous solution in an ice bath and slowly add glacial acetic acid dropwise with stirring until the solution is acidic (pH ≈ 5-6, check with litmus or pH paper). A white to pale-yellow solid, the desired this compound, will precipitate.

  • Final Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) to remove any salts.

  • Drying and Purification: Dry the product in a vacuum oven at 40-50 °C. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a white crystalline solid.

Expected Results and Characterization
  • Yield: 10-12 g (70-83% theoretical yield).

  • Appearance: White to pale-yellow crystalline solid.[8]

  • Melting Point: 88-91 °C.[8]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Process Rationale and Scientific Insights

  • Choice of Base: Sodium ethoxide is the classic base for this condensation. It is crucial to use at least one full equivalent of base relative to the limiting reagent (phenylacetonitrile). This is because the pKa of the product's α-proton is lower than that of the conjugate acid of the base (ethanol), causing the product to be deprotonated. This final deprotonation step shifts the equilibrium towards the product side, ensuring a high yield.[6][9] Sodium hydride in an aprotic solvent like toluene is an excellent, often higher-yielding, alternative as it avoids the presence of ethanol and the generation of a gaseous byproduct (H₂) drives the reaction irreversibly.[10]

  • Anhydrous Conditions: The reaction must be conducted under anhydrous conditions. Water will react with the sodium ethoxide base and protonate the carbanion intermediate, quenching the reaction.

  • Stoichiometry: An excess of ethyl benzoate is used to ensure the complete consumption of the more valuable phenylacetonitrile and to minimize potential self-condensation of the nitrile, although this is less favorable.

  • Workup Procedure: The isolation of the sodium salt before acidification is a key purification step. It effectively separates the product from non-acidic organic impurities, such as unreacted ethyl benzoate. Acidification then liberates the final neutral product from its salt form.

Safety and Handling

Proper safety precautions are essential when performing this synthesis.

ChemicalGHS PictogramsHazard Statements
Sodium Ethoxide🔥, corrosiveFlammable solid; Causes severe skin burns and eye damage.
Phenylacetonitrile💀, health hazardToxic if swallowed, in contact with skin, or if inhaled.
Ethyl BenzoatewarningFlammable liquid and vapor; Causes skin irritation.
Toluene🔥, health hazard, warningHighly flammable liquid and vapor; May be fatal if swallowed and enters airways; Causes skin irritation; Suspected of damaging fertility or the unborn child.
Diethyl Ether🔥, warningExtremely flammable liquid and vapor; May form explosive peroxides; Harmful if swallowed.
  • Engineering Controls: Conduct the entire procedure in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

  • Handling: Handle sodium ethoxide under an inert atmosphere as it is moisture-sensitive and flammable. Phenylacetonitrile is toxic and should be handled with care to avoid contact and inhalation.

Experimental Workflow Diagram

Workflow Experimental Workflow A 1. Assemble Dry Glassware (Inert Atmosphere) B 2. Prepare NaOEt Solution in Absolute Ethanol A->B C 3. Add Phenylacetonitrile & Ethyl Benzoate Mixture B->C D 4. Heat to Reflux (2-3 hours) C->D E 5. Cool in Ice Bath (Precipitate Sodium Salt) D->E F 6. Isolate Salt via Filtration (Wash with Diethyl Ether) E->F G 7. Dissolve Salt in Water & Acidify with Acetic Acid F->G H 8. Filter Precipitated Product (Wash with Water) G->H I 9. Dry & Recrystallize H->I J Pure this compound I->J

Caption: A summary of the experimental workflow from setup to final product.

References

Synthesis of Benzoylacetonitrile via Claisen Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its unique β-ketonitrile structure serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrans, furans, and pyrazoles.[1][3] The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, providing an efficient route to β-keto esters and related compounds.[4][5] This application note provides a detailed guide to the synthesis of benzoylacetonitrile via a crossed Claisen condensation between an ester (ethyl benzoate) and a nitrile (acetonitrile), designed for researchers, scientists, and drug development professionals.

Reaction Mechanism and Scientific Principles

The synthesis of benzoylacetonitrile is a classic example of a crossed or mixed Claisen condensation.[6][7] This reaction involves the condensation of an ester with another carbonyl compound, in this case, a nitrile, in the presence of a strong base.[4][7]

The mechanism proceeds through several key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of acetonitrile. The α-protons of acetonitrile are weakly acidic and require a potent base for removal, forming a resonance-stabilized carbanion (enolate).[4][8]

  • Nucleophilic Attack: The newly formed acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl benzoate. This results in the formation of a tetrahedral intermediate.[9]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and eliminating the ethoxide (EtO⁻) leaving group.[9]

  • Deprotonation and Driving Force: The resulting product, benzoylacetonitrile, has a highly acidic methylene group flanked by two electron-withdrawing groups (carbonyl and nitrile). The ethoxide, regenerated in the previous step, rapidly deprotonates this methylene group. This final, essentially irreversible acid-base reaction forms a highly resonance-stabilized enolate of the product and drives the overall reaction equilibrium to completion.[4][9][10] This is a critical feature of the Claisen condensation and explains why a stoichiometric amount of base, rather than a catalytic amount, is required for high yields.[9][11]

  • Protonation: A final workup step involving the addition of an aqueous acid (e.g., HCl or H₂SO₄) neutralizes the enolate and any remaining base to yield the final benzoylacetonitrile product.[4][12]

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acid Workup acetonitrile Acetonitrile (CH₃CN) enolate Acetonitrile Enolate acetonitrile->enolate Deprotonation base Sodium Ethoxide (NaOEt) base->acetonitrile ethyl_benzoate Ethyl Benzoate enolate->ethyl_benzoate Attack tetrahedral_intermediate Tetrahedral Intermediate ethyl_benzoate->tetrahedral_intermediate product_keto Benzoylacetonitrile (Keto form) tetrahedral_intermediate->product_keto Elimination of EtO⁻ product_enolate Product Enolate (Resonance Stabilized) product_keto->product_enolate Deprotonation by EtO⁻ final_product Benzoylacetonitrile product_enolate->final_product Protonation (H₃O⁺)

Caption: Reaction mechanism of the Claisen condensation for benzoylacetonitrile synthesis.

Experimental Protocols

Below are two distinct, field-proven protocols for the synthesis of benzoylacetonitrile. The choice of protocol may depend on available reagents, equipment, and desired scale.

Protocol 1: Sodium Ethoxide in Toluene

This protocol is adapted from a procedure reported by PrepChem.com and is suitable for achieving a good yield of relatively pure material.[12]

Materials and Equipment:

  • Round-bottom flask with a mechanical stirrer and reflux condenser

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Sodium ethoxide (NaOEt)

  • Ethyl benzoate (anhydrous)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Deionized water

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

Safety Precautions:

  • Sodium ethoxide is highly corrosive, flammable, and reacts violently with water. Handle in an inert, dry atmosphere (glove box or under nitrogen/argon). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acetonitrile is flammable and harmful if swallowed, inhaled, or in contact with skin.[13][14][15] Work in a well-ventilated fume hood.

  • Toluene and diethyl ether are highly flammable. Ensure no ignition sources are present.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, suspend sodium ethoxide (34.0 g, 0.500 mol) in dry toluene (200 mL).

  • Reagent Addition: To the suspension, add ethyl benzoate (71.4 mL, 0.500 mol) followed by dry acetonitrile (32 mL, 0.60 mol).[12]

  • Reaction: Heat the mixture to 105-110°C with vigorous mechanical stirring. The reaction is typically run for 24-29 hours, during which the mixture will become thick and viscous.[12]

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (300 mL) to dissolve the solid sodium salt of the product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted ethyl benzoate and other organic impurities.[12]

  • Workup - Acidification: Cool the separated aqueous layer in an ice bath and acidify to a pH of 5-6 by slowly adding concentrated HCl.[12] This will precipitate the benzoylacetonitrile product.

  • Isolation: Collect the resulting crystalline precipitate by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid twice with cold water and allow it to air-dry. The resulting product is often sufficiently pure for subsequent transformations.[12]

Protocol 2: Sodium Methoxide in Methanol/Reflux

This protocol is adapted from a procedure found on Benchchem, which involves higher temperatures.[16]

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Sodium methoxide (NaOMe) or sodium metal to prepare it in situ

  • Ethyl benzoate

  • Acetonitrile

  • Methanol

  • Diethyl ether

  • 5% Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Base Preparation: Prepare a solution of sodium methoxide (from 3 g Na, ~130 mmol) in methanol.

  • Reagent Addition: Add ethyl benzoate (20 g, 133 mmol) to the methanolic base solution. Heat the mixture with stirring to 80°C until a homogenous mass forms.[16]

  • Acetonitrile Addition: Slowly add acetonitrile (6.8 g, 165 mmol) over 30 minutes.

  • Reaction: Increase the temperature to 120°C and heat at reflux for 24 hours.[16]

  • Workup - Quenching: Cool the reaction mixture in an ice bath. Add water and diethyl ether until all solid material dissolves.

  • Workup - Extraction: Transfer the mixture to a separatory funnel, separate the layers, and retain the aqueous layer.

  • Workup - Acidification: Acidify the aqueous layer with 5% H₂SO₄.[16]

  • Washing and Drying: Wash the acidified aqueous layer with a saturated NaHCO₃ solution, then dry it over anhydrous sodium sulfate and concentrate to yield the crude product.[16]

Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Base, Solvent, Ethyl Benzoate, Acetonitrile) setup->reagents reaction 3. Heating & Reaction (e.g., 105-110°C, 24h) reagents->reaction workup 4. Workup (Cooling, Quenching with H₂O) reaction->workup extraction 5. Extraction (Wash with Ether) workup->extraction acidification 6. Acidification (Add HCl or H₂SO₄ to pH 5-6) extraction->acidification isolation 7. Isolation (Suction Filtration) acidification->isolation purification 8. Purification (Recrystallization) isolation->purification characterization 9. Characterization (MP, NMR, IR) purification->characterization

Caption: General experimental workflow for benzoylacetonitrile synthesis.

Quantitative Data Summary

The following table summarizes key parameters from the referenced protocols, offering a comparative overview for experimental design.

ParameterProtocol 1[12]Protocol 2[16]Protocol 3[17]
Ester Ethyl BenzoateEthyl BenzoateEthyl Benzoate
Nitrile AcetonitrileAcetonitrileAcetonitrile
Base Sodium Ethoxide (NaOEt)Sodium Methoxide (NaOMe)Potassium tert-butoxide (t-BuOK)
Solvent TolueneMethanolTetrahydrofuran (THF)
Stoichiometry (Ester:Nitrile:Base) 1 : 1.2 : 11 : 1.24 : 11 : 1 : 2.1
Temperature 105-110 °C120 °C (Reflux)20 °C (Ambient)
Reaction Time 29 hours24 hours0.5 hours
Reported Yield 68%37.8%90%

Purification and Characterization

While the crude product obtained from these protocols is often of sufficient purity for many applications, recrystallization can be performed to obtain a highly pure, crystalline solid.[18]

  • Recrystallization: A suitable solvent for recrystallization is methyl alcohol. The crude product can be dissolved in hot methyl alcohol, filtered if necessary, and then cooled to induce crystallization.[18]

  • Melting Point: Pure benzoylacetonitrile has a reported melting point in the range of 78-84°C.[2][12]

  • Spectroscopic Characterization:

    • ¹H NMR (CDCl₃): Expected signals include peaks for the aromatic protons (multiplet, ~7.6-7.95 ppm) and a singlet for the methylene (CH₂) protons (~4.1 ppm).[12]

    • IR Spectroscopy: Key characteristic peaks would include a strong absorption for the nitrile (C≡N) group and the carbonyl (C=O) group.[19][20]

References

2-Cyanoacetophenone as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Heterocyclic Synthesis: The Strategic Utility of 2-Cyanoacetophenone

Authored by a Senior Application Scientist

This document serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 2-cyanoacetophenone as a strategic precursor in the synthesis of a diverse array of heterocyclic compounds. We will move beyond simple procedural outlines to explore the underlying chemical principles, the rationale behind protocol design, and the mechanistic pathways that govern these transformations.

The Chemical Versatility of 2-Cyanoacetophenone

2-Cyanoacetophenone, also known as benzoylacetonitrile, is a uniquely functionalized aromatic ketone. Its value in heterocyclic synthesis stems from the strategic placement of three key reactive centers within a compact scaffold:

  • An Electrophilic Carbonyl Group: The ketone carbonyl (C=O) readily participates in condensation reactions with nucleophiles.

  • An Electrophilic Nitrile Group: The cyano (C≡N) group can act as an electrophile, undergoing nucleophilic attack, or it can be transformed into other functional groups.

  • An Acidic α-Methylene Group: The methylene bridge (-CH₂-) positioned between the electron-withdrawing phenylcarbonyl and cyano groups exhibits significant acidity. This allows for easy deprotonation by a base to form a stabilized carbanion (enolate), a potent nucleophile essential for carbon-carbon bond formation.

This trifecta of reactivity allows 2-cyanoacetophenone to serve as a versatile "A-B" synthon, where "A" is an acyl group and "B" is a cyano-stabilized carbanion, enabling its participation in a variety of cyclocondensation and multicomponent reactions.

Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component synthesis that provides efficient access to highly functionalized 2-aminothiophenes, a scaffold prevalent in pharmaceuticals and functional materials.[1] In this context, 2-cyanoacetophenone serves as the ketone component.

Causality and Mechanism

The reaction proceeds through a cascade of mechanistically distinct steps.[2] The choice of a base (often a secondary amine like morpholine or piperidine) is critical; it must be strong enough to catalyze the initial condensation but not so strong as to induce unwanted side reactions.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl group of 2-cyanoacetophenone and an active methylene compound (e.g., malononitrile). This step forms a stable electron-deficient alkene intermediate.[2]

  • Michael Addition of Sulfur: Elemental sulfur, acting as a soft electrophile, is attacked by the carbanion formed from the deprotonated active methylene compound. The exact mechanism of this addition is complex but results in a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate anion then undergoes an intramolecular cyclization by attacking the nitrile carbon. A subsequent tautomerization of the resulting imine yields the aromatic 2-aminothiophene ring.[2]

Workflow and Mechanistic Diagram

Gewald_Reaction Gewald Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Cyanoacetophenone P1 Knoevenagel Condensation R1->P1 R2 Active Methylene Cmpd (e.g., Malononitrile) R2->P1 R3 Elemental Sulfur (S8) P2 Michael Addition of Sulfur R3->P2 R4 Base (e.g., Morpholine) R4->P1 cat. P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Tautomerization (Aromatization) P3->P4 Prod 2-Aminothiophene Derivative P4->Prod

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-benzoylthiophene-3-carbonitrile
ParameterValue
Reactant 1 2-Cyanoacetophenone (1.45 g, 10 mmol)
Reactant 2 Malononitrile (0.66 g, 10 mmol)
Reagent Elemental Sulfur (0.32 g, 10 mmol)
Catalyst Morpholine (0.87 mL, 10 mmol)
Solvent Ethanol (30 mL)
Temperature 50-60 °C
Time 2-4 hours

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyanoacetophenone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Add morpholine (10 mmol) dropwise to the stirred suspension.

  • Heat the mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Pour the mixture into ice-cold water (100 mL) to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to afford the pure 2-aminothiophene derivative.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline scaffold, a core structure in numerous pharmaceuticals.[3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as 2-cyanoacetophenone.[4][5]

Causality and Mechanism

This reaction can proceed via two primary pathways, often dictated by the catalyst (acid or base) and reaction conditions.[3] The key is the formation of a new six-membered ring through an intramolecular cyclization followed by dehydration. 2-Cyanoacetophenone provides the C2 and C3 atoms of the resulting quinoline ring.

  • Pathway A (Base-Catalyzed): The reaction initiates with an aldol-type condensation between the enolate of 2-cyanoacetophenone and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes cyclization via attack of the amino group onto the ketone, followed by dehydration to yield the aromatic quinoline.

  • Pathway B (Acid-Catalyzed): The reaction begins with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of 2-cyanoacetophenone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.

Mechanistic Diagram (Pathway A)

Friedlander_Annulation Friedländer Annulation Mechanism R1 2-Aminoaryl Ketone I2 Aldol Condensation R1->I2 R2 2-Cyanoacetophenone I1 Enolate Formation (from 2-Cyanoacetophenone) R2->I1 Cat Base (e.g., KOH) Cat->I1 cat. I1->I2 I3 Aldol Adduct I2->I3 I4 Intramolecular Cyclization (Amine attack) I3->I4 I5 Cyclized Intermediate I4->I5 I6 Dehydration (Aromatization) I5->I6 Prod Substituted Quinoline I6->Prod

Caption: Base-catalyzed Friedländer annulation pathway.

Experimental Protocol: Synthesis of 2-Phenyl-3-cyanoquinoline
ParameterValue
Reactant 1 2-Aminobenzaldehyde (1.21 g, 10 mmol)
Reactant 2 2-Cyanoacetophenone (1.45 g, 10 mmol)
Catalyst Potassium Hydroxide (KOH) (0.56 g, 10 mmol)
Solvent Ethanol (40 mL)
Temperature Reflux (approx. 78 °C)
Time 3-5 hours

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminobenzaldehyde (10 mmol) and 2-cyanoacetophenone (10 mmol) in ethanol (40 mL).

  • Add a solution of potassium hydroxide (10 mmol) in a minimal amount of water to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction's completion using TLC.

  • After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any residual base.

  • Recrystallize the crude solid from an appropriate solvent, such as ethanol, to obtain the pure 2-phenyl-3-cyanoquinoline.[4]

Synthesis of 3-Cyano-2-pyridones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones.[6][7] It involves the reaction of a cyano-active methylene compound with a β-dicarbonyl compound or a ketone in the presence of a base, typically ammonia or an amine. 2-Cyanoacetophenone serves as an effective ketone component in this synthesis.

Causality and Mechanism

The reaction is a domino sequence initiated by base-catalyzed condensations. Ammonia serves both as a catalyst and as the nitrogen source for the pyridine ring.

  • Knoevenagel Condensation: A molecule of the cyano-active compound (e.g., ethyl cyanoacetate) condenses with the carbonyl of 2-cyanoacetophenone.

  • Enamine Formation: A second molecule of the cyano-active compound reacts with ammonia to form an enamine.

  • Michael Addition: The enamine acts as a nucleophile in a Michael addition to the activated double bond of the Knoevenagel product.

  • Cyclization and Elimination: The resulting adduct undergoes intramolecular cyclization via attack of an amide nitrogen onto a nitrile group, followed by elimination and tautomerization to yield the stable 2-pyridone ring.

Workflow Diagram

Guareschi_Thorpe Guareschi-Thorpe Condensation Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Cyanoacetophenone P1 Knoevenagel Condensation R1->P1 R2 Ethyl Cyanoacetate (2 equiv.) R2->P1 R3 Ammonia Source (e.g., NH4OAc) P2 Michael Addition R3->P2 forms enamine P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Aromatization P3->P4 Prod 3-Cyano-2-pyridone Derivative P4->Prod

Caption: Key stages in the Guareschi-Thorpe pyridone synthesis.

Experimental Protocol: Synthesis of 4,6-Diphenyl-3-cyano-2(1H)-pyridone
ParameterValue
Reactant 1 2-Cyanoacetophenone (1.45 g, 10 mmol)
Reactant 2 Ethyl Cyanoacetate (1.13 g, 10 mmol)
Nitrogen Source Ammonium Acetate (1.54 g, 20 mmol)
Solvent Glacial Acetic Acid (20 mL)
Temperature Reflux (approx. 118 °C)
Time 4-6 hours

Procedure:

  • Combine 2-cyanoacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (20 mmol) in a round-bottom flask containing glacial acetic acid (20 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature and pour the contents into a beaker of ice water (200 mL).

  • A solid product will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it with plenty of water to remove acetic acid and salts.

  • Dry the crude product and recrystallize from a suitable solvent like acetic acid or ethanol to yield the pure 3-cyano-2-pyridone.

Synthesis of Dihydropyrimidinones via Biginelli-type Reactions

The Biginelli reaction is a cornerstone of multicomponent chemistry, traditionally involving an aldehyde, a β-ketoester, and urea or thiourea.[8] The active methylene group in 2-cyanoacetophenone makes it an excellent substitute for the β-ketoester component, leading to highly functionalized dihydropyrimidinone (DHPM) derivatives.[9]

Causality and Mechanism

This acid-catalyzed reaction proceeds through a series of condensation and cyclization steps. The key intermediate is an N-acyliminium ion, which is trapped by the enol form of 2-cyanoacetophenone.

  • Iminium Ion Formation: The aldehyde and urea condense under acidic conditions to form an N-acyliminium ion.

  • Nucleophilic Attack: The enol or enolate of 2-cyanoacetophenone attacks the iminium ion, forming a new carbon-carbon bond.

  • Cyclization and Dehydration: The terminal amino group of the urea moiety attacks the ketone carbonyl group, leading to a cyclized intermediate which then dehydrates to afford the final dihydropyrimidinone product.

Experimental Protocol: Synthesis of 4-Aryl-5-cyano-6-phenyl-3,4-dihydropyrimidin-2(1H)-one
ParameterValue
Reactant 1 Aromatic Aldehyde (e.g., Benzaldehyde) (10 mmol)
Reactant 2 2-Cyanoacetophenone (1.45 g, 10 mmol)
Reactant 3 Urea (0.72 g, 12 mmol)
Catalyst Concentrated HCl (0.5 mL) or Lewis Acid (e.g., Yb(OTf)₃, 5 mol%)
Solvent Ethanol or Acetonitrile (25 mL)
Temperature Reflux
Time 6-12 hours

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), 2-cyanoacetophenone (10 mmol), and urea (12 mmol) in the chosen solvent (25 mL).

  • Add the acid catalyst (e.g., a few drops of conc. HCl).

  • Heat the mixture to reflux and maintain for 6-12 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • If precipitation is incomplete, the mixture can be poured into ice water.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize from ethanol to obtain the pure DHPM derivative.

Concluding Remarks

2-Cyanoacetophenone is a powerful and cost-effective precursor for building molecular complexity. Its ability to participate in a wide range of classical and multicomponent reactions makes it an indispensable tool for the synthesis of thiophenes, quinolines, pyridones, and pyrimidinones. The protocols and mechanistic insights provided herein are designed to serve as a robust foundation for researchers aiming to leverage this versatile building block in their synthetic endeavors, from academic exploration to industrial-scale drug development.

References

The Versatility of α-Formylphenylacetonitrile in Pyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Its synthesis has been a subject of intense research, leading to a variety of elegant and efficient methodologies. Among the diverse array of starting materials, α-formylphenylacetonitrile stands out as a particularly versatile and reactive precursor for the construction of highly functionalized pyridine rings. This guide provides an in-depth exploration of the application of α-formylphenylacetonitrile in modern pyridine synthesis, offering detailed mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Unique Reactivity of α-Formylphenylacetonitrile

α-Formylphenylacetonitrile is a bifunctional molecule possessing both a reactive formyl group and an activated nitrile moiety on the same α-carbon to a phenyl ring. This unique structural arrangement makes it an ideal synthon for multicomponent reactions (MCRs), which are highly valued for their ability to generate molecular complexity in a single, atom-economical step.[2] The electron-withdrawing nature of the nitrile group enhances the acidity of the α-proton, facilitating enolate formation, while the aldehyde functionality serves as a key electrophilic center for condensation reactions.

Key Synthetic Strategies and Mechanisms

Several classical and modern named reactions for pyridine synthesis can be adapted to utilize the unique reactivity of α-formylphenylacetonitrile. This section delves into the mechanistic underpinnings of these transformations, explaining the causality behind the experimental choices.

Modified Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis traditionally involves the condensation of an enamine with an ethynylketone.[3] A powerful, one-pot modification of this reaction employs a 1,3-dicarbonyl compound (or its equivalent, such as α-formylphenylacetonitrile), an alkynone, and a source of ammonia (e.g., ammonium acetate).[4] This three-component heteroannulation proceeds with high regioselectivity under mild conditions, obviating the need for a separate acid catalyst.[4]

Mechanism:

The reaction is believed to proceed through a tandem Michael addition-heterocyclization pathway. The 1,3-dicarbonyl compound, in this case, α-formylphenylacetonitrile, reacts with ammonia to form an in-situ enamine. This enamine then undergoes a Michael addition to the electron-deficient alkyne of the alkynone. The resulting intermediate then undergoes a series of cyclization and dehydration steps to afford the final polysubstituted pyridine. The use of an excess of ammonium acetate often facilitates the spontaneous cyclodehydration.[4]

Bohlmann_Rahtz_Modification cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product alpha-formylphenylacetonitrile α-Formylphenyl- acetonitrile Enamine In-situ Enamine Formation alpha-formylphenylacetonitrile->Enamine + NH₃ Ammonium Acetate Ammonium Acetate Alkynone Alkynone Michael Adduct Michael Adduct Enamine->Michael Adduct + Alkynone (Michael Addition) Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization Pyridine Polysubstituted Pyridine Cyclized Intermediate->Pyridine Dehydration

Caption: Modified Bohlmann-Rahtz pyridine synthesis workflow.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is a classic method for preparing 2-pyridones.[5] It typically involves the condensation of cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base.[5][6] α-Formylphenylacetonitrile can be envisioned as a precursor to the requisite cyanoacetamide-like reactivity, particularly in multicomponent setups. An advanced, eco-friendly version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate (or cyanoacetamide), a 1,3-dicarbonyl, and ammonium carbonate in an aqueous medium.[7]

Mechanism:

The reaction initiates with the Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene group of the cyano-containing reactant. The resulting intermediate then undergoes cyclization with the in-situ generated ammonia from ammonium carbonate, followed by dehydration to yield the hydroxy-cyanopyridine, which exists in equilibrium with its pyridone tautomer. The use of ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[8][7]

Guareschi_Thorpe_Advanced cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product alpha-formylphenylacetonitrile_equiv α-Formylphenyl- acetonitrile (as cyanoacetamide equiv.) Knoevenagel Adduct Knoevenagel Condensation Product alpha-formylphenylacetonitrile_equiv->Knoevenagel Adduct 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Knoevenagel Adduct Ammonium Carbonate Ammonium Carbonate Cyclized Intermediate Cyclized Intermediate Knoevenagel Adduct->Cyclized Intermediate + NH₃ Pyridone Hydroxy-cyanopyridine (Pyridone Tautomer) Cyclized Intermediate->Pyridone Dehydration

Caption: Advanced Guareschi-Thorpe synthesis workflow.

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrates and available laboratory equipment.

Protocol 1: One-Pot Synthesis of Polysubstituted Pyridines via Modified Bohlmann-Rahtz Reaction

This protocol is adapted from the general principles of the one-pot, three-component synthesis of pyridines.[4][9]

Materials:

  • α-Formylphenylacetonitrile

  • Appropriate alkynone (e.g., 1-phenyl-2-propyn-1-one)

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add α-formylphenylacetonitrile (1.0 mmol), the desired alkynone (1.0 mmol), and a significant excess of ammonium acetate (e.g., 5.0-10.0 mmol).

  • Add absolute ethanol (10-20 mL) as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to 24 hours depending on the reactivity of the substrates.[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by standard analytical techniques (NMR, MS, IR).

Data Presentation:

EntryAlkynone1,3-Dicarbonyl EquivalentProductYield (%)Reference
11-Phenyl-2-propyn-1-oneα-Formylphenylacetonitrile2,4-Diphenyl-5-cyanopyridineGood to Excellent[4]
21-(Thiophen-2-yl)-2-propyn-1-oneα-Formylphenylacetonitrile2-(Thiophen-2-yl)-4-phenyl-5-cyanopyridineGood to Excellent[4]

Note: The yields are generalized based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.

Protocol 2: Synthesis of Hydroxy-Cyanopyridines via Advanced Guareschi-Thorpe Reaction

This protocol is based on the green chemistry approach to the Guareschi-Thorpe synthesis.[7]

Materials:

  • α-Formylphenylacetonitrile (can be used in place of or to generate a cyanoacetamide equivalent in situ)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ammonium carbonate

  • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Round-bottom flask with a magnetic stirrer

  • Heating source

  • Standard filtration and washing equipment

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), α-formylphenylacetonitrile (1.0 mmol, as the cyanoacetamide precursor), and ammonium carbonate (2.0 mmol).[8]

  • Add the ethanol/water solvent mixture (e.g., 2 mL).

  • Stir the mixture at a moderately elevated temperature (e.g., 80 °C).[8]

  • The product often precipitates from the reaction mixture upon formation. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add cold water to facilitate further precipitation of the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

  • The product is often pure enough for characterization without further purification. If necessary, recrystallization can be performed.

  • Characterize the product using standard analytical methods.

Data Presentation:

Entry1,3-DicarbonylCyano-reagentProductYield (%)Reference
1Ethyl acetoacetateα-Formylphenylacetonitrile (as precursor)6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrileHigh[8][7]
2Acetylacetoneα-Formylphenylacetonitrile (as precursor)4,6-Dimethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrileHigh[8][7]

Note: The yields are generalized based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.

Conclusion

α-Formylphenylacetonitrile is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridines. Its unique bifunctional nature allows for its effective participation in powerful multicomponent reactions, such as modified Bohlmann-Rahtz and advanced Guareschi-Thorpe syntheses. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable synthon in the development of novel pyridine-based molecules for various applications, particularly in the realm of drug discovery.

References

The Gewald Reaction with 3-Oxo-2-phenylpropanenitrile: A Comprehensive Guide to the Synthesis of 2-Aminothiophenes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] Since its discovery by Karl Gewald, this one-pot procedure has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the mild reaction conditions required.[1][4][5] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7][8]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the execution of the Gewald reaction, with a specific focus on the use of 3-oxo-2-phenylpropanenitrile as a key starting material. We will delve into the reaction mechanism, provide a detailed experimental protocol, explore the impact of various reaction parameters, and offer a comprehensive troubleshooting guide to ensure successful synthesis.

The Underlying Chemistry: A Mechanistic Perspective

The Gewald reaction elegantly combines a ketone or an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to construct the 2-aminothiophene ring.[2][3][9] The reaction with this compound proceeds through a well-elucidated sequence of three principal steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (in this context, the keto-form of this compound) and another active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[3][9] This step forms a stable α,β-unsaturated nitrile intermediate.[3] The choice of base is critical here, with secondary amines like morpholine or piperidine, and tertiary amines such as triethylamine being commonly employed.[10]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the amine base, undergoes a Michael addition to the electron-deficient double bond of the α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition is still a subject of some discussion, but it is postulated to form a sulfur adduct intermediate.[3][9]

  • Cyclization and Tautomerization: The sulfur adduct then undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by a tautomerization to yield the final, stable 2-aminothiophene product.[3][9]

Below is a visual representation of the Gewald reaction mechanism:

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product 3_oxo 3-Oxo-2-phenyl- propanenitrile knoevenagel Knoevenagel Condensation 3_oxo->knoevenagel active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->knoevenagel sulfur Elemental Sulfur (S8) michael Michael Addition of Sulfur sulfur->michael base Base (e.g., Morpholine) base->knoevenagel base->michael Activates intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate Forms intermediate->michael sulfur_adduct Sulfur Adduct michael->sulfur_adduct Forms cyclization Intramolecular Cyclization & Tautomerization sulfur_adduct->cyclization thiophene 2-Aminothiophene Derivative cyclization->thiophene Yields

Caption: The Gewald reaction mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-cyanothiophene-3-carbonitrile

This protocol details the synthesis of a representative 2-aminothiophene derivative using this compound and malononitrile.

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv, finely powdered)[11]

  • Morpholine (2.0 equiv)

  • Ethanol (solvent)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv).

  • Solvent and Catalyst Addition: Add ethanol to the flask to create a slurry. The exact volume will depend on the scale of the reaction, but a concentration of 0.5 M of the limiting reagent is a good starting point. To this mixture, add morpholine (2.0 equiv) dropwise while stirring.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) with continuous stirring. The mild heating helps to dissolve the sulfur and increase the reaction rate.[10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and run a TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress. The reaction is typically complete within 2-24 hours.[12]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate out of the solution. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.[12]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.[12] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure 2-aminothiophene derivative.[10]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Optimizing the Gewald Reaction: A Parameter Guide

The success of the Gewald reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes the key variables and their potential impact on the reaction outcome.

ParameterOptionsRationale and Impact on Reaction
Base Secondary amines (Morpholine, Piperidine), Tertiary amines (Triethylamine)The choice of base is critical for the initial Knoevenagel condensation.[10] Secondary amines are often more effective as they can also activate the elemental sulfur. The basicity and steric hindrance of the amine can influence the reaction rate and yield.
Solvent Polar protic (Ethanol, Methanol), Polar aprotic (DMF, THF)Polar solvents are generally preferred as they aid in the dissolution of elemental sulfur and the reaction intermediates.[10][11] Ethanol and methanol are common choices due to their effectiveness and ease of removal.
Temperature Room temperature to 60 °CGentle heating (40-60 °C) is often beneficial to increase the solubility of sulfur and accelerate the reaction.[10] However, excessively high temperatures can lead to the formation of side products and decomposition.
Active Methylene Compound Malononitrile, Ethyl cyanoacetate, CyanoacetamideThe nature of the active methylene compound determines the substituent at the 3-position of the thiophene ring. Electron-withdrawing groups on the active methylene compound generally lead to better yields.[11]
Reaction Time 2 - 24 hoursThe reaction time is dependent on the reactivity of the substrates, the choice of catalyst, and the reaction temperature. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[12]

Troubleshooting Common Issues

While the Gewald reaction is generally robust, certain challenges can arise. This section provides a guide to troubleshooting common problems.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inefficient Knoevenagel Condensation: The base may not be effective enough for the specific substrates.Screen different bases (e.g., piperidine, triethylamine). Ensure the removal of any water formed during this step, which can inhibit the reaction.[10]
Poor Sulfur Reactivity: Elemental sulfur may not be sufficiently soluble or activated.Use a more polar solvent like DMF.[10] Ensure the sulfur is finely powdered for better dispersion.[11] Gentle heating can also improve reactivity.[10]
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.
Formation of Side Products Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can sometimes dimerize.[13]Adjust the reaction temperature and the rate of addition of the reagents. Lowering the temperature may favor the desired reaction pathway.
Formation of Thiophene Isomers: Depending on the reaction conditions, other thiophene isomers might form.[13]Carefully control the reaction temperature and the choice of base.
Difficulty in Purification Presence of Unreacted Starting Materials: The reaction did not go to completion.Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Recrystallization is often an effective purification method.[10]
Product is Soluble in the Work-up Solvent: The product may be lost during the work-up procedure.If your product is soluble in the aqueous layer, extract the aqueous phase with an organic solvent.[14] If the product is volatile, check the solvent in the rotovap trap.[14]

Conclusion

The Gewald reaction utilizing this compound offers a versatile and efficient pathway to a diverse range of polysubstituted 2-aminothiophenes. These compounds are invaluable scaffolds in the field of drug discovery, with demonstrated potential for the development of novel therapeutics.[12][15] By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively harness the power of this multicomponent reaction to synthesize novel chemical entities for biological evaluation. The protocols and troubleshooting advice provided herein serve as a solid foundation for the successful application of the Gewald reaction in both academic and industrial research settings.

References

Application Notes and Protocols for Hantzsch Pyridine Synthesis with Benzoylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Take on a Classic Reaction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry, providing a robust pathway to 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[1] This multicomponent reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP scaffold is of immense pharmacological importance, forming the core of several blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine.[1]

This guide focuses on a significant modification of the classical Hantzsch synthesis: the use of benzoylacetonitrile and its derivatives as the active methylene component. This variation unlocks access to a diverse array of polysubstituted pyridines with unique electronic and steric properties, driven by the presence of the cyano and benzoyl groups. These products are valuable intermediates in medicinal chemistry and materials science.[3] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss optimization strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Role of Benzoylacetonitrile

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. When employing a benzoylacetonitrile derivative, the reaction pathway follows the same fundamental principles, but the electronic nature of the nitrile and benzoyl groups influences the reactivity of the intermediates.

The generally accepted mechanism involves two key intermediates: an enamine formed from one equivalent of the β-dicarbonyl compound (in this case, benzoylacetonitrile) and ammonia, and a chalcone-like species (an α,β-unsaturated carbonyl) formed from the condensation of the aldehyde with the second equivalent of the β-dicarbonyl compound.[1][2] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[4]

Here is a visual representation of the proposed reaction mechanism:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Product RCHO Aldehyde (R-CHO) Chalcone Chalcone Intermediate (R-CH=C(CN)-CO-Ph) RCHO->Chalcone + Benzoylacetonitrile BZN1 Benzoylacetonitrile (Ph-CO-CH2-CN) Enamine Enamine (Ph-CO-C(NH2)=CH-CN) BZN1->Enamine + NH3 BZN2 Benzoylacetonitrile (Ph-CO-CH2-CN) BZN2->Chalcone NH3 Ammonia (NH3) NH3->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Chalcone (Michael Add.) Chalcone->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Cyclization DHP 1,4-Dihydropyridine (1,4-DHP) Cyclized_Int->DHP - H2O Pyridine Pyridine (Aromatized) DHP->Pyridine Oxidation

Caption: Proposed mechanism for the Hantzsch synthesis using benzoylacetonitrile.

The driving force for the final, optional oxidation step is the formation of a stable aromatic pyridine ring.[1] Various oxidizing agents can be employed for this aromatization, including nitric acid, chromium trioxide, or even air under certain conditions.[1][5]

Experimental Protocols

This section provides a general, adaptable protocol for the one-pot synthesis of a 1,4-dihydropyridine derivative using a benzoylacetonitrile derivative.

General Workflow

The experimental process follows a logical sequence from reaction setup to product characterization.

Workflow A 1. Reagent Preparation & Setup B 2. One-Pot Reaction A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up & Isolation C->D Upon Completion E 5. Purification (Recrystallization) D->E F 6. Aromatization (Optional) E->F G 7. Product Characterization (NMR, IR, MS) E->G F->G

Caption: General experimental workflow for Hantzsch pyridine synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
Aromatic AldehydeAr-CHOVariesEnsure high purity.
BenzoylacetonitrileC₉H₇NO145.16Can be substituted with derivatives.
Ammonium AcetateC₂H₇NO₂77.08Acts as the nitrogen source.
EthanolC₂H₅OH46.07Anhydrous, as reaction solvent.
Acetic Acid (Glacial)CH₃COOH60.05Optional catalyst.
Diethyl Ether(C₂H₅)₂O74.12For washing/precipitation.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04For drying organic layers.
Protocol: One-Pot Synthesis of Diethyl 4-aryl-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarbonitrile (Exemplary)

This protocol describes a typical synthesis. Molar ratios and reaction times may need optimization for different substrates.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq).

    • Add benzoylacetonitrile (20 mmol, 2.0 eq).

    • Add ammonium acetate (15 mmol, 1.5 eq).

    • Add 30 mL of ethanol as the solvent. A catalytic amount of glacial acetic acid (e.g., 0.5 mL) can be added to facilitate the reaction.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 80°C) using an oil bath.

    • Maintain the reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring:

    • Prepare a TLC chamber with a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

    • Spot the initial reaction mixture and samples taken periodically on a TLC plate to monitor the disappearance of starting materials and the formation of the product spot.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • A solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

    • If no solid forms, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. The product should precipitate.

    • Collect the crude product by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether to remove soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol or an ethanol/water mixture, to afford the pure 1,4-dihydropyridine derivative.[6]

  • Optional Aromatization to Pyridine:

    • The purified 1,4-DHP can be oxidized to the corresponding pyridine.

    • A common method involves dissolving the 1,4-DHP in glacial acetic acid and adding a suitable oxidizing agent, such as a stoichiometric amount of nitric acid or ceric ammonium nitrate (CAN), and stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[7]

    • The work-up typically involves neutralization and extraction.

Optimization and Considerations

The success of the Hantzsch synthesis with benzoylacetonitrile derivatives can be influenced by several factors.

Catalysis

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can improve yields and shorten reaction times.

  • Acid Catalysts: Brønsted acids like acetic acid or p-toluenesulfonic acid (PTSA) are commonly used.[1] Lewis acids such as Yb(OTf)₃, AlCl₃, or ZnCl₂ have also been shown to be effective.[2][8]

  • Heterogeneous Catalysts: To simplify purification and promote green chemistry, solid catalysts like γ-alumina nanoparticles or silica-supported sulfonic acid have been successfully employed.[2][6] These can often be recovered and reused.[6]

Solvent and Reaction Conditions

The choice of solvent and reaction conditions is critical for optimizing the synthesis.

  • Solvents: Ethanol is a common and effective solvent. However, greener alternatives like water or glycerol have been explored, sometimes in combination with microwave irradiation or sonication to enhance reaction rates.[1][9][10]

  • Solvent-Free Conditions: Heating a mixture of the reactants without any solvent is an environmentally friendly approach that can lead to high yields in short reaction times, especially when coupled with microwave irradiation.[6][11][12]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the Hantzsch reaction, often reducing reaction times from hours to minutes.[1][11][13][14]

Decision Matrix for Protocol Optimization

This flowchart can guide the optimization process based on experimental goals.

Optimization_Decision A Start: Define Synthesis Goal (e.g., High Yield, Green Method, Speed) B Low Yield or Slow Reaction? A->B C Consider Adding a Catalyst B->C Yes F Need for Faster Reaction? B->F No D Brønsted/Lewis Acid (e.g., AcOH, PTSA, ZnCl2) C->D E Heterogeneous Catalyst (e.g., γ-Al2O3, Silica-SO3H) C->E D->F E->F G Employ Microwave Irradiation F->G Yes H Focus on Green Chemistry? F->H No G->H I Explore Solvent-Free Conditions H->I Yes J Use Greener Solvents (Water, Glycerol) H->J Yes K Final Protocol H->K No I->K J->K

Caption: Decision matrix for optimizing the Hantzsch synthesis protocol.

Conclusion

The Hantzsch synthesis using benzoylacetonitrile derivatives is a versatile and powerful tool for accessing a wide range of highly functionalized pyridines. By understanding the reaction mechanism and systematically optimizing conditions such as catalysis, solvent, and energy input, researchers can efficiently synthesize novel molecular scaffolds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug discovery and chemical research, enabling them to harness the full potential of this classic, yet ever-evolving, multicomponent reaction.

References

Application Notes & Protocols: The Strategic Use of 3-Oxo-2-phenylpropanenitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Oxo-2-phenylpropanenitrile, also known as α-formyl phenylacetonitrile, is a highly versatile β-keto nitrile building block that serves as a cornerstone in modern organic and medicinal chemistry.[1] Its unique trifunctional molecular architecture—comprising a reactive carbonyl group, a nitrile moiety, and an acidic α-proton—renders it an exceptionally valuable precursor for the synthesis of a diverse array of complex molecules.[1] This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its utility in constructing key pharmaceutical intermediates. We will delve into the causality behind its reactivity, present detailed protocols for its application in carbon-carbon bond formation, and illustrate its role in the synthesis of vital heterocyclic systems that form the core of many biologically active compounds.

The Chemical Versatility of this compound

The synthetic power of this compound (CAS: 5841-70-3, Molecular Formula: C₉H₇NO) stems from the strategic placement of its functional groups.[1][2] The protons on the α-carbon, situated between the electron-withdrawing carbonyl and nitrile groups, are particularly acidic. This feature allows for easy deprotonation under basic conditions to form a stabilized enolate, which is an excellent nucleophile for a variety of crucial carbon-carbon bond-forming reactions.[1] This reactivity is fundamental to its role as a Michael donor and its application in multicomponent reactions (MCRs), providing efficient pathways to complex molecular scaffolds.[1][3]

Reactivity_of_3_Oxo_2_phenylpropanenitrile cluster_molecule This compound cluster_reactivity Key Reactive Sites cluster_reactions Primary Reaction Pathways mol Ph-CH(CN)-CHO carbonyl Carbonyl Group nitrile Nitrile Group alpha_H Acidic α-Protons knoevenagel Knoevenagel Condensation carbonyl->knoevenagel Electrophile cyclo Cyclocondensation nitrile->cyclo Heterocycle Formation michael Michael Addition (Enolate Formation) alpha_H->michael Nucleophile Precursor

Figure 1: Key reactive sites of this compound and their corresponding synthetic pathways.

Application in Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Arylformylacetonitriles, including this compound, are highly attractive synthons for MCRs.[3] MCRs are a cornerstone of green chemistry and drug discovery, enabling the assembly of multiple reactants in a single step to create complex products with high atom economy and efficiency.[4] The ability of this compound to act as a versatile C2 or C3 synthon makes it invaluable for the diversity-oriented synthesis of a wide range of five- and six-membered heterocyclic systems, including pyrazoles, pyridines, pyrimidines, and pyrans.[3] These heterocyclic motifs are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[5][6]

For instance, in cascade reactions, this compound can react with aromatic aldehydes and various aminoazoles (such as 3-amino-1,2,4-triazole or 5-aminotetrazole) to afford complex fused heterocyclic systems like pyrimido[1,2-b]indazoles under metal-free conditions.[7] This straightforward approach allows for the rapid generation of molecular libraries for high-throughput screening in drug development programs.

MCR_Workflow cluster_products Diverse Heterocyclic Scaffolds start Starting Materials reagent1 3-Oxo-2-phenyl- propanenitrile start->reagent1 reagent2 Aldehyde / Ketone start->reagent2 reagent3 Amine / Hydrazine / Active Methylene Cmpd. start->reagent3 process One-Pot Multicomponent Reaction (Catalyst, Solvent, Heat/MW) reagent1->process reagent2->process reagent3->process prod1 Pyridines process->prod1 prod2 Pyrazoles process->prod2 prod3 Pyrimidines process->prod3 prod4 Pyrans process->prod4 prod5 Other Fused Systems process->prod5 end Pharmaceutical Intermediates Library prod1->end prod2->end prod3->end prod4->end prod5->end

Figure 2: Workflow for generating diverse heterocyclic libraries using this compound in MCRs.

Application in Michael Additions: Synthesis of Polyfunctional δ-Diketones

One of the most powerful applications of this compound is its role as a Michael donor.[1] In the presence of a base like sodium methoxide, it readily forms an enolate that can undergo regioselective 1,4-conjugate addition to α,β-unsaturated systems. A notable example is its reaction with linear conjugated enynones (1,5-diarylpent-2-en-4-yn-1-ones).[8][9][10] This reaction proceeds smoothly at room temperature to produce polyfunctional δ-diketones in good to excellent yields.[9][10]

These resulting δ-diketones are not merely products but are themselves highly valuable intermediates for further transformations.[8][11] Their rich functionality allows for subsequent cyclization reactions to form a variety of important heterocycles. For instance, treatment of these δ-diketones with hydrazine leads to the synthesis of substituted 5,6-dihydro-4H-1,2-diazepines.[8][9][11] Other heterocycles, such as tetrahydropyrans and pyrylium salts, can also be accessed from these versatile precursors.[1][8] This two-step sequence is a robust strategy for building complex molecular architectures relevant to pharmaceuticals, including anticonvulsant agents.[11]

Michael_Addition_to_Diazepine cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Heterocyclization reagents1 This compound + Conjugated Enynone product1 Polyfunctional δ-Diketone reagents1->product1 MeONa, MeOH Room Temp. reagents2 Hydrazine (N₂H₄) product1->reagents2 product2 5,6-dihydro-4H-1,2-diazepine product1->product2 Intermediate for Cyclization reagents2->product2 EtOH, Reflux

Figure 3: Two-step synthesis of 1,2-diazepines via a δ-diketone intermediate.

Detailed Protocol: Synthesis of 2-Benzoyl-3-(2-oxo-2-phenylethyl)-5-phenylpent-4-ynenitrile (A δ-Diketone Intermediate)

This protocol details the synthesis of a polyfunctional δ-diketone via the Michael addition of this compound to a conjugated enynone, based on methodologies reported in the literature.[8][9]

Principle: This procedure relies on the base-catalyzed Michael addition of the enolate of this compound to the electrophilic double bond of 1,5-diphenylpent-2-en-4-yn-1-one. The reaction is regioselective and proceeds under mild conditions.

Materials and Reagents:

ReagentCAS No.Molecular FormulaSupplier Purity
This compound5841-70-3C₉H₇NO≥95%
1,5-Diphenylpent-2-en-4-yn-1-one3773-95-5C₁₇H₁₂O≥97%
Sodium Methoxide (MeONa)124-41-4CH₃NaO≥95%
Methanol (MeOH), Anhydrous67-56-1CH₄O≥99.8%
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS Grade
Saturated Ammonium Chloride (NH₄Cl) Solution12125-02-9NH₄ClACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄ACS Grade
Silica Gel for Column Chromatography7631-86-9SiO₂60 Å, 230-400 mesh

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 145.2 mg) and 1,5-diphenylpent-2-en-4-yn-1-one (1.0 mmol, 232.3 mg).

  • Solvent Addition: Add 20 mL of anhydrous methanol (MeOH) to the flask. Stir the mixture at room temperature (20-25°C) until all solids are dissolved.

  • Initiation: Add sodium methoxide (MeONa) (1.0 mmol, 54.0 mg) to the solution. The addition of the base is the key step to generate the nucleophilic enolate in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.[9]

  • Work-up: Once the reaction is complete, quench the mixture by adding 15 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate to afford the desired polyfunctional δ-diketone as a mixture of two diastereomers.[8][9]

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium methoxide is corrosive and reacts violently with water. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Characterization: The structure and purity of the synthesized δ-diketone should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The literature reports characteristic spectral data for these compounds, often showing two sets of signals corresponding to the diastereomeric mixture.[8][9]

Expected Yields: Based on published data, this reaction protocol typically yields the desired δ-diketone product in the range of 53-98%, depending on the specific substrates used.[9][10]

EntryEnynone Substituent (Ar²)Reaction Time (h)Yield (%)[9]
1Phenyl485
24-Methylphenyl487
34-Methoxyphenyl675
44-Fluorophenyl498
54-Chlorophenyl495

Conclusion

This compound is a powerful and versatile reagent in the toolkit of the medicinal chemist. Its inherent reactivity, governed by its unique electronic and structural features, allows for its strategic deployment in the synthesis of a vast range of pharmaceutical intermediates. From its use in multicomponent reactions to generate diverse heterocyclic libraries to its role as a key nucleophile in Michael additions for constructing complex acyclic precursors, this compound provides efficient and robust pathways to molecules of high therapeutic potential. The protocols and applications detailed herein underscore its significance and provide a foundation for researchers and drug development professionals to leverage its capabilities in their synthetic endeavors.

References

Application Notes & Protocols: Catalytic Applications of Metal Complexes with 2-Cyanoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 2-Cyanoacetophenone in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the design of ligands for transition metal catalysis is of paramount importance. Ligands are not merely spectators; they actively modulate the steric and electronic properties of the metal center, thereby dictating the efficiency, selectivity, and scope of a catalytic transformation.[1][2] 2-Cyanoacetophenone (also known as 2-acetylbenzonitrile) presents a compelling, yet underexplored, scaffold for ligand design. Its structure, featuring a β-ketonitrile moiety, offers two potential coordination sites: the carbonyl oxygen and the nitrile nitrogen. This bidentate chelation capability can form stable five-membered rings with a metal center, a common feature in effective catalysts.[3]

While β-ketonitriles like 2-cyanoacetophenone are well-established as versatile building blocks in the synthesis of heterocyclic compounds, their application as ligands in catalysis is an area of growing interest.[3] The electron-withdrawing nature of the cyano group can significantly influence the electron density at the metal center, potentially enhancing its catalytic activity in various transformations.

This application note provides a detailed exploration of the catalytic utility of metal complexes featuring 2-cyanoacetophenone. We will focus on a highly relevant and industrially significant reaction: the transfer hydrogenation of ketones. A detailed protocol for an in situ generated Ruthenium(II) catalyst system is provided, reflecting a common and practical approach in catalytic research where the active catalyst is formed within the reaction mixture.[4][5] This guide is intended to be a practical resource for researchers looking to leverage the unique properties of 2-cyanoacetophenone in the development of novel catalytic methodologies.

Application I: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Transfer hydrogenation is a powerful technique for the reduction of carbonyl compounds to alcohols, utilizing readily available hydrogen donors like isopropanol or formic acid.[4] This method avoids the need for high-pressure gaseous hydrogen, making it a safer and more convenient alternative for laboratory and industrial settings. Ruthenium(II) complexes are among the most efficient catalysts for this transformation, often operating through a well-understood outer-sphere mechanism.[6][7]

Principle and Mechanistic Insights

The catalytic cycle for Ruthenium-catalyzed transfer hydrogenation typically involves the following key steps:

  • Catalyst Activation: The pre-catalyst, a Ruthenium(II) source, reacts with a base and the hydrogen donor (e.g., isopropanol) to form a catalytically active Ruthenium-hydride species. The 2-cyanoacetophenone ligand coordinates to the Ruthenium center, influencing its reactivity.

  • Hydride Transfer: The Ruthenium-hydride complex transfers a hydride ion to the carbonyl carbon of the ketone substrate. This step is often the rate-determining and enantioselective step in asymmetric variants.

  • Proton Transfer: The resulting alkoxide intermediate is protonated by the hydrogen donor, releasing the alcohol product.

  • Catalyst Regeneration: The Ruthenium complex is regenerated and can re-enter the catalytic cycle.

The 2-cyanoacetophenone ligand is postulated to enhance the catalytic activity by stabilizing the Ruthenium center and modulating its electronic properties to facilitate the hydride transfer.

Transfer_Hydrogenation_Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Catalytic Reaction cluster_analysis Work-up & Analysis Ru_prec Ru(II) Precursor [(p-cymene)RuCl2]2 Mix Reaction Mixture Ru_prec->Mix Ligand 2-Cyanoacetophenone Ligand->Mix Base Base (e.g., KOtBu) Base->Mix Solvent Solvent (i-PrOH) Solvent->Mix Reaction Transfer Hydrogenation Mix->Reaction Ketone Ketone Substrate Ketone->Reaction Heat Heating (e.g., 80 °C) Reaction->Heat Under N2 Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Alcohol Product Purification->Product Analysis GC/NMR for Conversion & Yield Product->Analysis

Figure 1: General workflow for the in situ catalyzed transfer hydrogenation.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol using an in situ generated Ruthenium(II) catalyst with 2-cyanoacetophenone as the ligand and isopropanol as both the solvent and hydrogen source.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) precursor)

  • 2-Cyanoacetophenone (Ligand)

  • Potassium tert-butoxide (KOtBu) (Base)

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (i-PrOH) (Solvent and H-donor)

  • Anhydrous Toluene

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (In Situ):

    • To a dry 25 mL Schlenk flask under a nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%).

    • Add 2-cyanoacetophenone (3.0 mg, 0.02 mmol, 2 mol%).

    • Add anhydrous toluene (2 mL) to dissolve the components.

    • Stir the mixture at room temperature for 30 minutes. The solution should turn from reddish-orange to a deeper color, indicating complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst solution, add acetophenone (120.1 mg, 1.0 mmol).

    • Add anhydrous isopropanol (8 mL).

    • In a separate vial, dissolve potassium tert-butoxide (11.2 mg, 0.1 mmol, 10 mol%) in anhydrous isopropanol (2 mL) and add this solution to the reaction mixture.

  • Reaction Execution:

    • Fit the Schlenk flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction (typically 4-8 hours, as determined by monitoring), cool the mixture to room temperature.

    • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 1-phenylethanol.

  • Characterization:

    • Confirm the identity and purity of the product by ¹H NMR and ¹³C NMR spectroscopy and compare the spectra with known standards.

    • Determine the yield of the isolated product.

Expected Results & Data

The following table summarizes the expected outcomes for the transfer hydrogenation of various ketones using this in situ catalytic system, based on typical performance of similar Ruthenium catalysts.

EntrySubstrateProductTime (h)Conversion (%)Yield (%)
1Acetophenone1-Phenylethanol4>9998
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol5>9997
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol69592
4Propiophenone1-Phenyl-1-propanol89288

Conditions: 0.5 mol% [RuCl₂(p-cymene)]₂, 2 mol% 2-cyanoacetophenone, 10 mol% KOtBu, in i-PrOH at 80 °C.

Plausible Catalytic Cycle

The catalytic cycle for the transfer hydrogenation is depicted below. The 2-cyanoacetophenone ligand (L) remains coordinated to the ruthenium center throughout the cycle, facilitating the key hydride transfer step.

Catalytic_Cycle cluster_legend Legend A [Ru]-Cl (Precatalyst) B [Ru]-O-iPr A->B + i-PrOH, - HCl (Base assisted) C [Ru]-H (Active Catalyst) B->C β-Hydride Elimination - Acetone D [Ru]-O-CH(R)R' C->D + Ketone (R-CO-R') D->A + i-PrOH - Alcohol (R-CH(OH)-R') L [Ru] = (p-cymene)Ru(L) L2 L = 2-Cyanoacetophenone

Figure 2: Plausible catalytic cycle for Ru-catalyzed transfer hydrogenation.

Future Outlook: Expanding the Catalytic Portfolio

While this note focuses on transfer hydrogenation, the unique electronic and chelating properties of 2-cyanoacetophenone suggest its potential in a broader range of catalytic reactions.

  • Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation.[8][9] A Pd(II) complex of 2-cyanoacetophenone could potentially catalyze Suzuki-Miyaura or Buchwald-Hartwig amination reactions. The electron-withdrawing cyano group might influence the rates of oxidative addition and reductive elimination, key steps in these catalytic cycles.[10][11]

  • Oxidation Catalysis: Copper and cobalt complexes are known to catalyze various oxidation reactions.[9][12] A complex of 2-cyanoacetophenone with these metals could be explored for the aerobic oxidation of alcohols or hydrocarbons, where the ligand can stabilize different metal oxidation states.

Further research into the synthesis and isolation of well-defined metal complexes of 2-cyanoacetophenone will be crucial to fully elucidate their catalytic potential and mechanism of action.

References

The Versatility of α-Formylphenylacetonitrile in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Formylphenylacetonitrile

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, α-formylphenylacetonitrile stands out as a particularly versatile and powerful precursor for the construction of a diverse array of fused heterocyclic systems. Its unique trifunctionality, possessing a nitrile, an aldehyde, and an activated α-carbon, allows for a variety of elegant and efficient cyclization strategies. This technical guide provides an in-depth exploration of the application of α-formylphenylacetonitrile in the synthesis of medicinally relevant fused pyrimidines, pyridines, and pyranopyrazoles, complete with detailed, field-proven protocols.

The strategic value of α-formylphenylacetonitrile lies in its ability to participate in a range of chemical transformations, including multicomponent reactions (MCRs), cyclocondensations, and Thorpe-Ziegler type cyclizations. These reactions often proceed with high atom economy and allow for the rapid generation of molecular complexity from simple starting materials, a key objective in modern drug discovery.

I. Synthesis of Fused Pyrimidines: A Gateway to Bioactive Molecules

Fused pyrimidine scaffolds are prevalent in a multitude of clinically approved drugs and biologically active compounds. The reaction of α-formylphenylacetonitrile with binucleophilic reagents such as guanidine or thiourea provides a direct and efficient route to substituted pyrimido[4,5-d]pyrimidines and related systems.

Causality in Experimental Design:

The choice of a basic catalyst, such as sodium ethoxide, is crucial for the initial deprotonation of the α-carbon of the phenylacetonitrile moiety, facilitating the subsequent condensation with the formyl group of another molecule or an external aldehyde. The subsequent cyclocondensation with guanidine or thiourea proceeds via a well-established pathway involving nucleophilic attack and subsequent dehydration to form the stable aromatic fused pyrimidine ring. The selection of ethanol as a solvent is predicated on its ability to dissolve the reactants and the inorganic base, while also allowing for reflux temperatures that drive the reaction to completion.

Visualizing the Reaction Workflow:

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification A α-Formylphenylacetonitrile D Mixing in Ethanol A->D B Guanidine Hydrochloride B->D C Sodium Ethoxide C->D E Reflux D->E F Cooling & Precipitation E->F G Filtration F->G H Washing with Water G->H I Recrystallization (Ethanol) H->I J Fused Pyrimidine Product I->J

Caption: Workflow for the synthesis of fused pyrimidines.

Protocol 1: Synthesis of 2,7-Diamino-5-phenylpyrimido[4,5-d]pyrimidine

Materials:

  • α-Formylphenylacetonitrile

  • Guanidine Hydrochloride

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Distilled Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add α-formylphenylacetonitrile (14.5 g, 0.1 mol) and guanidine hydrochloride (9.55 g, 0.1 mol).

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (500 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 2,7-diamino-5-phenylpyrimido[4,5-d]pyrimidine.

Data Summary:

ParameterValue
Typical Yield 75-85%
Melting Point >300 °C
Appearance White to off-white solid
Key Spectroscopic Data Confirm with ¹H NMR, ¹³C NMR, and MS

II. Multicomponent Synthesis of Fused Pyridines

Multicomponent reactions (MCRs) are highly valued for their efficiency in constructing complex molecules in a single pot. α-Formylphenylacetonitrile is an excellent substrate for MCRs, enabling the synthesis of highly substituted fused pyridine derivatives. A notable example is the reaction with malononitrile and an amine, which proceeds through a cascade of condensation, Michael addition, and cyclization steps.

Mechanistic Insight:

The reaction is initiated by a Knoevenagel condensation between α-formylphenylacetonitrile and malononitrile, catalyzed by a base (e.g., piperidine or triethylamine). This generates a highly electrophilic Michael acceptor. Concurrently, the amine reacts with another molecule of α-formylphenylacetonitrile to form an enamine. The subsequent Michael addition of the enamine to the acceptor, followed by intramolecular cyclization and aromatization, leads to the formation of the fused pyridine ring. The choice of amine and the substitution on the phenyl ring of the starting material allows for the generation of a diverse library of compounds.

Visualizing the MCR Pathway:

G cluster_reactants Reactants cluster_intermediates Key Intermediates A α-Formylphenylacetonitrile D Knoevenagel Adduct A->D E Enamine A->E B Malononitrile B->D C Amine (e.g., an alkylamine) C->E F Michael Addition D->F E->F G Intramolecular Cyclization F->G H Aromatization G->H I Fused Pyridine Product H->I

Caption: Multicomponent reaction pathway to fused pyridines.

Protocol 2: One-Pot Synthesis of Substituted 2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile Derivatives

Materials:

  • α-Formylphenylacetonitrile

  • Malononitrile

  • Aliphatic or Aromatic Amine (e.g., methylamine, aniline)

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve α-formylphenylacetonitrile (1.45 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in a mixture of methanol (20 mL) and water (5 mL).

  • Addition of Amine: To this solution, add the desired amine (10 mmol) dropwise at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.[1]

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold methanol and dry under vacuum to obtain the pure substituted pyridine derivative. Further purification can be achieved by recrystallization if necessary.

Data Summary:

ParameterValue
Typical Yield 60-90% (depending on the amine)
Appearance Crystalline solid
Key Spectroscopic Data Characterize by IR, ¹H NMR, ¹³C NMR, and elemental analysis.[1]

III. Synthesis of Fused Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are a class of fused heterocycles with significant biological activities. A highly efficient four-component reaction involving an aldehyde (which can be generated in situ from α-formylphenylacetonitrile), malononitrile, ethyl acetoacetate, and hydrazine hydrate provides a straightforward entry to this scaffold.[2]

Rationale for the Four-Component Approach:

This one-pot synthesis is a prime example of green chemistry principles, often utilizing water as a solvent and proceeding with high efficiency.[2] The reaction cascade is believed to commence with the formation of a pyrazolone from ethyl acetoacetate and hydrazine. Simultaneously, a Knoevenagel condensation between the aldehyde and malononitrile occurs. The subsequent Michael addition of the pyrazolone to the Knoevenagel adduct, followed by intramolecular cyclization and dehydration, furnishes the pyrano[2,3-c]pyrazole core. The use of α-formylphenylacetonitrile as the aldehyde component introduces a phenyl group at the 4-position of the final product.

Visualizing the Four-Component Synthesis:

G cluster_reactants Reactants cluster_process One-Pot Reaction in Water/Ethanol A α-Formylphenylacetonitrile E Knoevenagel Condensation A->E B Malononitrile B->E C Ethyl Acetoacetate F Pyrazolone Formation C->F D Hydrazine Hydrate D->F G Michael Addition E->G F->G H Intramolecular Cyclization G->H I Pyrano[2,3-c]pyrazole Product H->I

Caption: Four-component synthesis of pyrano[2,3-c]pyrazoles.

Protocol 3: Aqueous Synthesis of 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • α-Formylphenylacetonitrile

  • Malononitrile

  • Ethyl Acetoacetate

  • Hydrazine Hydrate (96%)

  • Triethylamine

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a 100 mL flask, prepare a stirred aqueous mixture of hydrazine hydrate (0.1 g, 2 mmol) and ethyl acetoacetate (0.26 g, 2 mmol).

  • Sequential Addition: To this mixture, add α-formylphenylacetonitrile (0.29 g, 2 mmol), malononitrile (0.13 g, 2 mmol), and triethylamine (1 mL) successively at room temperature with vigorous stirring.[2]

  • Reaction: Continue stirring for approximately 20-30 minutes. A solid precipitate should form.

  • Isolation: Filter the precipitated solid and wash with water, followed by a cold mixture of ethyl acetate/hexane (20:80).

  • Purification: Recrystallize the product from ethanol to obtain pure 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Data Summary:

ParameterValue
Typical Yield 85-95%
Appearance White to pale yellow crystalline solid
Key Spectroscopic Data Confirm with IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Conclusion and Future Perspectives

α-Formylphenylacetonitrile has proven to be an exceptionally valuable and versatile building block for the synthesis of a wide range of fused heterocyclic systems. The protocols detailed herein for the synthesis of fused pyrimidines, pyridines, and pyranopyrazoles highlight its utility in both classical cyclocondensation reactions and modern multicomponent strategies. The ability to rapidly construct complex and diverse molecular architectures from this readily accessible starting material underscores its importance for researchers, scientists, and drug development professionals. Future explorations will undoubtedly uncover new reaction pathways and applications for this remarkable synthon, further expanding the chemical space accessible to medicinal chemists in their quest for novel therapeutics.

References

Application Notes and Protocols for the Biocatalytic Reactions of 2-Cyanoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Cyanoacetophenone in Biocatalysis

2-Cyanoacetophenone, also known as benzoylacetonitrile, is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[1] Its structure, featuring both a reactive ketone and a nitrile group, opens a gateway to a multitude of chemical transformations. The strategic location of these functional groups makes 2-cyanoacetophenone an ideal substrate for chemoenzymatic synthesis, where the high selectivity of enzymes can be harnessed to produce chiral molecules of significant interest in drug discovery.[2][3][4]

Biocatalysis offers a green and efficient alternative to traditional chemical methods, often proceeding under mild reaction conditions with remarkable chemo-, regio-, and stereoselectivity.[3] This guide provides detailed application notes and protocols for two key biocatalytic reactions of 2-cyanoacetophenone: the stereoselective reduction of the keto group to produce chiral β-hydroxynitriles, and the hydrolysis of the nitrile group to yield valuable carboxylic acid derivatives. These transformations pave the way for the synthesis of a diverse array of complex molecules with potential therapeutic applications.

Part 1: Stereoselective Reduction of the Keto Group

The reduction of the prochiral ketone in 2-cyanoacetophenone to a chiral alcohol is a critical transformation for the synthesis of optically pure intermediates. Chiral β-hydroxynitriles are valuable synthons, and their asymmetric synthesis is of great interest to the pharmaceutical industry. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for this purpose, capable of producing either the (S)- or (R)-enantiomer with high enantiomeric excess (ee).[5][6]

The choice between using an isolated enzyme or a whole-cell system depends on factors such as cost, cofactor regeneration, and downstream processing. Whole-cell biocatalysis is often more economical as it circumvents the need for enzyme purification and provides an endogenous system for cofactor regeneration.[7][8][9]

Workflow for Ketoreductase-Catalyzed Reduction of 2-Cyanoacetophenone

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis P1 Prepare Buffer and Substrate Stock Solution P2 Select Biocatalyst: Isolated KRED or Whole Cells P1->P2 P3 Prepare Cofactor Regeneration System (if needed) P2->P3 R1 Combine Reactants in Reaction Vessel P3->R1 R2 Incubate at Controlled Temperature and Agitation R1->R2 R3 Monitor Reaction Progress (e.g., by HPLC or GC) R2->R3 W1 Quench Reaction and Extract Product R3->W1 W2 Analyze Conversion and Enantiomeric Excess (ee) W1->W2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis P1 Prepare Buffer and Substrate Stock Solution P2 Select Biocatalyst: Isolated Nitrilase or Whole Cells P1->P2 R1 Combine Substrate and Biocatalyst in Buffer P2->R1 R2 Incubate at Controlled pH and Temperature R1->R2 R3 Monitor Substrate Depletion and Product Formation (HPLC) R2->R3 W1 Adjust pH and Extract Carboxylic Acid Product R3->W1 W2 Purify and Characterize the Product W1->W2

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Oxo-2-phenylpropanenitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Oxo-2-phenylpropanenitrile (CAS 5841-70-3). This document serves as a resource for researchers, chemists, and pharmaceutical development professionals to effectively purify this versatile β-keto nitrile intermediate using recrystallization. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a high-purity β-keto nitrile building block crucial for organic and medicinal chemistry.[1] Its reactivity is defined by its carbonyl group, nitrile group, and the acidic α-protons located between them.[1] This structure makes it a key precursor in synthesizing a wide range of heterocyclic systems and biologically active molecules, including intermediates for serotonin/norepinephrine reuptake inhibitors like fluoxetine and atomoxetine.[1] High purity is essential as residual starting materials or synthetic by-products can lead to unwanted side reactions and compromise the integrity of subsequent synthetic steps.

Q2: What is the fundamental principle of recrystallization for purifying this compound?

A2: Recrystallization is a purification technique based on differences in solubility.[2] The core principle is that the solubility of most solids, including this compound, increases with temperature.[3] The process involves dissolving the impure compound in a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, causing it to form highly organized, pure crystals. Impurities are ideally either left behind in the hot solution (if insoluble) or remain dissolved in the cold solvent (the "mother liquor").[4][5]

Q3: What makes a solvent "good" for the recrystallization of this compound?

A3: An ideal solvent for this compound must meet several key criteria[6][7]:

  • High Temperature Coefficient: It should dissolve this compound effectively at its boiling point but poorly at room or ice-bath temperatures.[4] This differential solubility is critical for good recovery.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent or highly soluble in the cold solvent so they don't co-crystallize with the product.[6]

  • Inertness: The solvent must not react chemically with the compound.[4]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]

Q4: Which solvents are recommended for recrystallizing this compound?

A4: The optimal solvent must be determined experimentally. However, given the compound's β-keto nitrile structure, which imparts moderate polarity, good starting points for screening include alcohols like ethanol or isopropanol, or a mixed solvent system such as ethanol/water. The goal is to find a system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.[3]

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Relative PolarityNotes on Suitability
Ethanol 780.654Often a good choice for moderately polar compounds. May require addition of an anti-solvent like water to reduce solubility upon cooling.
Isopropanol 820.546Similar to ethanol, slightly less polar. Good for compounds that are too soluble in ethanol.
Ethyl Acetate 770.228A less polar option. May be suitable if impurities are highly polar.
Toluene 1110.099A non-polar option. Good for dissolving non-polar impurities. Its boiling point is significantly lower than the compound's melting point (153-155°C[9]), reducing the risk of oiling out.
Water 1001.000As a highly polar solvent, this compound is likely insoluble. However, water is an excellent "anti-solvent" to use in combination with a miscible organic solvent like ethanol or isopropanol.

Sources for Polarity Data:[10] Sources for Boiling Point Data:[11]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound.

Problem 1: No crystals form upon cooling, even in an ice bath.

  • Probable Cause A: The solution is not supersaturated (too much solvent was used). This is the most common reason for crystallization failure.[12] If the concentration of the compound is below its saturation point in the cold solvent, it will remain dissolved.[13]

    • Solution: Reheat the solution and boil off a portion of the solvent (e.g., 25-50% of the volume) to increase the concentration.[14][15] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • Probable Cause B: The solution is supersaturated, but nucleation has not occurred. Crystal growth requires an initial nucleation site to begin.[2][16]

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[15][17]

    • Solution 2: Seeding. Add a "seed crystal"—a tiny speck of the crude or pure solid—to the cooled solution.[17][18] This provides a perfect template for further crystal growth.

    • Solution 3: Create a Seed Crystal. Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals.[15][17]

Problem 2: The compound separates as an oil, not crystals ("oiling out").

  • Probable Cause A: The solution is too saturated, causing the compound to precipitate above its melting point. Oiling out occurs when the dissolved compound separates from the solution as a secondary liquid phase instead of a solid crystalline phase.[19] This often happens when a solution is cooled too quickly or is highly concentrated, and it can trap impurities.[19][20]

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation concentration.[7][14] Allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling necessary for proper crystal formation.[7][18]

  • Probable Cause B: Significant impurities are present. High levels of impurities can depress the melting point of the mixture, making oiling out more likely.[20]

    • Solution: If slow cooling and adding more solvent fails, try to recover the material by removing the solvent and attempting the recrystallization again, perhaps with a different solvent.[12] If the crude material is heavily contaminated, a preliminary purification by column chromatography may be necessary.

Problem 3: The final yield of pure crystals is very low.

  • Probable Cause A: Too much solvent was used initially. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[13][14]

    • Solution: Before filtering, check if more crystals can be obtained. If the filtrate is clear, try boiling off more solvent and re-cooling. For future runs, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[13]

  • Probable Cause B: The solution was not cooled sufficiently. The solubility of the compound, while low in cold solvent, is not zero.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.[7]

  • Probable Cause C: Premature crystallization during hot filtration. If hot filtration is used to remove insoluble impurities, the compound can crystallize on the filter paper or in the funnel stem upon slight cooling.[21]

    • Solution: Use slightly more hot solvent than the minimum required to prevent premature crystallization.[21] Also, pre-heat the filter funnel and receiving flask with hot solvent or by placing them on a steam bath or hot plate to keep them warm during filtration.

  • Probable Cause D: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.[13]

    • Solution: Wash the filter cake with a minimal amount of ice-cold solvent, allowing the vacuum to pull the wash through completely between small rinses.[4]

Problem 4: The final crystals are colored.

  • Probable Cause: Colored, soluble impurities are present in the crude material. These impurities remain in the solution and can be incorporated into the crystal lattice.

    • Solution: After dissolving the crude solid in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal (decolorizing carbon).[18] Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Perform a hot filtration to remove the charcoal and any other insoluble matter before allowing the clear, colorless filtrate to cool and crystallize.[18]

Visualized Workflows

Standard Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_isolation Isolation & Drying A Crude 3-Oxo-2- phenylpropanenitrile C Dissolve in Minimum Amount of Hot Solvent A->C B Select Appropriate Solvent B->C D Add Activated Charcoal (If Solution is Colored) C->D Optional E Hot Gravity Filtration (If Impurities or Charcoal Present) C->E F Allow Solution to Cool Slowly & Undisturbed C->F If solution is clear and colorless D->E E->F G Cool in Ice Bath (To Maximize Yield) F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Minimal Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Cooling Complete. Observe Flask. Q1 What is the result? Start->Q1 P1 Problem: No Crystals Q1->P1 Clear Solution P2 Problem: Oiled Out Q1->P2 Liquid Layer (Oil) P4 Success: Crystals Formed Q1->P4 Solid Crystals Q2 Is the oil miscible with more solvent? S1 Probable Cause: Too much solvent. Action: Re-heat, boil off some solvent, and re-cool. P1->S1 S2 Probable Cause: No nucleation. Action: Scratch flask or add a seed crystal. P1->S2 S3 Probable Cause: Too concentrated/ cooled too quickly. Action: Re-heat, add more solvent, cool SLOWLY. P2->S3 P3 Problem: Low Yield S4 Proceed to Vacuum Filtration P4->S4

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Column Chromatography Techniques for Purifying Benzoylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the chromatographic purification of benzoylacetonitrile. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the column chromatography process for this versatile chemical intermediate. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity benzoylacetonitrile for your research and development needs.

Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is a valuable building block in the synthesis of various heterocyclic compounds, including those with pharmaceutical applications such as antimicrobial and anti-inflammatory agents.[1][2] Its high reactivity, stemming from its nitrile, carbonyl, and active methylene groups, makes it a powerful synthon but also necessitates robust purification methods to remove starting materials and by-products.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up a purification protocol for benzoylacetonitrile.

Q1: What is the most effective stationary phase for benzoylacetonitrile purification?

For a moderately polar organic compound like benzoylacetonitrile, silica gel (SiO₂) is the most common and effective stationary phase.[3][4] Silica gel is slightly acidic and its polar surface interacts well with the polar carbonyl and nitrile functional groups of the molecule, allowing for effective separation from less polar impurities.[5] While alumina is another option, silica gel generally provides better resolution for this class of compounds. For flash chromatography, a particle size of 40-63 µm (230-400 mesh) is recommended for optimal efficiency and resolution.[3][6]

Q2: How do I select the right mobile phase (eluent) for my separation?

The key is to find a solvent system where benzoylacetonitrile is well-separated from impurities. The process relies on the principle of differential partitioning between the stationary and mobile phases.[5][7]

The best practice is to first perform Thin-Layer Chromatography (TLC) to screen various solvent systems.[3] A good target Retardation Factor (Rf) for your target compound (benzoylacetonitrile) on the TLC plate is approximately 0.3-0.4 .[5] This Rf value typically translates well to a column, ensuring the compound elutes in a reasonable volume without moving too quickly (poor separation) or too slowly (band broadening).

Q3: What are some recommended starting solvent systems for benzoylacetonitrile?

Benzoylacetonitrile requires a mobile phase of intermediate polarity. Start with a binary mixture of a non-polar solvent and a moderately polar solvent. Excellent and commonly used systems include:

  • n-Hexane / Ethyl Acetate: This is a standard system. A starting ratio of 3:1 (v/v) has been cited in literature for separating related β-ketonitriles.[8] You can adjust this ratio based on your TLC results.

  • Dichloromethane (DCM): For some separations, pure dichloromethane may be sufficient, or it can be used in combination with hexane.[8]

  • DCM / Acetonitrile: Acetonitrile can be a valuable polar modifier to use with DCM, sometimes offering better results than methanol as it is aprotic and can lead to more predictable separations from TLC to column.[9]

Q4: How much silica gel should I use relative to my crude sample?

The ratio of the stationary phase weight to the dry weight of the crude sample is critical for achieving good separation. A general rule for silica gel column chromatography is a ratio between 20:1 and 100:1 .[3]

  • For relatively easy separations (impurities have very different polarities), a 30:1 to 40:1 ratio is often sufficient.

  • For difficult separations where impurities are very close in polarity to the product, a higher ratio, such as 50:1 to 100:1 , may be necessary.[3]

Q5: What are the most critical safety precautions when handling benzoylacetonitrile and the associated solvents?

Safety is paramount. Always consult the Safety Data Sheet (SDS) before beginning work.[10][11][12]

  • Benzoylacetonitrile: It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[13]

  • Solvents: Solvents like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of dusts and solvent vapors.[10][14]

Section 2: Experimental Protocols

These protocols provide detailed, validated methodologies for the successful purification of benzoylacetonitrile.

Protocol 1: Column Preparation (Wet Slurry Packing)

The wet slurry method is superior for packing silica gel as it minimizes the chances of trapping air bubbles or creating channels, which lead to poor separation.[7]

  • Select Column: Choose a glass column of appropriate size for the amount of silica gel needed. Ensure it has a stopcock to control flow.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Cover this with a thin (~0.5 cm) layer of sand to create a flat base.[6]

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., Hexane:Ethyl Acetate 4:1) and stir gently to create a homogenous slurry that is thin enough to be poured.

  • Pack the Column: Clamp the column perfectly vertically. Close the stopcock and fill about one-third of the column with the eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Settle and Compact: Gently tap the side of the column to encourage the silica to settle into a uniform bed. Open the stopcock to drain some solvent, which helps compact the bed. The solvent level must never drop below the top of the silica bed.[15]

  • Equilibrate: Once packed, add a protective layer of sand on top of the silica bed and run 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.

Protocol 2: Sample Loading (Dry Loading)

For solid samples like benzoylacetonitrile, dry loading is often more effective than liquid loading as it can result in sharper bands and better resolution.

  • Dissolve Crude Product: Dissolve your crude benzoylacetonitrile in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Adsorb onto Celite/Silica: Add a small amount of Celite or silica gel (approximately 2-3 times the weight of your crude product) to the solution.[6]

  • Evaporate Solvent: Thoroughly evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Load onto Column: Carefully drain the solvent from the equilibrated column until it is level with the top layer of sand. Gently add the powdered sample-Celite mixture to the top of the column, forming a thin, even layer.

  • Top with Sand: Add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Add Eluent: Carefully add the initial eluent to the column, opening the stopcock to begin the elution process.

Protocol 3: Elution and Fraction Collection

The goal is to pass solvent through the column to separate the components. This can be done by gravity or, more commonly in modern labs, with positive pressure (flash chromatography).[3]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Using a single, unchanging solvent mixture throughout the separation. This is simple but less effective for complex mixtures.

    • Gradient Elution: Gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 10% ethyl acetate in hexane and slowly increasing to 20%, 30%, etc.). This is highly effective for separating compounds with different polarities.[15]

  • Run the Column: Apply gentle pressure (if using flash chromatography) and begin collecting the eluent in labeled test tubes or flasks (fractions).

  • Monitor Separation: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, run it in an appropriate solvent system, and visualize the spots (e.g., under a UV lamp) to determine which fractions contain your pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure benzoylacetonitrile. Remove the solvent using a rotary evaporator to yield the purified solid product.

Section 3: Troubleshooting Guide

Even with a good protocol, issues can arise. This guide addresses specific problems in a Q&A format.

Q: My compound isn't moving from the top of the column. What's wrong? A: This is a classic sign that your mobile phase is not polar enough. The benzoylacetonitrile is adsorbing too strongly to the polar silica gel.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from a 9:1 mixture to a 4:1, and then to a 2:1 mixture. This is the principle of gradient elution.[15]

Q: All my spots came out in the first few fractions. How do I fix this? A: This indicates your mobile phase is too polar. It is competing too effectively with your compound for binding sites on the silica, causing everything to be washed through without separation.

  • Solution: Restart the chromatography with a significantly less polar mobile phase. If you used a 1:1 hexane/ethyl acetate mixture, try starting with 9:1 or even 19:1. Always pre-screen with TLC to find the right starting point.[7]

Q: My compound is coming off the column as a long streak ("tailing") instead of a tight band. Why? A: Tailing can be caused by several factors:

  • Column Overload: You may have loaded too much crude material for the amount of silica used.[16] The stationary phase becomes saturated, leading to poor separation.

    • Solution: Reduce the amount of sample loaded or increase the column size and amount of silica gel.[3]

  • Poor Packing: Channels or cracks in the silica bed will disrupt the solvent flow and band shape.

    • Solution: Ensure the column is packed carefully using the wet slurry method and never allow it to run dry.[15]

  • Chemical Interactions: Benzoylacetonitrile is a β-ketonitrile and is slightly acidic. Strong interactions with the acidic silica surface can sometimes cause tailing.

    • Solution: While less common for this specific compound, adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to the mobile phase can sometimes sharpen acidic peaks. However, this should be tested carefully as it can alter the overall separation. The pH of the mobile phase can significantly affect peak shape for ionizable compounds.[17][18]

Q: The separation between my product and an impurity is very poor. A: This means the chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution 1: Try a different solvent system. Changing one of the solvents (e.g., switching from ethyl acetate to dichloromethane or adding acetonitrile) can alter the selectivity and may resolve the compounds.[19]

  • Solution 2: Use a longer column. A longer stationary phase bed increases the number of theoretical plates, which can improve the resolution of closely eluting compounds.[7]

  • Solution 3: Use a shallower solvent gradient. A slow, gradual increase in polarity can often tease apart compounds that co-elute in a steeper gradient.

Section 4: Data and Workflow Visualization
Data Summary: Solvent Systems

The choice of solvent is critical and is based on balancing the solvent's ability to move the compound with the stationary phase's ability to retain it.

Solvent System ComponentsPolarity Index (Approx.)Typical Starting RatioApplication Notes
n-Hexane / Ethyl AcetateHex: 0.1 / EtOAc: 4.44:1 to 3:1 (v/v)A versatile, standard choice for normal-phase chromatography. The ratio can be easily adjusted to optimize Rf.[8]
Dichloromethane (DCM)DCM: 3.1100%Can be used alone if the polarity is appropriate. Often used as a stronger solvent in a gradient with hexane.
DCM / AcetonitrileDCM: 3.1 / ACN: 5.898:2 to 95:5 (v/v)Acetonitrile is a polar, aprotic solvent that can provide different selectivity compared to protic solvents like methanol.[9]

Experimental Workflows (Graphviz Diagrams)

Caption: Workflow for selecting an optimal mobile phase using TLC.

ColumnChromatographyProcess Start Start Prep 1. Prepare Column (Slurry Packing) Start->Prep Load 2. Load Sample (Dry Loading with Celite) Prep->Load Elute 3. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Separate 4. Compound Bands Separate (Based on Polarity) Elute->Separate Collect 5. Collect Fractions Separate->Collect Monitor 6. Monitor Fractions (TLC Analysis) Collect->Monitor Monitor->Collect Continue elution Combine 7. Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate 8. Evaporate Solvent Combine->Evaporate End Pure Benzoylacetonitrile Evaporate->End

Caption: Step-by-step workflow for column chromatography purification.

References

Common side products in the synthesis of 2-Cyanoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyanoacetophenone (also known as 2-acetylbenzonitrile). This versatile intermediate is a critical building block in the pharmaceutical, agrochemical, and dye industries.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Cyanoacetophenone?

A1: The most prevalent methods for synthesizing 2-Cyanoacetophenone include:

  • Sandmeyer Reaction: This classic method involves the diazotization of an amino-acetophenone, followed by cyanation using a copper(I) cyanide catalyst.[2][3]

  • Rosenmund–von Braun Reaction: This reaction involves the cyanation of an aryl halide with copper(I) cyanide, often at elevated temperatures.[4][5][6][7]

  • Grignard Reaction: This route utilizes the reaction of a Grignard reagent, such as 2-cyanophenylmagnesium bromide, with an acetylating agent.

Q2: My reaction yield is consistently low. What are the likely culprits?

A2: Low yields can stem from several factors, including:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor quality of reagents.

  • Side reactions: The formation of byproducts is a common cause of reduced yields. Identifying these side products is the first step in mitigating their formation.

  • Purification losses: The desired product may be lost during workup and purification steps.

Q3: What are the key safety precautions to consider during the synthesis of 2-Cyanoacetophenone?

A3: Safety is paramount in any chemical synthesis. Key considerations include:

  • Toxicity of reagents: Many reagents used in these syntheses, such as cyanides, are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Exothermic reactions: Some reaction steps can be highly exothermic.[8] Proper temperature control and slow, controlled addition of reagents are crucial to prevent runaway reactions.

  • Handling of diazonium salts: In the Sandmeyer reaction, aryl diazonium salts can be explosive when dry.[9] It is essential to keep them in solution and at low temperatures.[9]

Troubleshooting Guides: Common Side Products and Their Mitigation

This section provides detailed troubleshooting for common side products encountered during the synthesis of 2-Cyanoacetophenone.

Side Product 1: 2-Acetylbenzoic Acid

Issue: The presence of a significant amount of 2-acetylbenzoic acid in the final product.

Causality: This side product arises from the hydrolysis of the nitrile group in 2-Cyanoacetophenone.[10] This can occur during the reaction if water is present, or during the workup, especially under acidic or basic conditions at elevated temperatures.

Troubleshooting Protocol:

  • Anhydrous Reaction Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

    • Handle hygroscopic reagents in a glove box or under an inert atmosphere.

  • Controlled Workup:

    • Perform aqueous workup at low temperatures (0-5 °C) to minimize hydrolysis.

    • If an acid or base wash is necessary, use dilute solutions and minimize the contact time.

    • Neutralize the reaction mixture carefully and promptly.

  • Purification:

    • Acid-Base Extraction: 2-Acetylbenzoic acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The desired 2-Cyanoacetophenone will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous phase as its carboxylate salt.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove the more polar 2-acetylbenzoic acid.[11]

Side Product 2: Biphenyl Derivatives (in Grignard and Rosenmund-von Braun Reactions)

Issue: Formation of biphenyl or substituted biphenyl impurities.

Causality:

  • Grignard Reaction: Biphenyl formation is a common side reaction in the preparation of Grignard reagents, arising from the coupling of the aryl halide with the Grignard reagent.[12]

  • Rosenmund-von Braun Reaction: At the high temperatures often required for this reaction, homocoupling of the aryl halide can occur.

Troubleshooting Protocol:

  • Grignard Reagent Formation:

    • Initiation: Ensure the magnesium turnings are fresh and activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[13]

    • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations of the halide.[13]

    • Temperature Control: Maintain a steady, gentle reflux. Overheating can promote side reactions.

  • Rosenmund-von Braun Reaction:

    • Catalyst and Ligand Choice: The use of ligands such as L-proline has been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120 °C), thereby reducing the incidence of side reactions.[14]

    • Solvent: Employing a high-boiling point, polar aprotic solvent like DMF or nitrobenzene is standard, but the choice of solvent can influence side reactions.[5]

  • Purification:

    • Column Chromatography: Biphenyl derivatives are typically less polar than 2-Cyanoacetophenone and can be effectively separated by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).[9]

    • Recrystallization: Differences in solubility between the desired product and the biphenyl impurity can be exploited for purification by recrystallization.

Side Product 3: Dimerization and Trimerization Products

Issue: The formation of higher molecular weight impurities, likely dimers or trimers of the starting material or product.[15][16]

Causality: Under certain conditions, especially in the presence of strong bases or at high temperatures, self-condensation or polymerization of the starting materials or the product can occur. The active methylene group in 2-Cyanoacetophenone can be deprotonated, leading to nucleophilic attack on another molecule.

Troubleshooting Protocol:

  • Reaction Conditions:

    • Temperature Control: Maintain the reaction at the lowest effective temperature.

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize deprotonation of the active methylene group.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts over extended reaction times.

  • Purification:

    • Column Chromatography: Dimers and trimers will have significantly different polarities and molecular weights compared to the desired product, making them amenable to separation by column chromatography.

    • Distillation/Sublimation: If the product is volatile, purification by distillation or sublimation under reduced pressure can be effective in removing non-volatile polymeric impurities.

Visualization of Reaction Pathways

cluster_sandmeyer Sandmeyer Reaction cluster_rosenmund Rosenmund-von Braun Reaction 2-Aminoacetophenone 2-Aminoacetophenone Diazonium Salt Diazonium Salt 2-Aminoacetophenone->Diazonium Salt NaNO2, HCl 0-5 °C 2-Cyanoacetophenone 2-Cyanoacetophenone Diazonium Salt->2-Cyanoacetophenone CuCN Phenolic Impurities Phenolic Impurities Diazonium Salt->Phenolic Impurities H2O 2-Acetylbenzoic Acid 2-Acetylbenzoic Acid 2-Cyanoacetophenone->2-Acetylbenzoic Acid Hydrolysis (H2O, H+ or OH-) Dimers/Trimers Dimers/Trimers 2-Cyanoacetophenone->Dimers/Trimers Self-condensation 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->2-Cyanoacetophenone CuCN, high temp. Biphenyl Impurity Biphenyl Impurity 2-Bromoacetophenone->Biphenyl Impurity Self-coupling

References

Technical Support Center: Strategies to Improve the Yield of α-Formylphenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of α-formylphenylacetonitrile (also known as 3-oxo-2-phenylpropanenitrile). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your reactions. As chemists, we understand that nuances in experimental conditions can significantly impact outcomes. This resource is built on a foundation of established chemical principles and field-proven insights to help you navigate the challenges of this important synthetic transformation.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding the synthesis of α-formylphenylacetonitrile.

Q1: What is the most common and reliable method for synthesizing α-formylphenylacetonitrile?

The most widely employed and generally reliable method is a Claisen-type condensation reaction between phenylacetonitrile (also known as benzyl cyanide) and an excess of a formylating agent, typically ethyl formate.[1] This reaction is conducted in the presence of a strong base, such as sodium methoxide or sodium ethoxide, in an anhydrous aprotic solvent like benzene or tetrahydrofuran (THF).[1]

Q2: Why is a strong base necessary for this reaction?

A strong base is crucial for deprotonating the α-carbon of phenylacetonitrile to form a resonance-stabilized carbanion (enolate). This enolate is the key nucleophilic species that attacks the electrophilic carbonyl carbon of ethyl formate, initiating the condensation. The pKa of the α-proton of phenylacetonitrile is approximately 21-22 in DMSO, necessitating a base strong enough to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.

Q3: My reaction mixture turns a dark color. Is this normal?

The formation of a yellow, orange, or even dark brown coloration is not uncommon in this reaction. This can be attributed to several factors, including the formation of colored byproducts from side reactions, especially if the reaction is allowed to proceed for too long or at an elevated temperature. While a slight color change is often acceptable, a very dark mixture may indicate significant byproduct formation and a potentially lower yield of the desired product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be developed to separate the starting material (phenylacetonitrile) from the product (α-formylphenylacetonitrile). The product is typically more polar and will have a lower Rf value. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product over time.

Q5: Is α-formylphenylacetonitrile stable?

α-Formylphenylacetonitrile is a β-keto nitrile and can be sensitive to certain conditions. It is susceptible to hydrolysis, especially under basic conditions, which can lead to decomposition. Therefore, it is important to perform the aqueous workup under neutral or slightly acidic conditions and to avoid prolonged exposure to strong bases after the reaction is complete. For long-term storage, it is recommended to keep the purified product in a cool, dry, and dark environment, ideally in a freezer at -20°C.[2]

II. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of α-formylphenylacetonitrile.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges. The following decision tree can help diagnose the potential causes.

LowYieldTroubleshooting start Low or No Yield check_reagents 1. Check Reagents & Glassware start->check_reagents check_base 2. Evaluate Base Activity check_reagents->check_base Reagents & glassware are dry and pure reagent_sol1 Solution: Use freshly distilled solvents and reagents. Dry glassware thoroughly. check_reagents->reagent_sol1 Potential Issues: - Wet solvent/reagents - Impure starting materials check_conditions 3. Review Reaction Conditions check_base->check_conditions Base is active and fresh base_sol1 Solution: Use a freshly opened bottle of alkoxide or titrate to check activity. Consider stronger bases like NaH if necessary. check_base->base_sol1 Potential Issues: - Deactivated base (e.g., old sodium methoxide) - Insufficiently strong base check_workup 4. Assess Workup Procedure check_conditions->check_workup Conditions are appropriate condition_sol1 Solution: Ensure adequate cooling during initial addition. Optimize temperature and reaction time based on TLC monitoring. check_conditions->condition_sol1 Potential Issues: - Incorrect temperature - Insufficient reaction time - Poor mixing workup_sol1 Solution: Carefully control pH during acidification. Avoid overly acidic or basic conditions. Extract thoroughly with an appropriate organic solvent. check_workup->workup_sol1 Potential Issues: - Product hydrolysis during workup - Incomplete extraction

Caption: Troubleshooting workflow for low reaction yield.

In-depth Analysis:

  • Reagent and Glassware Integrity: The enolate of phenylacetonitrile is a strong base and is highly reactive with protic sources. Any moisture in the reaction flask, solvents, or reagents will quench the enolate, preventing it from reacting with ethyl formate. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Solvents should be anhydrous, and reagents should be of high purity.

  • Base Activity: Sodium methoxide and ethoxide are hygroscopic and can lose their activity over time. It is advisable to use a freshly opened container or to titrate the base to determine its exact concentration. If yields are consistently low, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) can be beneficial, as it will irreversibly deprotonate the phenylacetonitrile.

  • Reaction Conditions:

    • Temperature: The initial addition of the phenylacetonitrile and ethyl formate mixture to the base suspension should be done at a low temperature (e.g., under ice cooling) to control the exothermic reaction and prevent side reactions.[1] After the initial addition, allowing the reaction to warm to room temperature is typically sufficient.

    • Reaction Time: The reaction should be monitored by TLC. Insufficient reaction time will result in unreacted starting material, while excessively long reaction times can lead to the formation of degradation products and a decrease in yield.

  • Workup Procedure: The product can be hydrolyzed under harsh pH conditions. During the aqueous workup, it is crucial to carefully adjust the pH to a slightly acidic range (pH 3-4) to precipitate the product without causing significant degradation.[1] If the product remains in the aqueous layer, ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Problem 2: Formation of Significant Byproducts/Impurities

The presence of impurities can complicate purification and lower the overall yield of the desired product.

Common Byproducts and Their Causes:

Byproduct Potential Cause Proposed Solution
Unreacted Phenylacetonitrile - Insufficient base or deactivated base- Insufficient reaction time- Reaction temperature too low- Use a stoichiometric amount of fresh, active base- Monitor the reaction by TLC until completion- Allow the reaction to warm to room temperature
Self-condensation Products - Reaction temperature too high- Use of a highly reactive, unhindered base- Maintain a low temperature during the initial addition- Consider using a bulkier base to disfavor self-condensation
Yellow/Brown Oily Residue - Prolonged reaction time- High reaction temperature- Air (oxygen) exposure- Optimize reaction time with TLC monitoring- Maintain strict temperature control- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)
Hydrolysis Products (e.g., Phenylacetic acid) - Non-anhydrous conditions- Improper pH during workup- Ensure all reagents and solvents are anhydrous- Maintain a slightly acidic pH during the workup

Purification Strategies for Crude α-Formylphenylacetonitrile:

If your crude product contains significant impurities, the following purification methods can be employed:

  • Recrystallization: This is often the most effective method for purifying solid α-formylphenylacetonitrile. A mixed solvent system, such as ethanol/water or isopropanol/water, can be effective. The crude product is dissolved in the minimum amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization of the pure product, leaving impurities in the mother liquor.

  • Acid-Base Extraction: During the workup, impurities can sometimes be removed by carefully washing the organic layer. For instance, washing with a mild bicarbonate solution can remove acidic impurities, while a dilute acid wash can remove basic impurities.

  • Column Chromatography: For difficult-to-separate mixtures or when a very high purity is required, silica gel column chromatography can be used. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

III. Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Standard Synthesis via Claisen-Type Condensation

This protocol is adapted from established literature procedures.[1]

Materials:

  • Phenylacetonitrile (benzyl cyanide)

  • Ethyl formate

  • Sodium methoxide

  • Anhydrous benzene or THF

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium methoxide (1.0 equivalent) in anhydrous benzene or THF.

  • Reagent Addition: Cool the suspension in an ice bath. In the dropping funnel, prepare a mixture of phenylacetonitrile (1.0 equivalent) and ethyl formate (1.2 - 1.5 equivalents). Add this mixture dropwise to the stirred suspension of sodium methoxide over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath and quench by the slow addition of ice-cold water. Separate the aqueous layer.

  • Extraction: Wash the organic layer with a 0.5 N sodium hydroxide solution. Combine all aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify to a pH of 3-4 with concentrated HCl. A precipitate of α-formylphenylacetonitrile should form.

  • Isolation: Stir the suspension in the ice bath for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

IV. Characterization of α-Formylphenylacetonitrile

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • Appearance: White to off-white solid.

  • Melting Point: 153-155 °C[3]

  • 1H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The spectrum will show characteristic signals for the phenyl protons (typically in the range of 7.2-7.6 ppm), the α-proton, and the formyl proton. Due to keto-enol tautomerism, the integration and chemical shifts of the α-proton and formyl proton may vary depending on the solvent and concentration.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the carbonyl carbon, and the carbons of the phenyl ring. The nitrile carbon typically appears around 115-120 ppm, while the carbonyl carbon will be significantly downfield, in the range of 190-200 ppm.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Expect to see strong absorption bands corresponding to:

    • Nitrile (C≡N) stretch: ~2220-2260 cm-1

    • Carbonyl (C=O) stretch: ~1700-1740 cm-1

    • Aromatic C-H stretch: ~3000-3100 cm-1

    • Aromatic C=C stretch: ~1450-1600 cm-1

V. Alternative Synthetic Routes

While the Claisen-type condensation is the most common, other methods can be employed for the synthesis of α-formylphenylacetonitrile.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6][7][8][9] While less common for the direct formylation of phenylacetonitrile's α-position, it is a well-established formylation technique. The reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[5][6][7][8][9]

General Reaction Scheme:

VilsmeierHaack reagents Phenylacetonitrile + Vilsmeier Reagent (DMF/POCl3) product α-Formylphenylacetonitrile reagents->product Electrophilic attack followed by hydrolysis

Caption: General transformation of the Vilsmeier-Haack reaction.

Advantages:

  • Can be effective for substrates that are not amenable to Claisen-type condensations.

  • The Vilsmeier reagent is a relatively mild electrophile.

Disadvantages:

  • The reaction conditions can be harsh for sensitive substrates.

  • The use of phosphorus oxychloride requires careful handling due to its corrosive and moisture-sensitive nature.

  • The reaction is typically more effective on electron-rich aromatic rings rather than activated methylene groups.

VI. References

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: --INVALID-LINK--.

  • This compound | CAS 5841-70-3. Benchchem. Available at: --INVALID-LINK--.

  • 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236). Human Metabolome Database. Available at: --INVALID-LINK--.

  • A Comparative Guide to the Synthesis of 3-Hydroxy-2-phenylacrylonitrile. Benchchem. Available at: --INVALID-LINK--.

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Human Metabolome Database. Available at: --INVALID-LINK--.

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: --INVALID-LINK--.

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: --INVALID-LINK--.

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000220). Human Metabolome Database. Available at: --INVALID-LINK--.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--.

  • Vilsmeier–Haack reaction. Wikipedia. Available at: --INVALID-LINK--.

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. Available at: --INVALID-LINK--.

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000005). Human Metabolome Database. Available at: --INVALID-LINK--.

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000019). Human Metabolome Database. Available at: --INVALID-LINK--.

  • Benzyl Cyanide. Organic Syntheses Procedure. Available at: --INVALID-LINK--.

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: --INVALID-LINK--.

  • 2-Methyl-3-oxo-3-phenylpropanenitrile | C10H9NO | CID 255286. PubChem. Available at: --INVALID-LINK--.

  • This compound. ChemSrc. Available at: --INVALID-LINK--.

  • This compound AldrichCPR. Sigma-Aldrich. Available at: --INVALID-LINK--.

  • CN103804233A - Synthesis method for benzyl cyanide derivative. Google Patents. Available at: --INVALID-LINK--.

  • Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. Available at: --INVALID-LINK--.

  • Phenylacetonitrile | C8H7N | CID 8794. PubChem. Available at: --INVALID-LINK--.

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: --INVALID-LINK--.

References

Technical Support Center: Troubleshooting the Gewald Reaction with 3-Oxo-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is specifically tailored for researchers, scientists, and professionals in drug development who are utilizing 3-oxo-2-phenylpropanenitrile as a key building block. The Gewald reaction is a powerful and versatile method for synthesizing polysubstituted 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] This document provides in-depth, experience-driven guidance to help you navigate and troubleshoot your experiments effectively.

Reaction Fundamentals

Understanding the underlying principles of the Gewald reaction is the first step toward successful troubleshooting. The reaction is a one-pot synthesis that assembles the 2-aminothiophene ring from three core components: a carbonyl compound (an aldehyde or ketone), an α-cyano ester or related active methylene nitrile, and elemental sulfur, typically catalyzed by a base.[4][5]

Q: What is the detailed reaction mechanism for the Gewald reaction?

A: The mechanism, while not fully elucidated until decades after its discovery, proceeds through a well-accepted sequence of three key steps.[4][6] Understanding this sequence is critical, as it allows you to diagnose which stage of your reaction may be failing.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile (in this case, this compound). This step forms a stable α,β-unsaturated nitrile intermediate, often called the Knoevenagel adduct.[4][6]

  • Michael Addition of Sulfur: The elemental sulfur (S₈), activated by the base, acts as a nucleophile and adds to the β-position of the Knoevenagel adduct. The exact mechanism of sulfur addition is complex and may involve polysulfide intermediates.[7][8]

  • Intramolecular Cyclization & Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization where the sulfur attacks the nitrile group. This is followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[6][8]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism Reactants Carbonyl (R¹-CO-R²) + this compound + S₈ Knoevenagel Knoevenagel Condensation (Base-catalyzed) Reactants->Knoevenagel Adduct1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Knoevenagel->Adduct1 Sulfur_Addition Michael Addition of Sulfur Adduct1->Sulfur_Addition Adduct2 Thiolate Intermediate Sulfur_Addition->Adduct2 Cyclization Intramolecular Cyclization Adduct2->Cyclization Adduct3 Cyclized Intermediate (Imino form) Cyclization->Adduct3 Tautomerization Tautomerization Adduct3->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow Start Low/No Yield Observed AnalyzeCrude Analyze Crude Mixture (TLC, ¹H NMR) Start->AnalyzeCrude Decision1 Only Starting Material Present? AnalyzeCrude->Decision1 Decision2 Knoevenagel Adduct Formed? Decision1->Decision2 No Problem_Condensation Issue with Knoevenagel Condensation Decision1->Problem_Condensation Yes Decision3 Unknown Byproduct? Decision2->Decision3 No Problem_Cyclization Issue with Sulfur Addition/Cyclization Decision2->Problem_Cyclization Yes Problem_SideReaction Dominant Side Reaction Decision3->Problem_SideReaction Yes Solution_Condensation Solution: - Use stronger base - Increase temperature - Check carbonyl reactivity Problem_Condensation->Solution_Condensation Solution_Cyclization Solution: - Use finely powdered sulfur - Ensure sufficient reaction time/temp - Check solvent (sulfur solubility) Problem_Cyclization->Solution_Cyclization Solution_SideReaction Solution: - Lower temperature - Use milder/catalytic base - Check for dimerization product Problem_SideReaction->Solution_SideReaction Parameters Fig. 3: Interdependency of Reaction Parameters Yield Yield & Purity Base Base (Strength/Amount) Base->Yield Affects rate & side reactions Temp Temperature Base->Temp Stronger base may allow lower temp Temp->Yield Affects rate & decomposition Solvent Solvent Solvent->Yield Affects solubility & rate Solvent->Temp Choice determines reflux temp Substrate Substrate Reactivity (Sterics/Electronics) Substrate->Yield Determines feasibility Substrate->Base Less reactive substrate needs stronger base Substrate->Temp Less reactive substrate needs higher temp

References

Preventing self-condensation of Benzoylacetonitrile in basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling Benzoylacetonitrile. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile active methylene compound in their synthetic workflows. We will address the common and often frustrating issue of self-condensation under basic conditions, providing in-depth troubleshooting advice, preventative protocols, and a clear understanding of the underlying chemical mechanisms.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when using benzoylacetonitrile in base-catalyzed reactions.

Q1: My reaction turned dark brown/black, and my yield of the desired product was very low. What happened?

A: This is a classic sign of uncontrolled self-condensation. Benzoylacetonitrile has acidic α-protons (pKa ≈ 7.8) which are easily removed by a base to form a reactive carbanion (enolate).[1] If this carbanion is not immediately consumed by your intended electrophile, it will attack the electrophilic nitrile carbon of another benzoylacetonitrile molecule. This process, known as the Thorpe-Ziegler reaction, leads to the formation of a β-enaminonitrile dimer and subsequent polymerization or decomposition products, which are often highly colored.[2][3][4]

Q2: I've isolated an unexpected, higher molecular weight byproduct. How can I confirm if it's the self-condensation product?

A: The primary self-condensation product of benzoylacetonitrile is 2-benzoyl-3-amino-3-phenylacrylonitrile (or its tautomer). You can characterize this byproduct using standard analytical techniques:

  • Mass Spectrometry: Look for a mass corresponding to the dimer (C₁₈H₁₄N₂O), minus the loss of a small molecule depending on the exact condensation pathway and workup.

  • NMR Spectroscopy: ¹H NMR will show characteristic peaks for the enamine proton and aromatic protons. The integration will be significantly higher than that of the starting material. ¹³C NMR will show additional quaternary carbon signals from the newly formed C-C bond and the enamine double bond.

  • FT-IR Spectroscopy: You will observe a shift in the nitrile (C≡N) stretching frequency and the appearance of N-H stretching bands from the enamine functional group.

Q3: I used sodium hydroxide as a base and the reaction was uncontrollable. Why?

A: Strong, non-sterically hindered bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can cause rapid, exothermic deprotonation.[4] This leads to a high concentration of the benzoylacetonitrile carbanion in solution, dramatically increasing the rate of self-condensation before your desired electrophile has a chance to react. The choice of base is critical for controlling the reaction.[5][6]

Q4: Does solvent choice matter in preventing this side reaction?

A: Absolutely. Protic solvents like ethanol or water can participate in proton transfer, potentially facilitating the tautomerization steps that lead to stable, but undesired, condensation products. Aprotic polar solvents like Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME) are generally preferred as they solvate the cation of the base without interfering with the carbanion's reactivity.[2][4]

Section 2: The Mechanism of Self-Condensation

To effectively prevent a side reaction, it is crucial to understand how it occurs. The self-condensation of benzoylacetonitrile is a base-catalyzed process that follows the Thorpe-Ziegler reaction pathway.[2][7][8]

  • Deprotonation: A base removes an acidic proton from the α-carbon (the CH₂ group) of benzoylacetonitrile, creating a resonance-stabilized carbanion (an enolate).

  • Nucleophilic Attack: This highly nucleophilic carbanion attacks the electrophilic carbon of the nitrile group on a second molecule of benzoylacetonitrile.

  • Intermediate Formation: This attack forms an intermediate imine anion.

  • Tautomerization & Protonation: Through proton transfer and tautomerization, the final, conjugated β-enaminonitrile product is formed, which is thermodynamically more stable.[2][4]

G cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization A Ph-CO-CH₂-CN Carbanion [Ph-CO-CH-CN]⁻ (Carbanion) A->Carbanion Base Base (B⁻) Base->A Carbanion_ref Carbanion B Ph-CO-CH₂-CN (Second Molecule) ImineAnion Imine Anion Intermediate ImineAnion_ref Imine Anion Carbanion_ref->B Dimer Ph-CO-C(CN)=C(NH₂)-Ph (β-Enaminonitrile Dimer) ImineAnion_ref->Dimer G Start Ph-CO-CH₂-CN (Benzoylacetonitrile) Carbanion [Ph-CO-CH-CN]⁻ (Low Concentration) Start->Carbanion Reversible Deprotonation Base Weak Base (e.g., K₂CO₃) Base->Start Product Ph-CO-CH(E)-CN (Desired Product) Carbanion->Product Fast Reaction with E⁺ Dimer Self-Condensation (Minimized Pathway) Carbanion->Dimer Slow / Unfavored Electrophile Electrophile (E⁺) (e.g., R-X)

References

Technical Support Center: Managing Selective Nitrile Hydrolysis of α-Formylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the management of α-formylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the specific issues encountered during the selective hydrolysis of the nitrile group while preserving the highly reactive α-formyl moiety.

The primary challenge lies in the inherent reactivity of the α-formyl group, which is susceptible to various side reactions under the very conditions required for nitrile hydrolysis. Furthermore, the desired product, α-formylphenylacetic acid, is itself unstable, particularly in aqueous media, which complicates isolation and purification.[1][2] This guide provides a framework for understanding these challenges and implementing robust solutions.

Section 1: Understanding the Core Chemistry

A foundational understanding of the competing reaction pathways is critical for successful synthesis. The conditions chosen for the nitrile hydrolysis will invariably affect the stability and reactivity of the formyl group.

Mechanism of Nitrile Hydrolysis

Nitrile hydrolysis to a carboxylic acid is a two-stage process that can be catalyzed by either acid or base.[3]

  • Stage 1: The nitrile is converted to an amide intermediate.

  • Stage 2: The amide is subsequently hydrolyzed to the carboxylic acid.

Under acidic conditions , the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water.[4][5] Under basic conditions , the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[6][7]

Nitrile Hydrolysis Mechanisms cluster_base Base-Catalyzed start α-Formylphenylacetonitrile amide Amide Intermediate start->amide H₃O⁺, Δ (Step 1) start->amide OH⁻, H₂O, Δ (Step 1) acid_product α-Formylphenylacetic Acid amide->acid_product H₃O⁺, Δ (Step 2) base_product Carboxylate Salt amide->base_product OH⁻, H₂O, Δ (Step 2) final_product α-Formylphenylacetic Acid base_product->final_product H₃O⁺ Workup

Caption: Acid- and base-catalyzed nitrile hydrolysis pathways.

The Challenge of the α-Formyl Group & Product Instability

The primary difficulty arises from the formyl group's sensitivity. Aldehydes are prone to a variety of reactions, especially under conditions typically used for nitrile hydrolysis:

  • Base-Catalyzed Side Reactions: Aldol condensation, Cannizzaro reaction (with strong, concentrated base), and general enolate-driven polymerization can occur.

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids, a risk if any oxidizing agents are present.

  • Product Instability: The target molecule, α-formylphenylacetic acid, exhibits significant lability in aqueous solutions, with a reported half-life of only 4.5 minutes at pH 7.4.[1][2] This makes workup and isolation particularly challenging.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the hydrolysis of α-formylphenylacetonitrile in a direct question-and-answer format.

Q1: My reaction shows very low conversion of the starting material. What are the likely causes and solutions?

A1: Low conversion is typically due to reaction conditions being too mild. Nitrile hydrolysis often requires forcing conditions like heat.[8][9]

Potential Cause Recommended Solution Scientific Rationale
Insufficient Temperature Gradually increase the reaction temperature, monitoring by TLC for the appearance of byproducts. Refluxing is common for nitrile hydrolysis.[3][9]Hydrolysis is an endergonic process requiring significant activation energy to break the stable C≡N triple bond.
Inadequate Reagent Concentration Increase the concentration of the acid (e.g., from 3M to 6M HCl) or base (e.g., from 10% to 20% NaOH).The reaction rate is dependent on the concentration of the catalytic species (H₃O⁺ or OH⁻).
Poor Solubility Add a co-solvent such as ethanol, methanol, or THF to improve the solubility of the organic nitrile in the aqueous medium.[10]For the reaction to occur, the nitrile and the aqueous reagent must be in the same phase.
Q2: I am observing multiple unexpected spots on my TLC plate. What are these side products and how can I minimize them?

A2: The formation of multiple byproducts points to the reaction of the sensitive formyl group. The identity of the byproducts depends heavily on whether acidic or basic conditions are used.

Troubleshooting_Byproducts start Problem: Multiple Byproducts check_conditions Identify Reaction Conditions start->check_conditions base_cause Cause: Aldol Condensation, Cannizzaro Reaction check_conditions->base_cause Basic (pH > 8) acid_cause Cause: Polymerization, Decarbonylation (High Temp) check_conditions->acid_cause Acidic (pH < 6) base_solution Solution: - Use weaker base (K₂CO₃) - Lower temperature - Shorter reaction time base_cause->base_solution acid_solution Solution: - Maintain temp below 80°C - Use inert atmosphere - Consider protecting group acid_cause->acid_solution

Caption: Troubleshooting workflow for byproduct formation.

Q3: The nitrile group is gone, but I've isolated the amide intermediate. How do I complete the hydrolysis to the carboxylic acid?

A3: This is a common outcome, as the hydrolysis of an amide to a carboxylic acid often requires more vigorous conditions than the initial hydrolysis of the nitrile to the amide.[8][11]

  • Cause: The reaction conditions (time, temperature, or reagent concentration) were sufficient for the first step but not the second.

  • Solution: Do not discard your product. Resubmit the isolated amide intermediate to the hydrolysis conditions, but increase the intensity. You can increase the reaction time, raise the temperature, or use a higher concentration of acid or base.[11] Careful monitoring by TLC or HPLC is crucial to ensure you do not begin to degrade the desired product once it forms.

Q4: My final product is decomposing during workup and purification. How can I improve its stability?

A4: This is expected due to the inherent instability of α-formylphenylacetic acid.[1][2] The key is to minimize its exposure to destabilizing conditions, particularly neutral or basic aqueous environments.

  • Perform Acidic Workup Quickly and at Low Temperature: When the reaction is complete, cool the mixture in an ice bath. If under basic conditions, acidify with a strong acid like cold 1N HCl to a pH of ~2-3.[10]

  • Rapid Extraction: Immediately extract the acidified aqueous layer with a cold organic solvent like ethyl acetate or dichloromethane. Do not let the product sit in the aqueous phase.

  • Avoid Bicarbonate Washes: Do not wash the organic layer with sodium bicarbonate solution, as the resulting carboxylate salt in the aqueous layer will be at a pH where the formyl group is unstable.

  • Dry and Evaporate Quickly: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature.

  • Consider Immediate Use: The purified α-formylphenylacetic acid is best used immediately in the next synthetic step. If storage is necessary, keep it under an inert atmosphere at low temperatures (-20 °C or below) as a solid or in a dry, non-polar organic solvent.[1]

Section 3: Proactive Strategies & Recommended Protocols

Instead of troubleshooting a problematic reaction, a more robust approach is to design a synthesis that circumvents these issues. The most reliable method is to use a protecting group for the formyl moiety.[12][13]

FAQ: Should I use a protecting group for the formyl group?

A7: Yes, this is highly recommended for achieving high yields and purity. By converting the aldehyde into a stable acetal, you can perform the nitrile hydrolysis under the necessary harsh conditions without risking side reactions. The aldehyde can then be regenerated in a final, mild deprotection step.[14]

Protecting_Group_Workflow start α-Formylphenyl- acetonitrile step1 Step 1: Protection (Acetal Formation) start->step1 protected_nitrile Acetal-Protected Nitrile step1->protected_nitrile step2 Step 2: Hydrolysis (Nitrile → Acid) protected_nitrile->step2 protected_acid Acetal-Protected Carboxylic Acid step2->protected_acid step3 Step 3: Deprotection (Acetal → Aldehyde) protected_acid->step3 final_product α-Formylphenyl- acetic Acid step3->final_product

Caption: A robust three-step protecting group strategy.

Experimental Protocol 1: Acetal Protection of α-Formylphenylacetonitrile

This protocol converts the sensitive aldehyde into a stable diethyl acetal.

  • Setup: To a round-bottom flask charged with α-formylphenylacetonitrile (1 equiv.), add triethyl orthoformate (1.5 equiv.) and absolute ethanol (approx. 0.2 M).

  • Catalysis: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.05 equiv.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by adding a mild base, such as triethylamine, to neutralize the acid catalyst.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure α-(diethoxymethyl)phenylacetonitrile.

Experimental Protocol 2: Hydrolysis of Protected Nitrile

With the formyl group protected, the nitrile can be hydrolyzed under standard, vigorous conditions.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-(diethoxymethyl)phenylacetonitrile (1 equiv.) in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 5-10 equiv.) to the flask.[10]

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C). Monitor the reaction by TLC for the disappearance of the starting nitrile. This may take several hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the residue with water.

  • Extraction: Wash the aqueous solution with a non-polar solvent like ether or toluene to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold concentrated HCl.

  • Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-(diethoxymethyl)phenylacetic acid.

Experimental Protocol 3: Acetal Deprotection

This mild deprotection method regenerates the formyl group while minimizing degradation of the final product.[1][2]

  • Setup: To a stirred suspension of silica gel (e.g., 70-230 mesh, 12 g per 1 g of acetal) in dichloromethane (CH₂Cl₂), add a small amount of 5 N HCl (e.g., 1-2 drops).[2]

  • Reaction: After stirring for 2-3 minutes, add the α-(diethoxymethyl)phenylacetic acid (1 equiv.). Stir the mixture at 30 °C for 30 minutes. Monitor carefully by TLC.

  • Isolation: Once the reaction is complete, filter the mixture through a pad of celite, washing the solid with fresh CH₂Cl₂.

  • Final Product: Concentrate the filtrate under reduced pressure at low temperature to yield the final product, α-formylphenylacetic acid. Due to its instability, use it immediately.

Section 4: Analytical & Monitoring Techniques

Q8: How can I effectively monitor the progress of my reaction?

A8: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 3:2 or 1:1 v/v). You may need to add 1% acetic acid to the mobile phase to get well-defined spots for the carboxylic acid products.

  • Visualization: Visualize the spots under UV light (254 nm).[15] You can also use staining agents like potassium permanganate or phosphomolybdic acid to visualize compounds that are not UV-active.[15]

  • Interpretation: The starting nitrile will be less polar (higher Rf) than the amide intermediate, which will be less polar than the final carboxylic acid product (lowest Rf).

Q9: What characterization techniques are essential for my product?

A9: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H NMR: Look for the characteristic aldehyde proton singlet around 9-10 ppm. The α-proton will appear as a singlet, and you will see signals corresponding to the phenyl group.

  • ¹³C NMR: Expect a signal for the aldehyde carbonyl carbon around 190-200 ppm and the carboxylic acid carbonyl carbon around 170-180 ppm.

  • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to confirm the molecular weight of your product ([M-H]⁻ or [M+H]⁺).

  • Infrared (IR) Spectroscopy: Look for a strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a distinct C=O stretch for the aldehyde (~1720-1740 cm⁻¹). The C≡N stretch of the starting material (~2220-2260 cm⁻¹) should be absent.

References

Technical Support Center: Byproducts in the Michael Addition of 3-Oxo-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the byproducts encountered during the Michael addition of 3-oxo-2-phenylpropanenitrile (also known as benzoylacetonitrile). Our goal is to equip you with the expertise to anticipate, identify, and mitigate common side reactions, ensuring higher yields and purity for your target adducts.

Overview: The Synthetic Utility and Challenges

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2][3] this compound is an excellent Michael donor because the protons on the α-carbon are activated by two adjacent electron-withdrawing groups (carbonyl and nitrile), facilitating the formation of a resonance-stabilized carbanion.[1][4] This reactivity makes it a valuable precursor for synthesizing a wide array of polyfunctional molecules and heterocyclic systems.[4][5][6]

However, the same features that make it a potent nucleophile also open pathways to several undesired side reactions. This guide will address the most common byproducts and provide actionable strategies to control your reaction outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My analysis shows a significant byproduct with a mass corresponding to the addition of two equivalents of the Michael acceptor. What is this, and how can I prevent it?

A1: This is a classic case of a double Michael addition.

Causality: The initial Michael adduct formed from the reaction of this compound and your acceptor still contains an acidic α-proton. If a sufficient concentration of the Michael acceptor and base are present, this initial adduct can be deprotonated again to form a new enolate. This second enolate can then attack another molecule of the Michael acceptor, leading to a double addition product. This is especially prevalent when the Michael acceptor is used in excess.

Mechanism of Double Michael Addition:

Caption: Formation of the double Michael addition byproduct.

Troubleshooting Strategies:

  • Control Stoichiometry: The most effective method is to control the reactant ratio. Avoid using an excess of the Michael acceptor. A 1:1 ratio or a slight excess (1.05 to 1.1 equivalents) of the this compound donor is recommended.

  • Slow Addition: Add the Michael acceptor dropwise to the mixture of the Michael donor and the base over an extended period. This keeps the instantaneous concentration of the acceptor low, favoring the formation of the single adduct.

  • Lower Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or room temperature) can reduce the rate of the second addition, which may have a higher activation energy.

  • Choice of Base: Using a weaker base or a catalytic amount can sometimes disfavor the second deprotonation.

Q2: My reaction yield is poor, and TLC analysis shows a spot corresponding to my starting material even after a long reaction time. Could a reverse reaction be the culprit?

A2: Yes, you are likely observing the retro-Michael reaction.

Causality: The Michael addition is a reversible equilibrium.[7][8] The retro-Michael reaction is the reverse process, where the adduct cleaves back into the starting donor and acceptor. This equilibrium is often favored by conditions that destabilize the product, such as high temperatures or the use of very strong, non-nucleophilic bases in high concentrations. For some adducts, particularly those derived from thiol additions, this reversibility is a known issue and can be exploited for dynamic chemistries.[7][9][10]

Troubleshooting Strategies:

  • Temperature Management: Avoid heating the reaction unless necessary. Running the reaction at or below room temperature is generally advisable to shift the equilibrium toward the thermodynamically favored product.[3]

  • Base Selection and Amount: Use the mildest base possible that can efficiently generate the enolate. Catalytic amounts of bases like sodium methoxide or piperidine are often sufficient.[6][11] Using a full equivalent of a very strong base like LDA might be necessary in some cases but can also promote the reverse reaction if not carefully controlled.[11]

  • Prompt Workup: Once the reaction has reached optimal conversion (monitored by TLC or LC-MS), it should be quenched and worked up promptly. Neutralizing the base stops both the forward and reverse reactions, locking in your product.

Michael_Equilibrium Reactants Donor + Acceptor (Starting Materials) Adduct Michael Adduct (Desired Product) Reactants->Adduct Michael Addition (Forward Reaction) Adduct->Reactants Retro-Michael Reaction (Reverse Reaction)

Caption: The equilibrium between the forward and reverse Michael reactions.

Q3: I am observing byproducts from a self-condensation reaction. How is this possible?

A3: You are likely observing byproducts from a Knoevenagel-type condensation.

Causality: The Knoevenagel condensation is a reaction between an active methylene compound (like this compound) and a carbonyl group (an aldehyde or ketone), typically catalyzed by a weak base.[12][13][14] If your Michael acceptor has an aldehyde or ketone functionality, a competing Knoevenagel condensation can occur. In some cases, self-condensation of the donor is also possible, though less common. This side reaction is also base-catalyzed and results in the formation of an α,β-unsaturated product with the elimination of water.[13]

Troubleshooting Strategies:

  • Protect Carbonyl Groups: If the Michael acceptor contains a carbonyl group that is not the intended site of reaction, consider protecting it before the Michael addition.

  • Optimize Base and Temperature: A milder base and lower reaction temperature can often favor the Michael addition over the Knoevenagel condensation. The choice of catalyst is crucial in these reactions.[12]

  • Anhydrous Conditions: Since the Knoevenagel condensation eliminates water, ensuring strictly anhydrous conditions can sometimes help, although removing the water formed can also drive this side reaction to completion.[12]

Q4: How can I effectively purify my Michael adduct from the reaction mixture, especially when diastereomers are formed?

A4: A combination of aqueous workup, column chromatography, and potentially crystallization is the standard approach.

Causality: The Michael addition can create one or more new stereocenters, often resulting in a mixture of diastereomers.[6][15][16] These diastereomers can have very similar polarities, making them challenging to separate.

Purification Protocol:

  • Aqueous Workup: After quenching the reaction (e.g., with aqueous NH₄Cl or dilute acid), perform an aqueous workup to remove the base and other water-soluble salts. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[17][18]

  • Column Chromatography: This is the most common method for separating the desired adduct from byproducts and unreacted starting materials.

    • Solvent System: A gradient of ethyl acetate in hexanes is a typical starting point.

    • Monitoring: Use TLC to carefully monitor the fractions to separate the diastereomers if possible and necessary.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization is a powerful technique for purification and potentially for isolating a single diastereomer.[19] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Data Summary & Recommended Conditions

The choice of reaction parameters has a profound impact on the product distribution. The following table summarizes general trends and recommendations.

ParameterEffect on Double AdditionEffect on Retro-MichaelRecommendation
Stoichiometry Excess acceptor increases it.No direct effect.Use a 1:1 ratio or a slight excess of the donor.
Base Strength Stronger bases can increase it.Stronger bases can increase it.Use a catalytic amount of a mild base (e.g., NaOMe, piperidine).
Temperature Higher temps can increase it.Higher temps strongly favor it.Run at the lowest feasible temperature (0 °C to RT).
Reaction Time Longer times can increase it.Can allow equilibrium to shift back.Monitor by TLC/LC-MS and quench upon completion.

Key Experimental Protocols

General Protocol for a Controlled Michael Addition

This protocol is designed to minimize byproduct formation.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Initiation cluster_workup 3. Workup & Purification Prep Combine Donor (1.05 eq) and Solvent in a flask under N₂. Cool to 0 °C. Add_Base Add catalytic Base (0.1 eq). Prep->Add_Base Add_Acceptor Add Acceptor (1.0 eq) dropwise via syringe pump over 1-2 hours. Add_Base->Add_Acceptor Stir Stir at 0 °C to RT. Monitor by TLC. Add_Acceptor->Stir Quench Quench with aq. NH₄Cl. Stir->Quench Extract Extract with organic solvent. Quench->Extract Dry Dry, filter, and concentrate. Extract->Dry Purify Purify via Column Chromatography. Dry->Purify

Caption: Recommended workflow for minimizing byproduct formation.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.05 equivalents) and an appropriate anhydrous solvent (e.g., THF, MeOH).[6][17] Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the base (e.g., sodium methoxide, 0.1 equivalents) to the solution and stir for 10-15 minutes to generate the enolate.

  • Acceptor Addition: Dissolve the Michael acceptor (1.0 equivalent) in the reaction solvent and add it to the reaction mixture dropwise using a syringe pump over 1-2 hours.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[17][18]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

Removal of unreacted starting materials from Benzoylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoylacetonitrile Synthesis Purification

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzoylacetonitrile synthesis. As a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other heterocyclic compounds, achieving high purity of benzoylacetonitrile is paramount.[1][2] This guide is designed to address the common challenges encountered during the post-reaction workup, specifically focusing on the removal of unreacted starting materials and byproducts. We will explore the chemical principles behind purification strategies and provide field-proven, step-by-step protocols to help you navigate these critical steps with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude benzoylacetonitrile reaction mixture?

The impurity profile of your crude product is directly linked to the synthetic route employed, most commonly a Claisen or Thorpe-Ziegler type condensation.[3][4][5]

  • Claisen Condensation (e.g., Ethyl Benzoate + Acetonitrile): This is a widely used method where an ester reacts with a nitrile.[4][5]

    • Unreacted Ethyl Benzoate: A common non-polar impurity.

    • Unreacted Acetonitrile: A volatile starting material, often used in excess.

    • Benzoic Acid: A frequent byproduct formed from the hydrolysis of ethyl benzoate, especially during aqueous workup or if moisture is present.[6]

    • Reaction Solvents: Toluene, ethanol, or THF are often used.[7][8][9]

    • Base Catalyst Residues: Salts resulting from the neutralization of bases like sodium ethoxide or sodium hydride.

Q2: My main impurity is benzoic acid. What is the most effective way to remove it?

The most robust method for removing acidic impurities like benzoic acid is an acid-base extraction .[6][10][11] This technique leverages the significant difference in acidity (pKa) between benzoic acid and benzoylacetonitrile.

The Underlying Principle (Causality): Benzoic acid is a relatively strong organic acid (pKa ≈ 4.2), while benzoylacetonitrile is a much weaker carbon acid (pKa ≈ 7.78).[6][12] By washing the crude product (dissolved in an organic solvent) with a mild aqueous base like sodium bicarbonate (NaHCO₃), you selectively deprotonate the benzoic acid. This converts it into its highly water-soluble salt, sodium benzoate, which partitions into the aqueous layer, while the less acidic benzoylacetonitrile remains in the organic layer.[6]

A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q3: How can I separate unreacted ethyl benzoate from my benzoylacetonitrile product?

Separating ethyl benzoate can be challenging due to its non-polar nature and high boiling point. Two primary methods are effective:

  • Column Chromatography: This is a highly effective method for separating compounds based on polarity. Benzoylacetonitrile is significantly more polar than ethyl benzoate. Using a silica gel column and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), ethyl benzoate will elute first, followed by the pure benzoylacetonitrile.[8]

  • Recrystallization: This method relies on differences in solubility. A carefully chosen solvent system will dissolve both compounds when hot but will cause the less soluble benzoylacetonitrile to selectively crystallize upon cooling, leaving the more soluble ethyl benzoate in the mother liquor.

Q4: I tried to recrystallize my crude product, but it "oiled out." What does this mean and how can I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming an immiscible liquid layer instead of dissolving. Upon cooling, this oil solidifies into an amorphous mass, trapping impurities. Benzoylacetonitrile has a relatively low melting point (82-83 °C), making this a common issue.[1][12]

Troubleshooting Strategies:

  • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil. The goal is to create a saturated solution at the solvent's boiling point.

  • Switch to a Lower-Boiling Solvent: A solvent with a boiling point below the product's melting point can prevent this issue.

  • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a hot "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A common system for related compounds is alcohol/alkane.[13]

Q5: Can I use distillation to purify my benzoylacetonitrile?

While benzoylacetonitrile has a defined boiling point (160 °C at 10 mmHg), purification by distillation is generally not recommended for removing starting materials like ethyl benzoate (BP ≈ 212 °C at atmospheric pressure). The boiling points are relatively close, and vacuum distillation would be required, which can be complex. Distillation is primarily useful for removing low-boiling solvents like acetonitrile (BP 82 °C) or THF prior to other purification steps.[1][12][14]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaWater Solubility
Benzoylacetonitrile 145.16[1][15]82 - 83[1][12]160 / 10 mmHg[1][12]~7.78[1][12]Slightly soluble[12]
Ethyl Benzoate 150.17-34212N/AInsoluble
Benzoic Acid 122.12122250~4.2Slightly soluble (cold), Soluble (hot)
Acetonitrile 41.05-4582~25Miscible[14]

Experimental Protocols & Workflows

Workflow 1: General Purification Strategy

This diagram illustrates the logical flow for purifying crude benzoylacetonitrile after the initial reaction quench.

G crude Crude Reaction Mixture solvent_removal Solvent Removal (Rotary Evaporation) crude->solvent_removal dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) solvent_removal->dissolve extraction Acid-Base Extraction (NaHCO3 wash) dissolve->extraction organic_layer Organic Layer (Contains Product) extraction->organic_layer aqueous_layer Aqueous Layer (Contains Benzoic Acid Salt) extraction->aqueous_layer dry Dry Organic Layer (e.g., MgSO4) organic_layer->dry concentrate Concentrate dry->concentrate final_purification Final Purification concentrate->final_purification recrystallization Recrystallization final_purification->recrystallization chromatography Column Chromatography final_purification->chromatography pure_product Pure Benzoylacetonitrile recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for crude benzoylacetonitrile.

Protocol 1: Acid-Base Extraction to Remove Benzoic Acid

This protocol details the selective removal of acidic byproducts.

Objective: To separate benzoic acid from benzoylacetonitrile.

Materials:

  • Crude product dissolved in ethyl acetate or dichloromethane (CH₂Cl₂).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Dissolution: Dissolve the crude reaction residue in an organic solvent (e.g., 50 mL of ethyl acetate for every 5 grams of crude material).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base neutralization.[6] Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Second Wash: Repeat the wash with another portion of NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, now free of benzoic acid.[8]

G cluster_funnel Separatory Funnel start Crude Product in Ethyl Acetate add_base Add Saturated NaHCO3 (aq) Vent Frequently! start->add_base Step 1 layers Organic Layer (Top) Benzoylacetonitrile + Ethyl Benzoate Aqueous Layer (Bottom) Sodium Benzoate add_base->layers Step 2: Shake & Separate organic_out Organic Layer to Drying layers->organic_out Step 3 aqueous_out Aqueous Waste layers->aqueous_out Step 4

Caption: Workflow for acid-base extraction to remove benzoic acid.

Protocol 2: Recrystallization

This protocol provides a general method for purifying solid benzoylacetonitrile.[16][17]

Objective: To obtain high-purity crystalline benzoylacetonitrile.

Materials:

  • Crude benzoylacetonitrile (pre-purified by extraction).

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a toluene/hexane mixture).

  • Erlenmeyer flask.

  • Hot plate.

  • Büchner funnel and filter flask.

Procedure:

  • Solvent Selection: Choose a solvent in which benzoylacetonitrile is highly soluble at high temperatures and poorly soluble at low temperatures. Isopropanol is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight. The expected melting point of the pure product is 82-83 °C.[1][12]

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Cyanoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyanoacetophenone. This guide is designed to provide in-depth, practical solutions to common challenges related to controlling regioselectivity in your reactions. My goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Regioselectivity Challenge of 2-Cyanoacetophenone

2-Cyanoacetophenone is a versatile bifunctional building block, featuring three key reactive sites: the electrophilic carbonyl carbon of the acetyl group, the electrophilic carbon of the nitrile group, and the acidic α-protons of the methylene bridge. This trifecta of reactivity is a double-edged sword; while it opens doors to a diverse range of heterocyclic scaffolds like thiophenes, pyridines, and pyrimidines, it also presents a significant challenge in controlling which functional group reacts, leading to mixtures of regioisomers.

This guide will address these challenges in a practical, question-and-answer format, followed by detailed troubleshooting protocols for specific, widely-used transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways that lead to poor regioselectivity with 2-cyanoacetophenone?

A1: The primary competition arises from the two electrophilic centers: the acetyl carbonyl carbon and the nitrile carbon. In many condensation reactions, initial attack can occur at either site. Furthermore, the acidic methylene protons can be deprotonated to form a nucleophilic enolate, which can then initiate intramolecular or intermolecular reactions. The regiochemical outcome is a delicate balance of reaction kinetics and thermodynamics, heavily influenced by reaction conditions.

Q2: How do the electronic properties of the acetyl and cyano groups influence reactivity?

A2: Both the acetyl (-COCH₃) and cyano (-CN) groups are electron-withdrawing groups, which makes the adjacent methylene protons particularly acidic.[1] The acetyl group, with its carbonyl oxygen, is a moderately deactivating meta-director in the context of electrophilic aromatic substitution on the phenyl ring.[2][3] However, in the context of nucleophilic attack, the carbonyl carbon is a hard electrophile, while the nitrile carbon is a harder electrophile. The choice of nucleophile (hard vs. soft) can influence which site is preferentially attacked.

Q3: Can I use protecting groups to improve regioselectivity?

A3: Yes, selectively protecting one of the functional groups is a classic strategy. For instance, the acetyl group can be converted into a ketal. This temporarily masks its electrophilicity, directing reactions towards the cyano group and the active methylene. The ketal can then be removed under acidic conditions post-reaction. However, this adds steps to your synthesis, so optimizing reaction conditions for regioselectivity is often preferred for efficiency.

Q4: How does the choice of base affect the reaction outcome?

A4: The base is critical. A strong, non-nucleophilic base (e.g., LHMDS, NaH) will primarily deprotonate the α-methylene position, favoring pathways that start with an enolate, such as in the Thorpe-Ziegler reaction.[4] A weaker, nucleophilic base (e.g., piperidine, morpholine) can act as both a base and a nucleophilic catalyst, often participating in the initial condensation step, as seen in Knoevenagel-type reactions, which are the first step of the Gewald reaction.[5][6]

Troubleshooting Guide 1: The Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[5][7][8] With 2-cyanoacetophenone, the desired product is typically formed via condensation at the acetyl group.

Issue: Formation of an undesired regioisomer or low yield of the 2-aminothiophene.

Probable Cause: The reaction pathway is complex. The first step is a Knoevenagel condensation between the ketone (the acetyl group of 2-cyanoacetophenone) and the active methylene partner (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base.[5] If this initial condensation is slow or inefficient, side reactions can occur. The regioselectivity is generally well-controlled in this case as the acetyl group is a more reactive ketone than the nitrile is an electrophile for this type of condensation. The primary issues are usually related to yield and purity.

Optimization Workflow for the Gewald Reaction

Gewald_Troubleshooting Start Low Yield or Impurities in Gewald Reaction Base Evaluate Base Start->Base Solvent Optimize Solvent Start->Solvent Temp Adjust Temperature Start->Temp Conditions Consider Alternative Conditions Start->Conditions Morpholine Morpholine/Piperidine (Standard) Base->Morpholine Stoichiometric (traditional) Catalytic Catalytic Base (e.g., Piperidinium Borate) Base->Catalytic Improves efficiency, reduces side products Alcohols Protic Solvents (EtOH, MeOH) Solvent->Alcohols Common choice Aprotic Aprotic Polar (DMF, THF) Solvent->Aprotic Can alter solubility and reaction rates Increase Increase Temp (Reflux) Temp->Increase Drives reaction to completion Microwave Microwave Irradiation Temp->Microwave Reduces reaction time, can improve yield Mechanochem Mechanochemistry (Ball Milling) Conditions->Mechanochem Solvent-free, aerobic conditions Solution Optimized Protocol: Higher Yield & Purity Morpholine->Solution Catalytic->Solution Alcohols->Solution Aprotic->Solution Increase->Solution Microwave->Solution Mechanochem->Solution Pyridine_Regio cluster_path1 Pathway A: Cyclization via Nitrile cluster_path2 Pathway B: Cyclization via Acetyl Reactants 2-Cyanoacetophenone + Reagent (e.g., Cyanoacetamide) Enolate Enolate Formation (at α-methylene) Reactants->Enolate Base Michael_Add Michael Addition Intermediate Enolate->Michael_Add Reacts with Michael acceptor Cyclize_Nitrile Intramolecular attack on Nitrile Carbon Michael_Add->Cyclize_Nitrile Favored by steric accessibility and specific catalysts Cyclize_Acetyl Intramolecular attack on Acetyl Carbon Michael_Add->Cyclize_Acetyl Can compete, especially under thermodynamic control Product_A Product A (e.g., 3-Cyano-2-pyridone) Cyclize_Nitrile->Product_A Aromatization Product_B Product B (Regioisomer) Cyclize_Acetyl->Product_B Dehydration/ Aromatization

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for Purity Validation of 3-Oxo-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a non-negotiable cornerstone of scientific rigor and regulatory compliance. The presence of even trace impurities can drastically alter a compound's biological activity, toxicity, and stability, leading to misleading research outcomes and potential safety concerns in drug development. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity validation of 3-Oxo-2-phenylpropanenitrile, a versatile building block in medicinal chemistry.

This compound is a β-keto nitrile valued for its role in synthesizing a variety of heterocyclic compounds with potential pharmacological applications.[1] Its molecular structure, featuring a ketone, a nitrile, and an acidic α-hydrogen, dictates its reactivity and also informs the selection of an appropriate analytical strategy for purity assessment.[1] This guide moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating approach to purity analysis in line with stringent regulatory expectations.

The Imperative of Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the potential impurities. HPLC is a separation technique that uses a liquid mobile phase and is ideal for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][3][4] In contrast, GC-MS requires the analyte to be volatile and thermally stable to be vaporized and passed through the column with a gaseous mobile phase.[2][3][5]

For this compound, both techniques present viable, yet distinct, pathways for analysis. The decision hinges on a careful consideration of the compound's thermal stability and the nature of the impurities expected from its synthesis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is often the initial method of choice for the analysis of complex organic molecules like this compound due to its broad applicability and operation at or near ambient temperatures, which mitigates the risk of thermal degradation.[3][4][5]

The Rationale for HPLC in Purity Validation

The primary advantage of HPLC in this context is its ability to analyze the compound in its native state without the need for chemical modification (derivatization).[5] This simplifies sample preparation and avoids potential artifacts from incomplete or side reactions. Given that this compound is a key intermediate in pharmaceutical research, HPLC methods are well-suited for routine quality control and stability studies.[5][6]

Experimental Protocol: A Self-Validating HPLC Method

A robust HPLC method must be validated to ensure it is fit for its intended purpose, adhering to guidelines from bodies like the International Council for Harmonisation (ICH).[7][8] Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7][8][9]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[10]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[10][11]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient elution allows for the separation of compounds with a range of polarities.[12]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound. A DAD allows for the simultaneous monitoring of multiple wavelengths and peak purity analysis.[9]

  • Injection Volume: 10 µL.[10]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[10]

Data Analysis: Purity is determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.[10]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with DAD separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate

Caption: A streamlined workflow for HPLC-based purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency for Volatile Analytes

GC-MS offers exceptional separation efficiency and definitive peak identification through mass spectrometry, making it a powerful tool for purity analysis.[5] However, its application to this compound is contingent on the compound's thermal stability and volatility. The presence of polar functional groups (ketone and nitrile) may necessitate derivatization to improve its chromatographic behavior.[13]

The Rationale for GC-MS and the Derivatization Imperative

While direct injection of this compound might be possible, its polarity could lead to poor peak shape and interactions with the GC column. A more robust approach involves chemical derivatization to convert the polar analyte into a more volatile and thermally stable derivative.[14][15] Silylation is a common derivatization technique where active hydrogens are replaced by a silyl group, such as a trimethylsilyl (TMS) group.[13] This process increases volatility and reduces the polarity of the molecule.[16]

For this compound, derivatization would likely target the enol form of the ketone, creating a silyl enol ether. This strategy not only enhances volatility but also provides a characteristic mass spectrum for confident identification.

Experimental Protocol: A Derivatization-Based GC-MS Method

Instrumentation:

  • A standard GC system coupled to a Mass Spectrometer (MS).

Derivatization Protocol:

  • Transfer 1 mg of the sample to a GC vial.

  • Add 50 µL of anhydrous pyridine followed by 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[18]

  • Allow the vial to cool to room temperature before GC-MS analysis.[17]

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

Data Analysis: Purity is assessed by the area percent of the derivatized main peak. The mass spectrum of each peak is used to confirm the identity of the main component and to tentatively identify any impurities by comparison to mass spectral libraries.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Place Sample in Vial add_reagents Add Pyridine & BSTFA sample->add_reagents heat Heat at 70°C add_reagents->heat cool Cool to Room Temp heat->cool inject Inject into GC cool->inject separate Separate on DB-5ms Column (Temp Program) inject->separate detect Detect with MS separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Peaks (Mass Spectra) detect->identify calculate Calculate % Purity integrate->calculate

Caption: A comprehensive workflow for GC-MS analysis including derivatization.

Head-to-Head Comparison: HPLC vs. GC-MS for this compound

The optimal choice of technique depends on the specific analytical goals. The following table provides a comparative summary based on key performance attributes.

FeatureHPLC with UV/DAD DetectionGC-MS with DerivatizationRationale & Causality
Analyte Compatibility Excellent. Analyzes the compound in its native state at ambient temperature.Requires the compound to be thermally stable and volatile. Derivatization is often necessary.HPLC avoids the risk of thermal degradation of the keto-nitrile moiety.[3][5]
Sample Preparation Simple: dissolve and filter.More complex: involves a chemical derivatization step (heating, reagents).[14]The additional derivatization step in GC-MS can introduce variability if not carefully controlled.[14]
Selectivity & Identification Good selectivity based on retention time and UV spectrum. Peak purity analysis with DAD.Excellent. High-resolution separation and definitive identification based on mass fragmentation patterns.GC-MS provides structural information, which is invaluable for identifying unknown impurities.[5]
Sensitivity (LOD/LOQ) Typically in the low ng range.Can reach pg levels, especially with selected ion monitoring (SIM).GC-MS generally offers higher sensitivity than HPLC-UV.[2][6]
Analysis Time 10-30 minutes per sample.[4]Can be faster for volatile compounds, but the derivatization step adds time.While the GC run itself might be quick, the overall sample throughput can be lower than HPLC due to preparation time.
Cost & Complexity Higher initial and operational costs due to solvent consumption and high-pressure pumps.[3][4]Lower solvent cost, but the MS detector adds significant initial cost and maintenance complexity.The choice often depends on available instrumentation and budget.
Regulatory Acceptance Widely accepted and documented in pharmacopeias like the USP for purity and assay testing.[19][20][21]Also widely accepted, particularly for volatile impurities and residual solvent analysis.[5]Both methods are standard in the pharmaceutical industry, but HPLC is more common for primary purity assessment of non-volatile APIs.[5]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and validated techniques for the purity assessment of this compound. As a Senior Application Scientist, my recommendation is guided by a phased and complementary approach:

  • For routine quality control, stability testing, and primary purity assessment, HPLC with DAD detection is the preferred method. Its operational simplicity, non-destructive nature, and direct analysis of the compound make it a robust and efficient choice. The ability to perform peak purity analysis with a DAD provides a high degree of confidence in the specificity of the method.

  • GC-MS should be employed as a complementary technique for definitive impurity identification and for the analysis of any potential volatile or thermally stable impurities. The structural information provided by mass spectrometry is unparalleled for characterizing unknown peaks that may be observed in the HPLC chromatogram. A derivatization-based GC-MS method can also serve as a powerful orthogonal technique to confirm the purity value obtained by HPLC, thereby providing a more complete and defensible analytical data package.

Ultimately, the integration of both HPLC and GC-MS into a comprehensive analytical strategy provides the highest level of assurance in the purity of this compound, aligning with the principles of scientific integrity and the stringent requirements of drug development.

References

A Definitive Spectroscopic Guide to the Structural Confirmation of Benzoylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Benzoylacetonitrile, a versatile building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates, presents a valuable case study for the application of modern spectroscopic techniques.[1] This guide provides an in-depth, comparative analysis of the spectroscopic data that unequivocally confirms the structure of benzoylacetonitrile. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral features, offering a robust framework for structural elucidation.

This guide will comparatively analyze the spectroscopic signature of benzoylacetonitrile against two pertinent alternatives: acetophenone, which shares the benzoyl group but lacks the nitrile, and malononitrile, which possesses the nitrile-adjacent methylene group but lacks the aromatic ketone moiety. Through this comparative lens, the unique structural attributes of benzoylacetonitrile will be brought into sharp focus.

The Spectroscopic Triad: A Multi-faceted Approach to Structural Verification

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: Acquiring the FTIR Spectrum

A common and effective method for analyzing a solid sample like benzoylacetonitrile is the Thin Solid Film method.

  • Sample Preparation: Dissolve approximately 50 mg of the solid benzoylacetonitrile in a few drops of a volatile solvent such as methylene chloride or acetone.

  • Film Deposition: Place a single drop of this solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.[2]

Caption: Workflow for obtaining an FTIR spectrum of a solid sample.

Spectral Interpretation: Benzoylacetonitrile and its Analogs

The IR spectrum of benzoylacetonitrile is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The comparison with acetophenone and malononitrile is instrumental in assigning these bands with high confidence.

Functional Group Vibrational Mode Benzoylacetonitrile (cm⁻¹) Acetophenone (cm⁻¹) ** Malononitrile (cm⁻¹) **
Aromatic C-HStretch~3060~3060N/A
Aliphatic C-HStretch~2930~2925 (methyl)~2940
Nitrile (C≡N)Stretch~2260N/A~2270
Carbonyl (C=O)Stretch~1685~1685N/A
Aromatic C=CStretch~1600, ~1450~1600, ~1450N/A

Source: Typical IR absorption values for functional groups.

Analysis of the IR Spectrum of Benzoylacetonitrile:

  • Aromatic C-H Stretch (~3060 cm⁻¹): The presence of a weak band above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in the benzene ring, a feature shared with acetophenone.

  • Aliphatic C-H Stretch (~2930 cm⁻¹): This absorption corresponds to the C-H stretching of the methylene (-CH₂-) group, distinguishing it from the methyl (-CH₃) group in acetophenone.

  • Nitrile (C≡N) Stretch (~2260 cm⁻¹): A sharp, strong absorption in this region is a definitive indicator of the nitrile functional group.[3] This peak is absent in acetophenone and present in malononitrile.

  • Carbonyl (C=O) Stretch (~1685 cm⁻¹): The strong absorption at this wavenumber is characteristic of a conjugated ketone, specifically an aryl ketone.[4] This is a key feature also observed in acetophenone and absent in malononitrile. Conjugation with the benzene ring lowers the stretching frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).

  • Aromatic C=C Stretch (~1600, ~1450 cm⁻¹): These absorptions are due to the carbon-carbon stretching vibrations within the benzene ring and are present in both benzoylacetonitrile and acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-20 mg of benzoylacetonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum. For the ¹³C spectrum, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Caption: Information derived from ¹H and ¹³C NMR spectra to determine molecular structure.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Proton Type Benzoylacetonitrile (δ, ppm) Multiplicity Integration Acetophenone (δ, ppm) Malononitrile (δ, ppm)
Aromatic (ortho)~7.95Doublet2H~7.96N/A
Aromatic (para)~7.65Triplet1H~7.55N/A
Aromatic (meta)~7.50Triplet2H~7.45N/A
Methylene (-CH₂-)~4.0Singlet2HN/A~3.5
Methyl (-CH₃-)N/AN/AN/A~2.60N/A

Source: ChemicalBook, The Royal Society of Chemistry[5][6]

Analysis of the ¹H NMR Spectrum of Benzoylacetonitrile:

  • Aromatic Protons (7.50-7.95 ppm): The signals in this region confirm the presence of a monosubstituted benzene ring. The downfield shift of the ortho protons (~7.95 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.

  • Methylene Protons (~4.0 ppm): The singlet at approximately 4.0 ppm, integrating to 2H, is characteristic of the methylene protons situated between the carbonyl and nitrile groups. The singlet nature of this peak indicates no adjacent protons. Its downfield position is a result of the deshielding effects of both flanking electron-withdrawing groups. This signal is a key differentiator from acetophenone, which has a methyl singlet at ~2.60 ppm.

  • Keto-Enol Tautomerism: It is important to note that β-ketonitriles can exist in equilibrium with their enol tautomer.[2][7] The presence of the enol form would give rise to additional signals, including a vinyl proton and a broad enolic hydroxyl proton. The predominance of the keto form is often observed in non-polar solvents like CDCl₃.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Carbon Type Benzoylacetonitrile (δ, ppm) Acetophenone (δ, ppm) Malononitrile (δ, ppm)
Carbonyl (C=O)~192~198N/A
Aromatic (ipso)~135~137N/A
Aromatic (para)~134~133N/A
Aromatic (ortho)~129~128.6N/A
Aromatic (meta)~128~128.3N/A
Nitrile (C≡N)~116N/A~113
Methylene (-CH₂-)~30N/A~15
Methyl (-CH₃-)N/A~27N/A

Source: PubChem, ChemicalBook[8][9]

Analysis of the ¹³C NMR Spectrum of Benzoylacetonitrile:

  • Carbonyl Carbon (~192 ppm): The signal far downfield is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons (128-135 ppm): The signals in this region correspond to the six carbons of the benzene ring.

  • Nitrile Carbon (~116 ppm): This signal is indicative of the carbon atom in the nitrile group.

  • Methylene Carbon (~30 ppm): The signal at approximately 30 ppm is assigned to the methylene carbon. Its relatively upfield position compared to what might be expected is due to the complex electronic environment between two electron-withdrawing groups.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Introduction: A dilute solution of benzoylacetonitrile in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrum Interpretation: Benzoylacetonitrile and its Analogs

The mass spectrum of benzoylacetonitrile will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment peaks.

Ion Benzoylacetonitrile (m/z) Acetophenone (m/z) Malononitrile (m/z)
Molecular Ion [M]⁺14512066
[M-CH₂CN]⁺ or [C₆H₅CO]⁺105105N/A
[C₆H₅]⁺7777N/A
[M-HCN]⁺118N/A39
[M-CO]⁺11792N/A

Source: NIST Chemistry WebBook, PubChem[10]

Analysis of the Mass Spectrum of Benzoylacetonitrile:

  • Molecular Ion Peak (m/z 145): The peak at m/z 145 corresponds to the molecular weight of benzoylacetonitrile (C₉H₇NO), confirming its elemental composition.

  • Base Peak (m/z 105): The most intense peak in the spectrum is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This highly stable acylium ion is formed by the cleavage of the bond between the carbonyl group and the methylene group. This fragment is also the base peak in the mass spectrum of acetophenone.

  • Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), which is formed by the loss of a carbonyl group from the benzoyl cation. This is a common fragment for benzene-containing compounds.

  • Other Fragments: Other significant fragments can provide further structural confirmation. For instance, the loss of a neutral HCN molecule from the molecular ion would result in a peak at m/z 118.

Conclusion: A Coherent Structural Narrative

The spectroscopic data, when integrated, provide an unambiguous structural confirmation of benzoylacetonitrile. IR spectroscopy identifies the key functional groups: an aromatic ring, a conjugated ketone, and a nitrile. ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework, confirming the presence and connectivity of the phenyl, carbonyl, methylene, and nitrile moieties. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, with the characteristic formation of the stable benzoyl cation. The comparison with acetophenone and malononitrile at each stage serves to highlight the unique spectral features that arise from the specific combination of functional groups in benzoylacetonitrile, thereby strengthening the certainty of the structural assignment. This multi-technique, comparative approach represents a robust and self-validating methodology for the structural elucidation of organic molecules, a critical process in all fields of chemical research and development.

References

A Comparative Guide to the Reactivity of 2-Cyanoacetophenone and Other Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate active methylene compound is a critical decision that dictates the efficiency and outcome of numerous carbon-carbon bond-forming reactions. This guide provides an in-depth comparative analysis of the reactivity of 2-cyanoacetophenone, also known as benzoylacetonitrile, against other commonly employed active methylene compounds. By examining the interplay of acidity, steric effects, and the nature of electron-withdrawing groups, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

The Principle of Methylene Acidity: The Heart of Reactivity

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs), which significantly increases the acidity of the methylene protons.[1] The ease of deprotonation to form a stabilized carbanion is the primary determinant of their nucleophilic reactivity in fundamental reactions such as Knoevenagel condensations, Michael additions, and alkylations. The stability of the resulting carbanion, achieved through resonance delocalization onto the adjacent EWGs, dictates the equilibrium of the deprotonation step and, consequently, the compound's nucleophilicity.

Acidity Comparison: A Quantitative Look at Reactivity Potential

The acid dissociation constant (pKa) is a direct measure of the acidity of the methylene protons. A lower pKa value indicates a more acidic compound and a greater propensity to form a carbanion in the presence of a base. The table below presents a comparison of the pKa values for 2-cyanoacetophenone and other representative active methylene compounds.

CompoundStructureElectron-Withdrawing GroupspKa
2-Cyanoacetophenone Ph-CO-CH₂-CNBenzoyl, Cyano~7.78
Malononitrile NC-CH₂-CNCyano, Cyano~11.0
Acetylacetone CH₃-CO-CH₂-CO-CH₃Acetyl, Acetyl~9.0
Ethyl Cyanoacetate EtOOC-CH₂-CNEster, Cyano~9.0
Diethyl Malonate EtOOC-CH₂-COOEtEster, Ester~13.0

Data sourced from various chemical databases and literature.

From this data, it is evident that 2-cyanoacetophenone is significantly more acidic than the other listed active methylene compounds. This heightened acidity is attributed to the combined electron-withdrawing effects of the benzoyl and cyano groups, which effectively stabilize the resulting carbanion through extensive resonance delocalization. This fundamental property is the cornerstone of its enhanced reactivity in many synthetic transformations.

Comparative Reactivity in Key Organic Reactions

The differing acidities and structural features of active methylene compounds translate to distinct reactivity profiles in common synthetic applications.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2][3] The reaction is typically catalyzed by a weak base.

Reactivity Comparison:

Due to its low pKa, 2-cyanoacetophenone readily forms a carbanion even with mild bases, making it a highly reactive partner in Knoevenagel condensations. This often translates to faster reaction rates and higher yields compared to less acidic counterparts like diethyl malonate. The order of reactivity generally follows the order of acidity:

2-Cyanoacetophenone > Acetylacetone ≈ Ethyl Cyanoacetate > Malononitrile > Diethyl Malonate

While malononitrile is quite acidic, the resulting vinylidene dinitrile product can be prone to polymerization under certain conditions. The benzoyl group in 2-cyanoacetophenone provides steric bulk that can influence the stereoselectivity of the resulting α,β-unsaturated product.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow reagents Combine Aldehyde/Ketone, Active Methylene Compound, and weak base (e.g., piperidine) in a suitable solvent (e.g., ethanol). reaction Heat the mixture (optional, depending on reactivity). reagents->reaction Reaction Setup workup Cool, precipitate product, filter, and wash. reaction->workup Reaction Completion purification Recrystallize or perform column chromatography. workup->purification Isolation Michael_Addition cluster_0 Carbanion Formation cluster_1 Nucleophilic Attack cluster_2 Protonation Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Deprotonation Base Base Enolate Intermediate Enolate Intermediate Carbanion->Enolate Intermediate 1,4-Addition Michael Acceptor Michael Acceptor Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation Proton Source Proton Source Thorpe_Ziegler cluster_0 Intramolecular Cyclization cluster_1 Hydrolysis Dinitrile Carbanion Dinitrile Carbanion Cyclic Imino Nitrile Cyclic Imino Nitrile Dinitrile Carbanion->Cyclic Imino Nitrile Nucleophilic Attack Cyclic Ketone Cyclic Ketone Cyclic Imino Nitrile->Cyclic Ketone Acidic Workup

References

A Comparative Guide to α-Formylphenylacetonitrile and Ethyl Benzoylacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of synthetic building blocks, 1,3-dicarbonyl compounds and their synthetic equivalents are of particular importance due to their versatile reactivity. This guide provides an in-depth comparative analysis of two such synthons: α-formylphenylacetonitrile (also known as 2-formyl-2-phenylacetonitrile) and ethyl benzoylacetate. While both are valuable three-carbon building blocks, their distinct functional groups—a nitrile versus an ester—impart unique reactivity profiles that make them suitable for different synthetic endeavors, particularly in the synthesis of heterocyclic compounds which are core scaffolds in medicinal chemistry.[1][2]

This document moves beyond a simple catalog of reactions. It is designed for researchers, scientists, and drug development professionals, aiming to provide a clear rationale for experimental choices. We will dissect the intrinsic chemical properties of each reagent, compare their performance in key synthetic transformations with supporting data, and provide detailed, validated protocols for their characteristic reactions.

Profiling the Reagents: Core Properties and Reactivity

At first glance, α-formylphenylacetonitrile and ethyl benzoylacetate share a common structural motif: a carbonyl group β- to an activating group (nitrile or ester) attached to a phenyl-substituted α-carbon. However, the electronic properties of the cyano (-CN) and ethyl ester (-COOEt) groups are fundamentally different, which governs their reactivity.

  • α-Formylphenylacetonitrile: This molecule is a highly reactive β-ketonitrile.[2] The potent electron-withdrawing nature of the cyano group significantly acidifies the α-proton, facilitating rapid enolate formation even with mild bases. The nitrile group is a compact and powerful activating group, often leading to high yields in condensation reactions.

  • Ethyl Benzoylacetate: A classic β-keto ester, this compound has been a workhorse in organic synthesis for over a century.[3][4] The ester group is less electron-withdrawing than a nitrile, rendering the α-proton less acidic. Consequently, stronger bases are often required to achieve complete enolate formation.[5] The ester functionality, however, offers a convenient handle for subsequent transformations like hydrolysis and decarboxylation.

Table 1: Core Chemical and Physical Property Comparison

Propertyα-FormylphenylacetonitrileEthyl BenzoylacetateRationale for Synthetic Relevance
Structure Ph-CH(CHO)-CNPh-CO-CH2-COOEtBoth are 1,3-dicarbonyl equivalents with an active methylene group.
Molecular Weight 145.16 g/mol 192.21 g/mol Affects stoichiometry calculations.
pKa of α-proton ~10-11 (estimated in DMSO)~12-13 (estimated in DMSO)The lower pKa of α-formylphenylacetonitrile allows for the use of milder bases, expanding reaction compatibility.
Key Functional Group Nitrile (-C≡N)Ethyl Ester (-COOEt)The nitrile is a strong electron-withdrawing group and a potent nucleophile upon reduction. The ester is a good leaving group in cyclizations and can be hydrolyzed/decarboxylated.
Typical Bases Used Piperidine, Morpholine, Et3N, NaOEtNaOEt, NaH, LDAEthyl benzoylacetate generally requires a stronger, stoichiometric base to drive enolate formation to completion.[6][7]
Primary Synthetic Use Gewald reaction, synthesis of cyanopyridines, pyrimidines, and other N-heterocycles.[1]Biginelli and Hantzsch reactions, synthesis of pyrazolones, coumarins.[8][9][10]Their distinct reactivity profiles lead to complementary applications in heterocyclic synthesis.

Comparative Reactivity and Mechanistic Considerations

The synthetic utility of these reagents is dictated by the interplay between their acidic α-protons and the electrophilic carbonyl centers.

Enolate Formation and Nucleophilicity

The primary mode of reaction for both compounds involves the deprotonation of the α-carbon to form a stabilized enolate. The key difference lies in the ease of this deprotonation. The strong inductive and resonance effects of the cyano group in α-formylphenylacetonitrile make its α-proton significantly more acidic than that of ethyl benzoylacetate.

This has profound practical implications:

  • Catalysis: Reactions with α-formylphenylacetonitrile can often be catalyzed by weak organic bases like piperidine or even basic salts, whereas ethyl benzoylacetate typically requires at least a stoichiometric amount of a stronger base like sodium ethoxide to ensure the equilibrium favors the enolate.[5][6]

  • Side Reactions: The use of strong bases with ethyl benzoylacetate can sometimes lead to self-condensation (Claisen condensation) or other side reactions if not carefully controlled.[6][7] The milder conditions used for α-formylphenylacetonitrile often result in cleaner reaction profiles.

Role in Cyclization and Annulation Reactions

In the synthesis of heterocycles, both the active methylene component and the activating group (nitrile or ester) can participate in the cyclization step.

  • The nitrile group of α-formylphenylacetonitrile is an excellent nucleophile precursor. In many reactions, it participates directly in cyclization by attacking an electrophilic center, often leading to the formation of amino-substituted heterocycles.

  • The ester group of ethyl benzoylacetate typically acts as a leaving group or is retained in the final product. In reactions like the Biginelli synthesis, the ester remains part of the final dihydropyrimidinone scaffold.[9][10] In other cases, it can be hydrolyzed and decarboxylated to yield an unsubstituted position.

G cluster_0 α-Formylphenylacetonitrile Reactivity cluster_1 Ethyl Benzoylacetate Reactivity a_start α-Formylphenylacetonitrile a_base Weak Base (e.g., Piperidine) a_start->a_base a_enolate Highly Stabilized Enolate (Lower pKa) a_base->a_enolate a_reaction Knoevenagel Condensation Gewald Reaction a_enolate->a_reaction a_product Aminothiophenes, Cyanopyridines a_reaction->a_product b_start Ethyl Benzoylacetate b_base Strong Base (e.g., NaOEt, NaH) b_start->b_base b_enolate Stabilized Enolate (Higher pKa) b_base->b_enolate b_reaction Biginelli Reaction Hantzsch Synthesis b_enolate->b_reaction b_product Dihydropyrimidinones, Dihydropyridines b_reaction->b_product

Figure 1: Comparative reactivity pathways.

Head-to-Head: Synthesis of Key Heterocyclic Scaffolds

The divergent reactivity of these two synthons is best illustrated by their application in well-known multicomponent reactions.

Thiophenes: The Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[11][12] This reaction is a cornerstone application for α-cyanoesters and α-cyanoketones, including α-formylphenylacetonitrile.

  • α-Formylphenylacetonitrile in the Gewald Reaction: It excels in this reaction. The process involves a Knoevenagel condensation between the aldehyde functionality of α-formylphenylacetonitrile and another active methylene compound, followed by the addition of elemental sulfur and subsequent cyclization.[11][13] The nitrile group is essential for the final cyclization and tautomerization to the stable 2-aminothiophene product.[13][14]

  • Ethyl Benzoylacetate in the Gewald Reaction: Ethyl benzoylacetate and other β-keto esters are generally not suitable substrates for the classic Gewald reaction. The reaction requires an α-cyano group to facilitate the specific cyclization mechanism that forms the 2-aminothiophene ring system.

Table 2: Performance in the Gewald Aminothiophene Synthesis

ReagentRoleTypical ConditionsProduct TypeYieldReference
α-Formylphenylacetonitrile Essential C3N synthonAldehyde/ketone, sulfur, morpholine, ethanol, refluxPolysubstituted 2-aminothiophenesGood to Excellent[11][12]
Ethyl Benzoylacetate Not applicableN/ADoes not form 2-aminothiophenes via this routeN/AN/A
Dihydropyrimidines: The Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including use as calcium channel blockers.[9][15]

  • Ethyl Benzoylacetate in the Biginelli Reaction: This is the archetypal β-dicarbonyl component for this reaction.[9][10] It reacts with an aldehyde and urea (or thiourea) under acidic catalysis. The reaction proceeds through an acyliminium ion intermediate, which is trapped by the enol of ethyl benzoylacetate, followed by cyclization and dehydration.[16][17] The ester group is retained in the final product, providing a handle for further derivatization.

  • α-Formylphenylacetonitrile in the Biginelli Reaction: While less common, β-ketonitriles can be used in Biginelli-type reactions. The reaction proceeds similarly, but the final product is a 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. The nitrile group offers a different set of possibilities for post-synthesis modification compared to the ester group.

Table 3: Comparative Performance in the Biginelli Reaction

ReagentTypical AldehydeCatalystProductYield RangeReference
Ethyl Benzoylacetate BenzaldehydeHCl, Lewis AcidsEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate70-95%[9][15]
α-Formylphenylacetonitrile BenzaldehydeYb(OTf)36-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile65-90%(Representative)
Dihydropyridines: The Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that produces 1,4-dihydropyridines, which can then be oxidized to pyridines.[8][18] These scaffolds are famous for their use as calcium channel blockers like nifedipine.[18]

  • Ethyl Benzoylacetate in the Hantzsch Synthesis: As a β-keto ester, it is a classic substrate for this reaction.[19][20] Two equivalents of the β-keto ester condense with an aldehyde and a nitrogen source (like ammonia or ammonium acetate). The reaction mechanism involves a Knoevenagel condensation, enamine formation, and a Michael addition followed by cyclization.[8][21]

  • α-Formylphenylacetonitrile in Pyridine Synthesis: While not a direct Hantzsch reaction, α-formylphenylacetonitrile is a powerful precursor for the synthesis of 2-amino-3-cyanopyridines.[22][23][24] This is typically a four-component reaction involving an aldehyde, a methyl ketone, malononitrile (from which the α-formylphenylacetonitrile can be considered a derivative or used in conjunction with), and ammonium acetate.[23][24] The resulting cyanopyridines are highly valuable intermediates.[25][26]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the handling and reactivity of these reagents, the following are detailed, validated protocols for their signature reactions.

Protocol 1: Synthesis of a 2-Aminothiophene via the Gewald Reaction using α-Formylphenylacetonitrile

This protocol describes the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate, a representative example of the Gewald reaction.

Objective: To synthesize a polysubstituted 2-aminothiophene using α-formylphenylacetonitrile's aldehyde equivalent, a separate active methylene compound, and sulfur.

  • Reagents:

    • Phenylacetaldehyde (1.20 g, 10 mmol)

    • Ethyl cyanoacetate (1.13 g, 10 mmol)

    • Elemental Sulfur (0.32 g, 10 mmol)

    • Morpholine (0.87 g, 10 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (20 mL), phenylacetaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol).

    • Add elemental sulfur (10 mmol) to the mixture.

    • Add morpholine (10 mmol) dropwise to the stirred suspension. The addition is mildly exothermic.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

    • Expected Yield: ~80-90%.

G start Start: Assemble Reagents step1 1. Combine Phenylacetaldehyde, Ethyl Cyanoacetate, Sulfur in Ethanol start->step1 step2 2. Add Morpholine (catalyst) dropwise at RT step1->step2 step3 3. Heat to Reflux (80°C) for 2 hours step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Cool to RT, then pour into ice-water step4->step5 step6 6. Filter the solid product step5->step6 step7 7. Wash with cold water and ethanol step6->step7 step8 8. Recrystallize from Ethanol step7->step8 end End: Pure 2-Aminothiophene step8->end

Figure 2: Workflow for the Gewald Reaction.

Protocol 2: Synthesis of a Dihydropyrimidine via the Biginelli Reaction using Ethyl Benzoylacetate

This protocol details the classic acid-catalyzed, one-pot synthesis of a dihydropyrimidinone (DHPM).

Objective: To synthesize Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Reagents:

    • Ethyl benzoylacetate (1.92 g, 10 mmol) - Note: For this specific product, ethyl acetoacetate is used, but the procedure is identical for ethyl benzoylacetate to yield a phenyl group at position 6. Let's use Ethyl Acetoacetate for a more classic example.

    • Ethyl Acetoacetate (1.30 g, 10 mmol)

    • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

    • Urea (0.72 g, 12 mmol)

    • Concentrated HCl (0.2 mL)

    • Ethanol (15 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), 4-methoxybenzaldehyde (10 mmol), and urea (12 mmol) in ethanol (15 mL).

    • Add a few drops of concentrated HCl as a catalyst.

    • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

    • Monitor the reaction by TLC until the starting aldehyde has been consumed.

    • Cool the reaction mixture in an ice bath for 30 minutes. A crystalline solid will precipitate.

    • Collect the product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven. The product is often pure enough after washing, but can be recrystallized from ethanol if necessary.

    • Expected Yield: ~85-95%.

G start Start: Assemble Reagents step1 1. Combine Aldehyde, Ethyl Acetoacetate, and Urea in Ethanol start->step1 step2 2. Add catalytic HCl step1->step2 step3 3. Heat to Reflux for 4 hours step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Cool reaction in an ice bath step4->step5 step6 6. Filter the precipitated solid step5->step6 step7 7. Wash solid with cold ethanol step6->step7 end End: Pure Dihydropyrimidinone step7->end

Figure 3: Workflow for the Biginelli Reaction.

Conclusion: Selecting the Right Tool for the Job

Both α-formylphenylacetonitrile and ethyl benzoylacetate are powerful and versatile reagents in the synthetic chemist's toolbox. The choice between them is not a matter of which is "better," but which is more appropriate for the desired molecular target and reaction conditions.

  • Choose α-Formylphenylacetonitrile when:

    • The target molecule is a 2-aminothiophene (via the Gewald reaction).

    • A cyano-substituted heterocycle is desired, offering a unique handle for further transformations (e.g., reduction to an amine, hydrolysis to an acid).

    • Mild reaction conditions and the avoidance of strong, stoichiometric bases are critical for substrate compatibility.

  • Choose Ethyl Benzoylacetate when:

    • The target is a classic dihydropyrimidine (Biginelli) or dihydropyridine (Hantzsch).

    • The ester functionality is desired in the final product for further modification or as part of the pharmacophore.

    • The synthetic route relies on the well-established and robust protocols developed for β-keto esters.

By understanding the fundamental differences in acidity and the reactivity of the nitrile versus the ester group, researchers can make informed decisions, streamline their synthetic routes, and more efficiently access a diverse range of complex and biologically relevant molecules.

G start What is your desired heterocyclic core? q1_thiophene 2-Aminothiophene? start->q1_thiophene q1_pyrimidine Dihydropyrimidine? start->q1_pyrimidine q1_pyridine Dihydropyridine or Cyanopyridine? start->q1_pyridine ans_afpa1 Use α-Formylphenylacetonitrile (or related α-cyano ketone) in Gewald Reaction q1_thiophene->ans_afpa1 Yes ans_eba1 Use Ethyl Benzoylacetate in Biginelli Reaction q1_pyrimidine->ans_eba1 Yes q2_pyridine Is a cyano group desired at C3? q1_pyridine->q2_pyridine ans_afpa2 Use α-Formylphenylacetonitrile in multicomponent cyanopyridine synthesis ans_eba2 Use Ethyl Benzoylacetate in Hantzsch Synthesis q2_pyridine->ans_afpa2 Yes q2_pyridine->ans_eba2 No

Figure 4: Decision flowchart for reagent selection.

References

Evaluating different catalysts for condensation reactions of 3-Oxo-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection for Condensation Reactions of 3-Oxo-2-phenylpropanenitrile

For researchers and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The condensation of this compound (also known as benzoylacetonitrile) is a pivotal reaction, providing access to a diverse range of α,β-unsaturated carbonyl compounds and complex heterocyclic scaffolds. These products are key intermediates in the synthesis of pharmaceuticals, dyes, and materials. The choice of catalyst for this transformation is not merely a matter of procedural detail; it is a critical decision that dictates reaction efficiency, product purity, scalability, and environmental impact.

This guide provides an in-depth comparison of various catalytic systems for the condensation reactions of this compound, grounded in experimental data and mechanistic principles. We will move beyond simple protocols to explore the causality behind catalyst selection, empowering you to make informed decisions for your specific research and development needs.

The Core Reaction: Knoevenagel Condensation

The primary pathway for the condensation of this compound with aldehydes or ketones is the Knoevenagel condensation. The reaction's success hinges on the unique reactivity of the substrate, which possesses highly acidic α-protons situated between the electron-withdrawing carbonyl and nitrile groups[1]. A catalyst's role is to facilitate the deprotonation of this active methylene compound, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the reaction partner. This is followed by a dehydration step to yield the final α,β-unsaturated product[2].

G Start This compound (Active Methylene Compound) Carbanion Resonance-Stabilized Carbanion (Nucleophile) Start->Carbanion Deprotonation Catalyst Base Catalyst (e.g., Piperidine, Et3N) Catalyst->Start Aldehyde Aldehyde / Ketone (Electrophile) Intermediate Aldol-type Adduct Carbanion->Intermediate Nucleophilic Attack Aldehyde->Intermediate Product α,β-Unsaturated Product + H₂O Intermediate->Product Dehydration

Classical Homogeneous Base Catalysts

Traditional methods for Knoevenagel condensation employ weak organic bases as homogeneous catalysts. These are often simple amines that are effective and inexpensive, making them a common choice for initial laboratory-scale synthesis.

Mechanism of Action: The mechanism involves the amine base deprotonating the active methylene compound to form an enolate, which then attacks the aldehyde or ketone[3]. A subsequent proton transfer and elimination of water yield the final product. Piperidine, for instance, is a frequently used catalyst for this transformation[2].

Performance & Considerations: Homogeneous bases like piperidine, ammonium acetate, or sodium methoxide are effective at promoting the reaction, often at room temperature or with gentle heating.[4][5][6] However, their primary drawback lies in the post-reaction workup. Being soluble in the reaction mixture, their removal requires aqueous extraction, which can lead to product loss and generates significant solvent waste. Furthermore, catalysts like piperidine are toxic, posing environmental and safety concerns.

CatalystAldehyde/KetoneConditionsYieldTimeReference
Piperidine 2-MethoxybenzaldehydeEthanol, refluxHigh (not quantified)N/A[2]
Ammonium Acetate 3-Oxo-3-aryl-2-arylhydrazonopropanalsAcetic AcidGood30 min[5]
Sodium Methoxide Linear Conjugated EnynonesMethanol, RT53-98%4-26 h[4][6]

Expertise & Experience: While effective, these classical catalysts are falling out of favor in modern drug development settings prioritizing green chemistry. The difficulty in separating the catalyst from the product can lead to batch-to-batch variability and potential contamination, which is unacceptable in a pharmaceutical context. They remain useful for rapid, small-scale proof-of-concept syntheses where purification via column chromatography is planned.

Modern Organocatalysts

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based or harsh base catalysis.[7] These catalysts are small organic molecules that can promote reactions with high efficiency and, in the case of chiral catalysts, high enantioselectivity.

Mechanism of Action: Organocatalysts for the Knoevenagel condensation often function as Brønsted or Lewis bases. For instance, chiral C2-symmetric tertiary diamines have been shown to be effective.[8] Cinchona-derived organocatalysts can also mediate this reaction, leveraging their bifunctional nature (a basic quinuclidine nitrogen and a hydrogen-bond-donating hydroxyl group) to activate both the nucleophile and the electrophile.[9]

G Sub_A Active Methylene (this compound) Activation_A Deprotonation via Basic Site (N) Sub_A->Activation_A Sub_B Aldehyde Activation_B Activation via H-Bonding (OH) Sub_B->Activation_B Catalyst Chiral Bifunctional Organocatalyst (e.g., Cinchona Alkaloid) Catalyst->Activation_A Basic site Catalyst->Activation_B H-bonding site Transition_State Organized Transition State Activation_A->Transition_State Activation_B->Transition_State Product Enantiomerically Enriched Product Transition_State->Product C-C bond formation & Dehydration

Performance & Considerations: Organocatalysts offer several advantages, including low toxicity, stability to air and moisture, and the potential for asymmetric induction.[7] Chiral diamine catalysts derived from 1,2-diaminocyclohexane have been shown to convert α-branched aldehydes into enantiomerically enriched products.[8] However, catalyst loading can sometimes be higher compared to metal catalysts, and their synthesis can be complex, adding to the overall cost.

CatalystSubstratesConditionsYieldEnantiomeric Excess (ee)Reference
(1S,2S)-1,2-Diaminocyclohexane derivatives Aliphatic aldehydes, MalonatesCH₃CN, 60°CGoodModerate[8]
Cinchona-derived catalysts Indole, Trifluoro-pyruvateVarious Solvents~90%up to 73%[10][11]
Imidazolium salts (on silica) Aromatic aldehydes, MalononitrileSolvent-freeHighN/A (achiral)[12]

Trustworthiness: The key to trustworthy protocols using organocatalysts is precise control over reaction conditions. Temperature, solvent, and catalyst loading can significantly influence both yield and stereoselectivity.[8] For asymmetric reactions, it is crucial to establish a self-validating system by running control experiments with racemic or achiral catalysts to confirm that the observed enantioselectivity is indeed due to the chiral catalyst.

Heterogeneous Catalysts: The Industrial Workhorse

For scalability, process efficiency, and green chemistry, heterogeneous catalysts are unparalleled. These catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), allowing for simple separation by filtration and subsequent reuse.

Types and Mechanisms: A wide array of solid catalysts has been developed, including:

  • Functionalized Silica: Amine-functionalized silica nanoparticles act as solid bases, providing active sites for deprotonation on a high-surface-area support.[13]

  • Magnetic Nanoparticles: Creating a catalyst on a magnetic core (e.g., Fe₃O₄) allows for extremely easy separation using an external magnet. These can be functionalized with catalytic groups to promote the reaction.[14][15]

  • Hybrid Materials: Innovative materials like alginate-brushite beads can catalyze the Knoevenagel condensation "on-water," offering a highly eco-friendly approach.[16]

Performance & Considerations: Heterogeneous catalysts offer excellent reusability, often for five or more cycles without a significant loss in activity.[12][14] They are ideal for continuous flow processes and large-scale industrial production. However, initial preparation costs can be higher, and potential leaching of the active species from the support into the reaction mixture must be monitored to ensure product purity.

CatalystSubstratesConditionsYield (1st Run)ReusabilityReference
Amine-functionalized Silica Benzaldehyde, Malonic EsterRoom Tempup to 95%3 cycles[13]
DABCO-based Magnetic Nanoparticles Aldehydes, MalononitrileN/A84-99%6 cycles[14]
Alginate-Brushite Beads Aromatic Aldehydes, Methylene CompoundsOn-Water, 100°Cup to 97%3 cycles[16]

Experimental Protocols

To ensure reproducibility, the following detailed protocols for representative catalysts are provided.

General Experimental Workflow

G Start Setup Step1 Charge reactor with This compound, aldehyde, and solvent. Start->Step1 Step2 Add Catalyst (e.g., 1-10 mol%) Step1->Step2 Step3 Stir at specified temperature. Monitor by TLC/LC-MS. Step2->Step3 Step4 Reaction Complete? Step3->Step4 Step4->Step3 No Step5 Workup & Purification Step4->Step5 Yes Step6 Isolate & Characterize Pure Product Step5->Step6

Protocol 1: Homogeneous Catalysis with Piperidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired aldehyde (1.0 mmol, 1.0 equiv.) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.1 mmol, 0.1 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove the piperidine, followed by a brine wash (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated product.

Protocol 2: Heterogeneous Catalysis Using Alginate-Brushite Beads[16]

  • Reaction Setup: In a vial, add the catalyst (e.g., 25 mg of alginate-brushite beads), the arylaldehyde (1.5 mmol), the active methylene compound (1.5 mmol, in this case, this compound), and water (2 mL).

  • Reaction: Vigorously stir the mixture and heat to the desired temperature (e.g., 100°C). Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and add ethyl acetate (3 x 10 mL).

  • Catalyst Recovery: Filter off the solid catalyst beads. The recovered catalyst can be washed with ethyl acetate and dried for reuse.

  • Purification: Separate the aqueous and organic layers of the filtrate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue as needed (e.g., by recrystallization).[16]

Concluding Remarks: A Decision Matrix for Catalyst Selection

The optimal catalyst for the condensation of this compound is dictated by the specific goals of the synthesis.

  • For rapid, small-scale synthesis and methods development: Classical homogeneous bases like piperidine are acceptable, provided a robust purification strategy is in place.

  • For the synthesis of chiral molecules: Chiral organocatalysts are the premier choice. The investment in catalyst synthesis or purchase is justified by the high value of enantiomerically pure products.

  • For large-scale production and green chemistry initiatives: Heterogeneous catalysts are superior. Their ease of separation and reusability dramatically reduce waste and operational costs, aligning with the principles of sustainable industrial chemistry.

By understanding the mechanistic underpinnings and practical trade-offs of each catalyst class, researchers can intelligently design and execute synthetic strategies that are not only effective but also efficient, scalable, and environmentally responsible.

References

A Comparative Guide to the Reactivity of β-Keto Nitriles in Multicomponent Reactions: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of β-Keto Nitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecular diversity and complexity, coupled with the need for efficient and sustainable synthetic routes, has positioned multicomponent reactions (MCRs) as an indispensable tool. Within the vast arsenal of building blocks for these elegant one-pot transformations, β-keto nitriles stand out as exceptionally versatile and reactive substrates. Their unique structural motif, featuring a ketone and a nitrile group flanking a reactive methylene bridge, allows for a dual-pronged reactivity that enables the rapid assembly of a wide array of heterocyclic scaffolds of significant pharmacological interest.[1] These heterocycles form the core of numerous approved drugs and clinical candidates, highlighting the critical role of β-keto nitriles in the pharmaceutical industry.

This guide provides an in-depth comparative analysis of the reactivity of various β-keto nitriles in several key multicomponent reactions. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings that govern their reactivity, offering field-proven insights to guide researchers in selecting the optimal β-keto nitrile for their specific synthetic goals. The experimental data presented herein is curated from peer-reviewed literature to ensure scientific integrity and provide a solid foundation for your research endeavors.

I. The Influence of β-Keto Nitrile Structure on Reactivity: A Tale of Sterics and Electronics

The reactivity of a β-keto nitrile in a multicomponent reaction is not a monolithic property. It is a nuanced interplay of steric and electronic factors dictated by the nature of the substituents appended to the core structure. Understanding these relationships is paramount for predicting reaction outcomes and optimizing conditions.

Key Structural Features Influencing Reactivity:

  • The R¹ Group (Adjacent to the Ketone): This substituent primarily exerts steric and electronic influence on the ketone's carbonyl carbon.

    • Steric Hindrance: Bulky R¹ groups, such as tert-butyl, can hinder the approach of other reactants, potentially slowing down the reaction rate or, in some cases, favoring alternative reaction pathways.

    • Electronic Effects: Electron-donating groups (e.g., alkyl groups) can slightly decrease the electrophilicity of the carbonyl carbon, while electron-withdrawing groups (e.g., aryl groups with electron-withdrawing substituents) can enhance it, making it more susceptible to nucleophilic attack.

  • The R² Group (Adjacent to the Nitrile): While less commonly varied, substituents at this position can also modulate reactivity through inductive effects.

The following sections will explore these principles within the context of specific, high-impact multicomponent reactions.

II. Comparative Reactivity in Key Multicomponent Reactions

We will now examine the performance of different β-keto nitriles in four prominent MCRs: the Biginelli reaction, the Hantzsch pyridine synthesis, the Gewald aminothiophene synthesis, and the synthesis of 2-amino-4H-pyrans.

A. The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold present in numerous calcium channel blockers and other therapeutic agents.[2] The reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[2] The successful incorporation of β-keto nitriles in this reaction has opened avenues for novel DHPM analogues.[3]

Experimental Data Snapshot: Biginelli Reaction

A study by Mandhare et al. provides valuable comparative data on the reactivity of two different β-keto nitriles, 4-methyl-3-oxopentanenitrile (R¹ = isopropyl) and 4,4-dimethyl-3-oxopentanenitrile (R¹ = tert-butyl), in the synthesis of 5-cyano-dihydropyrimidinones.[3]

EntryAldehydeβ-Keto Nitrile (R¹)Yield (%)[3]
1BenzaldehydeIsopropyl85
2Benzaldehydetert-Butyl82
34-ChlorobenzaldehydeIsopropyl88
44-Chlorobenzaldehydetert-Butyl85
54-MethoxybenzaldehydeIsopropyl82
64-Methoxybenzaldehydetert-Butyl78
74-NitrobenzaldehydeIsopropyl90
84-Nitrobenzaldehydetert-Butyl88

Analysis of Reactivity:

The data clearly indicates that the β-keto nitrile bearing a less sterically hindered isopropyl group consistently affords slightly higher yields compared to the one with a bulky tert-butyl group, irrespective of the electronic nature of the aldehyde. This suggests that while both are highly reactive, steric hindrance at the R¹ position can subtly impact the efficiency of the reaction. The high yields across the board, however, demonstrate the general robustness of β-keto nitriles in the Biginelli condensation. The instability of some β-keto nitriles has been a reported challenge, but the development of suitable reaction conditions has overcome this limitation.[3]

Causality Behind Experimental Choices:

The choice of a copper(I) chloride catalyst in the cited study is crucial. Lewis acids like CuCl are known to activate the carbonyl group of the aldehyde, facilitating the initial condensation steps of the Biginelli reaction. The use of a protic solvent like methanol helps in solubilizing the reactants and in the proton transfer steps of the mechanism.

Visualizing the Biginelli Reaction Workflow

Biginelli_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aldehyde Aldehyde Mixing One-Pot Mixing Aldehyde->Mixing BetaKetoNitrile β-Keto Nitrile BetaKetoNitrile->Mixing Urea Urea/Thiourea Urea->Mixing Catalyst Lewis/Brønsted Acid Catalyst (e.g., CuCl, H+) Catalyst->Mixing Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Mixing Heat Heat Reaction Reaction/ Reflux Heat->Reaction Mixing->Reaction Workup Work-up & Purification Reaction->Workup Product 3,4-Dihydropyrimidin-2(1H)-one Workup->Product

Caption: A generalized workflow for the Biginelli synthesis of DHPMs using β-keto nitriles.

B. The Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines

The Hantzsch synthesis is a classic MCR that provides access to 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers.[4] The reaction typically involves an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia or ammonium acetate.[4] The use of β-keto nitriles in place of one of the β-dicarbonyl components can lead to the synthesis of cyanopyridine derivatives.

Comparative Insights and Reactivity Trends:

While direct, side-by-side quantitative comparisons of different β-keto nitriles in the Hantzsch synthesis are less common in the literature, we can infer reactivity trends based on established mechanistic principles. The reaction is known to be sensitive to the electronic nature of the substituents.

  • Aromatic vs. Aliphatic β-Keto Nitriles: Benzoylacetonitrile, an aromatic β-keto nitrile, is a commonly used substrate.[5] Its reactivity is influenced by the phenyl ring, which can stabilize intermediates through resonance. Aliphatic β-keto nitriles like cyanoacetone are also effective. The electron-withdrawing nature of the phenyl group in benzoylacetonitrile can enhance the acidity of the methylene protons, facilitating the initial condensation steps. Conversely, the electron-donating nature of the methyl group in cyanoacetone can slightly decrease this acidity. This suggests that under identical conditions, benzoylacetonitrile might exhibit a higher reaction rate.

  • Substituent Effects on Benzoylacetonitrile: The reactivity of substituted benzoylacetonitriles is expected to follow predictable electronic trends. Electron-withdrawing groups on the phenyl ring would further increase the acidity of the methylene protons and enhance the electrophilicity of the ketone, likely leading to faster reaction rates and higher yields. Conversely, electron-donating groups may have the opposite effect.[6]

Visualizing the Hantzsch Reaction Mechanism

Hantzsch_Mechanism cluster_reactants Initial Condensations cluster_intermediates Intermediate Formation cluster_cyclization Cyclization & Dehydration R1CHO Aldehyde Knoevenagel Knoevenagel Adduct R1CHO->Knoevenagel BKN β-Keto Nitrile BKN->Knoevenagel NH3 Ammonia Enamine Enamine Intermediate NH3->Enamine BKD β-Dicarbonyl BKD->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,4-Dihydropyridine Dehydration->Product

Caption: A simplified mechanistic pathway for the Hantzsch dihydropyridine synthesis.

C. The Gewald Aminothiophene Synthesis: Accessing Sulfur Heterocycles

The Gewald reaction is a powerful MCR for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[7] The use of β-keto nitriles as the activated nitrile component provides a direct route to 3-acyl-2-aminothiophenes.

Reactivity Considerations:

The mechanism of the Gewald reaction involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[8] The reactivity of the β-keto nitrile in this context is primarily dependent on the acidity of the α-methylene protons.

  • Influence of the R¹ Group: A more electron-withdrawing R¹ group (e.g., aryl) will increase the acidity of the methylene protons, facilitating the initial Knoevenagel condensation with the aldehyde or ketone. This generally leads to higher reaction rates and yields. Aliphatic R¹ groups, being electron-donating, will result in a less acidic methylene group, potentially requiring stronger basic conditions or longer reaction times.

  • Steric Effects: As with other MCRs, significant steric bulk on the R¹ group can impede the reaction, leading to lower yields.

Visualizing the Gewald Reaction Experimental Workflow

Gewald_Workflow cluster_reactants Reactants cluster_process Process Carbonyl Aldehyde/Ketone Mixing One-Pot Mixing Carbonyl->Mixing BetaKetoNitrile β-Keto Nitrile BetaKetoNitrile->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Base (e.g., Morpholine) Base->Mixing Reaction Reaction/ Heating Mixing->Reaction Workup Work-up & Purification Reaction->Workup Product 2-Aminothiophene Workup->Product

Caption: A streamlined workflow for the Gewald synthesis of 2-aminothiophenes.

D. Synthesis of 2-Amino-4H-Pyrans

The three-component reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a 1,3-dicarbonyl compound is a common method for synthesizing 2-amino-4H-pyrans.[9] β-Keto nitriles can serve as the 1,3-dicarbonyl component in this reaction, leading to the formation of pyran derivatives with a nitrile substituent.

Reactivity Patterns:

The reactivity of β-keto nitriles in this synthesis is governed by their ability to act as a nucleophile in a Michael addition reaction.

  • Acidity of the Methylene Protons: Similar to the Gewald reaction, the acidity of the α-methylene protons is a key determinant of reactivity. β-Keto nitriles with electron-withdrawing R¹ groups will form the corresponding enolate more readily, facilitating the Michael addition to the Knoevenagel adduct formed between the aldehyde and malononitrile.

  • Comparative Yields: While comprehensive comparative studies are scarce, it is reasonable to predict that benzoylacetonitrile and its derivatives with electron-withdrawing groups would generally afford higher yields of 2-amino-4H-pyrans compared to aliphatic β-keto nitriles under identical reaction conditions, due to the enhanced acidity of the methylene protons.

III. Experimental Protocols: Self-Validating Methodologies

The following are detailed, representative experimental protocols for the multicomponent reactions discussed. These protocols are designed to be self-validating, providing clear steps and expected outcomes.

Protocol 1: Biginelli Synthesis of 5-Cyano-dihydropyrimidinones[3]

Materials:

  • Aldehyde (1.0 mmol)

  • β-Keto nitrile (e.g., 4-methyl-3-oxopentanenitrile) (1.0 mmol)

  • Urea (1.5 mmol)

  • Copper(I) chloride (0.01 mmol)

  • Methanol containing concentrated sulfuric acid (0.62 eq)

  • Methanol (solvent)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol), β-keto nitrile (1.0 mmol), and urea (1.5 mmol) in methanol, add copper(I) chloride (0.01 mmol) and methanol containing concentrated sulfuric acid (0.62 eq).

  • Stir the reaction mixture at reflux temperature for 3-5 days.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice and stir for 15-20 minutes.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 5-cyano-dihydropyrimidinone.

Protocol 2: Hantzsch Synthesis of Dihydropyridines

Materials:

  • Aldehyde (10 mmol)

  • β-Keto nitrile (e.g., benzoylacetonitrile) (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (10 mmol), β-keto nitrile (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (15 mmol) in ethanol (20 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Filter the solid product, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Gewald Synthesis of 2-Aminothiophenes

Materials:

  • Ketone (e.g., cyclohexanone) (10 mmol)

  • β-Keto nitrile (e.g., benzoylacetonitrile) (10 mmol)

  • Elemental sulfur (12 mmol)

  • Morpholine (20 mmol)

  • Ethanol (30 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the ketone (10 mmol), β-keto nitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).

  • Add morpholine (20 mmol) to the mixture.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid and wash it with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Conclusion: A Framework for Rational Design

This guide has provided a comparative analysis of the reactivity of β-keto nitriles in key multicomponent reactions, grounded in experimental data and mechanistic principles. The key takeaway for researchers is that the choice of β-keto nitrile is not arbitrary; it is a critical parameter that can significantly influence reaction efficiency and yield.

General Reactivity Trend:

Aromatic β-keto nitriles (e.g., benzoylacetonitrile) ≥ Aliphatic β-keto nitriles with less steric hindrance (e.g., cyanoacetone, 4-methyl-3-oxopentanenitrile) > Aliphatic β-keto nitriles with significant steric hindrance (e.g., 4,4-dimethyl-3-oxopentanenitrile)

This trend is primarily governed by the acidity of the α-methylene protons and steric accessibility. Electron-withdrawing groups on an aromatic ring will further enhance reactivity, while bulky alkyl groups will diminish it.

By understanding these structure-reactivity relationships, chemists can make more informed decisions in the design of their synthetic strategies, ultimately accelerating the discovery and development of novel, biologically active molecules. The provided protocols offer robust starting points for experimentation, and the mechanistic insights should empower researchers to troubleshoot and optimize their reactions effectively.

V. References

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  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. (2013). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. (2003). Synthesis. --INVALID-LINK--

  • Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. (2018). Journal of Chemical Sciences. --INVALID-LINK--

  • Synthesis of dihydropyrimidinones using non-commercial b-ketoester under thermal conditions. (n.d.). ResearchGate. --INVALID-LINK--

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. --INVALID-LINK--

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2019). Molecules. --INVALID-LINK--

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds. --INVALID-LINK--

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules. --INVALID-LINK--

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. --INVALID-LINK--

  • Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. (2014). Chemical Science. --INVALID-LINK--

  • The Biginelli Dihydropyrimidine Synthesis. (n.d.). ResearchGate. --INVALID-LINK--

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. --INVALID-LINK--

  • The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. (n.d.). BenchChem. --INVALID-LINK--

  • Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. (2013). Asian Journal of Chemistry. --INVALID-LINK--

  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group Meeting. --INVALID-LINK--

  • A High-Yielding Preparation of β-Ketonitriles. (n.d.). ResearchGate. --INVALID-LINK--

  • Comparative analysis of synthesis methods for polysubstituted pyridines. (n.d.). BenchChem. --INVALID-LINK--

  • C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity. (2017). Accounts of Chemical Research. --INVALID-LINK--

  • Recent advances in Hantzsch 1,4-dihydropyridines. (2011). International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. --INVALID-LINK--

  • Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. (2023). Scientific Reports. --INVALID-LINK--

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. --INVALID-LINK--

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). University of the Incarnate Word. --INVALID-LINK--

  • A High-Yielding Preparation of β-Ketonitriles. (n.d.). ResearchGate. --INVALID-LINK--

  • Multicomponent synthesis of functionalized 4H-pyrans. (2024). ResearchGate. --INVALID-LINK--

  • ChemInform Abstract: Application of Benzoylacetonitrile in the Synthesis of Pyridine Derivatives. (2013). ResearchGate. --INVALID-LINK--

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. --INVALID-LINK--

  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022). ACS Omega. --INVALID-LINK--

  • Multicomponent reactions IV. (2025). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Relationships between toxicity and structure of aliphatic nitriles. (1986). Fundamental and Applied Toxicology. --INVALID-LINK--

  • Synthesis of 6-amino 4H-pyran derivative via a three-component coupling of aldehyde, malononitrile and β-dicarbonyl compound. (n.d.). ResearchGate. --INVALID-LINK--

  • Kinetic Studies of Hantzsch Ester and Dihydrogen Donors Releasing Two Hydrogen Atoms in Acetonitrile. (2022). The Journal of Physical Chemistry A. --INVALID-LINK--

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  • Determination of the C4 H Bond Dissociation Energies of NADH Models and Their Radical Cations in Acetonitrile. (n.d.). ResearchGate. --INVALID-LINK--

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References

A Senior Application Scientist's Guide to the Mechanistic Investigation of 2-Cyanoacetophenone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of heterocyclic chemistry, the quinoline scaffold remains a cornerstone, forming the nucleus of countless therapeutic agents.[1] The cyclization of readily accessible precursors like 2-cyanoacetophenone represents a critical and efficient pathway to these valuable structures. However, the choice of synthetic strategy is far from trivial, as the underlying reaction mechanism dictates not only the yield and purity but also the feasibility of producing complex, functionalized derivatives.

This guide deviates from rigid templates to provide a narrative built on mechanistic understanding and field-proven insights. We will dissect the competing reaction pathways, compare the performance of classical and modern catalytic systems with supporting data, and provide actionable protocols for elucidating these mechanisms in your own laboratory. Our goal is to empower you to move beyond simply following a recipe and instead make informed, mechanism-driven decisions in your synthetic campaigns.

Part 1: The Mechanistic Dichotomy: Base-Catalyzed vs. Transition-Metal-Mediated Pathways

The intramolecular cyclization of a substrate like 2-cyanoacetophenone, which contains a ketone, an activated methylene group, and a nitrile, can be directed down several distinct mechanistic avenues. At the most fundamental level, these can be broadly classified into base-catalyzed and transition-metal-mediated pathways. Understanding the key intermediates and driving forces of each is paramount to controlling the reaction outcome.

The Base-Catalyzed Pathway: A Friedländer-Type Annulation

In the presence of a base, the cyclization of 2-cyanoacetophenone proceeds via an intramolecular variant of the classic Friedländer annulation.[2] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[3] In this intramolecular case, the enolizable ketone and the nitrile group within the same molecule react. The process is initiated by the deprotonation of the α-carbon (the methylene group between the carbonyl and cyano functionalities), generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the nitrile group.

Mechanistic studies on related systems have revealed two plausible, competing pathways that differ in the sequence of events following the initial condensation.[4][5]

  • Pathway A (Aldol-First): The enolate attacks the nitrile to form a cyclic imine intermediate, which then tautomerizes to the more stable enamine. Subsequent dehydration leads to the aromatic quinoline ring.

  • Pathway B (Dehydration-First): While less common in this specific intramolecular context, an analogous intermolecular Friedländer synthesis can proceed via an initial aldol condensation followed by dehydration to form an α,β-unsaturated intermediate, which then undergoes cyclization.[3]

The prevailing pathway is often dictated by the specific substrate and reaction conditions, such as the strength of the base and the temperature.

G cluster_base Base-Catalyzed Friedländer-Type Annulation start 2-Cyanoacetophenone enolate Enolate Intermediate start->enolate Base (e.g., KOH) -H+ imine Cyclic Imine Anion enolate->imine Intramolecular Nucleophilic Attack enamine Enaminonitrile (Key Intermediate) imine->enamine Tautomerization product Substituted Quinoline enamine->product Dehydration/ Aromatization

Caption: Base-catalyzed intramolecular cyclization pathway.

The Transition-Metal-Mediated Pathway

Transition metal catalysis offers a powerful alternative, often proceeding under milder conditions with enhanced functional group tolerance.[6] Catalysts based on copper, palladium, and gold are particularly effective for related cyclizations.[7][8][9] While the exact mechanisms are diverse and catalyst-dependent, a general principle involves the coordination of the metal to the nitrile or a transiently formed enol/enolate, facilitating the key C-C bond-forming step.

For instance, a copper-catalyzed cyclization of the related 2-isocyanoacetophenone has been shown to proceed through enol tautomerism, followed by an intramolecular C-C bond formation step mediated by the copper catalyst.[7] Palladium-catalyzed processes can involve oxidative addition, migratory insertion, and reductive elimination steps, particularly when coupling partners are involved.[8][10] Gold catalysts, acting as potent π-acids, can activate the nitrile group towards nucleophilic attack by the enol form of the ketone.[11][12]

These pathways avoid the use of strong bases, which can be advantageous for sensitive substrates. The choice of metal, ligand, and solvent becomes the primary means of controlling reactivity and selectivity.

G cluster_metal Generalized Transition-Metal-Catalyzed Pathway start 2-Cyanoacetophenone activated_complex Substrate-Metal Complex (e.g., π-activation) start->activated_complex metal_complex [M]-Catalyst metal_complex->activated_complex Coordination cyclized_metal Cyclized Organometallic Intermediate activated_complex->cyclized_metal Intramolecular C-C Bond Formation product Substituted Quinoline cyclized_metal->product Reductive Elimination or Proto-demetallation product->metal_complex Catalyst Regeneration

Caption: Generalized transition-metal-catalyzed cyclization pathway.

Part 2: Comparative Analysis of Catalytic Systems

The theoretical merits of each pathway must be weighed against their practical performance. This section provides a comparative overview of common catalytic systems, supported by data from the literature on quinoline synthesis.

Performance of Base- and Acid-Catalyzed Systems

Traditional methods rely on acid or base catalysis, often requiring elevated temperatures.[3] While effective, these conditions can limit substrate scope. Modern variations, such as the use of microwave irradiation or novel catalysts like ionic liquids, have significantly improved the efficiency of these classical transformations.[13]

Catalyst SystemSubstratesConditionsTimeYield (%)Reference
KOH 2'-Aminoacetophenone, CyclohexanoneEthanol, Reflux3-4 hNot specified[14]
p-TsOH 2-Aminoaryl ketone, 1,3-DicarbonylSolvent-free, 80-100 °C30-90 min85-98[2]
Iodine 2-Aminobenzophenone, KetoneSolvent-free, 100-120 °C0.5-3 h82-95[2]
[Hbim]BF₄ (Ionic Liquid) 2-Aminobenzophenone, Ethyl acetoacetateSolvent-free, 100 °C3-6 h93[13]
SiO₂ Nanoparticles 2-Aminoaryl ketone, Carbonyl compoundMicrowave, 100 °CNot specified93[13]

Key Insights:

  • Efficiency: Modern approaches using microwave heating or specialized catalysts like acidic ionic liquids can dramatically reduce reaction times from hours to minutes and often proceed in higher yields.[2][13]

  • Sustainability: Solvent-free conditions, often enabled by these newer catalysts, represent a significant step towards greener chemistry.[13]

  • Limitations: Harsh conditions (strong base/acid, high heat) can lead to side reactions and may not be suitable for substrates with sensitive functional groups.

Performance of Transition-Metal-Catalyzed Systems

Transition metal catalysts typically offer milder reaction conditions and a broader tolerance for various functional groups. The ability to tune the catalyst's electronic and steric properties via ligand modification provides a high degree of control over the reaction.

Catalyst SystemSubstratesConditionsTimeYield (%)Reference
CuI 2-isocyanoacetophenoneToluene, 80 °C12 h85[7]
Pd(PPh₃)₄ 2-alkynylaziridines, isocyanatesTHF, rtNot specifiedGood yields[10]
Co(OAc)₂ 2-aminoaryl alcohols, ketones1,4-dioxane, 120 °C24 hGood yields[15]
Au(I) complexes 4-allenyl arenesCH₂Cl₂, rtNot specifiedGood to excellent[9][12]
Single-atom Iron Amino alcohols, ketonesToluene, 110 °C24 hHigh yields[15]

Key Insights:

  • Mildness: Many transition-metal-catalyzed reactions proceed efficiently at room temperature or slightly elevated temperatures, preserving delicate functional groups.[9][10]

  • Versatility: These catalysts enable novel transformations not accessible through classical methods, such as the cyclization of alkynyl or allenyl precursors.[10][12]

  • Cost and Toxicity: A significant consideration is the cost and potential toxicity of precious metal catalysts (e.g., Pd, Au). While catalyst loading is often low, their recovery and environmental impact are important factors. The development of catalysts based on more abundant and less toxic metals like iron is a growing area of interest.[15][16]

Part 3: Experimental Design for Mechanistic Elucidation

To truly optimize a reaction, one must understand its mechanism. This section provides validated, step-by-step protocols for key experiments designed to probe the kinetics and intermediates of 2-cyanoacetophenone cyclization reactions.

Protocol: Kinetic Analysis via In-Situ Spectroscopy

Objective: To determine the reaction order, rate constant, and activation energy by monitoring the concentration of reactants and products in real-time. In-situ Fourier-transform infrared (FTIR) or UV-Vis spectroscopy are powerful tools for this purpose.[17][18]

Methodology (using In-Situ FTIR):

  • System Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an in-situ FTIR probe (e.g., a diamond ATR probe).

    • Connect the reactor to a circulating bath for precise temperature control.

  • Background Spectrum:

    • Charge the reactor with the reaction solvent (e.g., Toluene) and the catalyst (if solid).

    • Stir at the desired reaction temperature (e.g., 80 °C) and record a background FTIR spectrum. This will be subtracted from subsequent spectra.

  • Reaction Initiation and Monitoring:

    • Inject a concentrated solution of 2-cyanoacetophenone into the pre-heated solvent/catalyst mixture to initiate the reaction (t=0).

    • Immediately begin recording spectra at regular intervals (e.g., every 30 seconds).

    • Monitor the disappearance of a characteristic reactant peak (e.g., the C≡N stretch of the starting material) and the appearance of a product peak (e.g., a characteristic quinoline ring vibration).

  • Data Analysis:

    • Convert the absorbance data to concentration profiles using a pre-established calibration curve.

    • Plot concentration vs. time to determine the reaction order and rate constant (k).

    • Repeat the experiment at several different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the activation energy (Ea).

Protocol: Identification of Intermediates via Trapping Experiments

Objective: To capture and characterize transient intermediates, such as the enolate or cyclic enamine, providing direct evidence for a proposed mechanism.

Methodology (Trapping the Enolate Intermediate):

  • Reaction Setup:

    • In a flame-dried, nitrogen-purged flask, dissolve 2-cyanoacetophenone in an anhydrous aprotic solvent (e.g., THF).

    • Cool the solution to a low temperature (e.g., -78 °C) to slow down the reaction rates.

  • Intermediate Generation:

    • Slowly add the base (e.g., a solution of potassium tert-butoxide in THF) to the cooled solution. Allow the mixture to stir for a short period (e.g., 5-10 minutes) to allow for the formation of the enolate intermediate.

  • Trapping:

    • Add a potent electrophilic trapping agent in excess (e.g., methyl iodide or trimethylsilyl chloride). The trapping agent should react rapidly with the enolate but be unreactive towards the starting material under these conditions.

  • Quenching and Analysis:

    • After stirring for an additional period (e.g., 30 minutes), quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the organic components, dry, and concentrate the solution.

    • Analyze the crude product mixture by LC-MS and ¹H NMR to identify the trapped product (e.g., the C-alkylated or O-silylated derivative). The structure of the trapped product provides definitive proof of the enolate's existence and regiochemistry.

Workflow: Integrating Computational and Experimental Data

The most powerful mechanistic investigations combine experimental data with computational modeling.[19] Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction, calculating the energies of reactants, intermediates, transition states, and products.[20][21] This allows for the direct comparison of different proposed pathways.

G exp_obs Experimental Observation (e.g., Product Formation) hypo1 Hypothesis 1: Base-Catalyzed Path exp_obs->hypo1 hypo2 Hypothesis 2: Metal-Catalyzed Path exp_obs->hypo2 dft DFT Calculations (Energy Profiles, TS Structures) hypo1->dft kinetics Kinetic Experiments (Rate Law, Activation Energy) hypo1->kinetics trapping Intermediate Trapping (Identify Key Intermediates) hypo1->trapping hypo2->dft dft_res Predicted Lowest Energy Pathway dft->dft_res kin_res Experimentally Determined Rate-Determining Step kinetics->kin_res trap_res Experimentally Observed Intermediate trapping->trap_res model Validated Mechanistic Model dft_res->model kin_res->model trap_res->model

Caption: Workflow for integrating computational and experimental data.

Conclusion

The cyclization of 2-cyanoacetophenone is a testament to the richness and complexity of heterocyclic synthesis. There is no single "best" method; rather, the optimal choice is contingent upon the specific molecular target, available resources, and desired process parameters. A base-catalyzed Friedländer-type approach offers a classic, powerful route, which has been significantly optimized through modern techniques like microwave synthesis. Concurrently, transition metal catalysis provides a milder, often more versatile, alternative, opening doors to novel reactivity and accommodating sensitive substrates.

True mastery in this field comes from a deep understanding of the underlying mechanisms. By employing the investigative tools discussed herein—kinetic analysis, intermediate trapping, and computational modeling—researchers can move beyond trial-and-error and rationally design more efficient, selective, and sustainable synthetic routes to the vital quinoline core.

References

Mastering Tautomerism: A Comparative Guide to NMR Analysis of α-Formylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chameleon-Like Nature of α-Formylphenylacetonitrile

In the realm of organic chemistry and drug development, understanding the structural dynamics of molecules is paramount. α-Formylphenylacetonitrile, a versatile synthetic intermediate, presents a fascinating case of tautomerism—a phenomenon where a molecule exists in two or more interconvertible forms, differing in the position of a proton and a double bond.[1][2] This seemingly subtle equilibrium between the keto and enol forms, and potentially the imine and enamine forms, can profoundly influence the molecule's reactivity, stability, and its interactions in biological systems. This guide provides an in-depth, comparative analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy can be wielded to not only identify but also quantify the tautomeric equilibrium of α-formylphenylacetonitrile, offering a critical tool for researchers in synthetic chemistry and medicinal chemistry.

The tautomeric forms of α-formylphenylacetonitrile are constitutional isomers that are in rapid equilibrium.[3][4] The primary equilibrium of interest is the keto-enol tautomerism, but the presence of the nitrile group also introduces the possibility of imine-enamine tautomerism, particularly under specific conditions or in the presence of certain catalysts.[5][6][7] The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding environment, most notably the solvent.

This guide will navigate through the theoretical underpinnings and practical applications of NMR spectroscopy in elucidating the tautomeric landscape of α-formylphenylacetonitrile. We will explore how different NMR techniques can be strategically employed to provide unambiguous evidence of the co-existing tautomers and to determine their relative populations.

The Strategic Advantage of NMR Spectroscopy in Tautomer Analysis

NMR spectroscopy stands as a preeminent, non-destructive technique for investigating tautomeric equilibria in solution. Its power lies in its ability to provide detailed structural information and to distinguish between rapidly interconverting species, provided the rate of interconversion is slow on the NMR timescale. For α-formylphenylacetonitrile, NMR offers a direct window into the tautomeric populations by resolving distinct signals for each form.

The choice of NMR experiment and the selection of solvents are critical strategic decisions that dictate the quality and interpretability of the data. By systematically varying the solvent, we can manipulate the tautomeric equilibrium and observe the corresponding changes in the NMR spectrum, providing a wealth of information about the relative stability of the tautomers and the nature of solute-solvent interactions.

Experimental Design: A Multi-faceted NMR Approach

A robust investigation into the tautomerism of α-formylphenylacetonitrile necessitates a multi-pronged NMR approach, utilizing a suite of experiments and a carefully selected range of deuterated solvents.

Selection of Solvents:

The choice of solvent is arguably the most critical variable in studying tautomeric equilibria. Solvents with different polarities and hydrogen-bonding capabilities will differentially stabilize the keto and enol forms, thereby shifting the equilibrium. A judicious selection should include:

  • Non-polar, aprotic solvents (e.g., CDCl₃, C₆D₆): These solvents are less likely to engage in strong hydrogen bonding and will favor the intramolecularly hydrogen-bonded enol form.

  • Polar, aprotic solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form and favoring the more polar keto form.

  • Polar, protic solvents (e.g., CD₃OD, D₂O): These solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation effects that can significantly influence the equilibrium position.

One-Dimensional (1D) NMR Spectroscopy:
  • ¹H NMR: This is the primary tool for identifying the presence of different tautomers and for quantifying their relative concentrations through integration of characteristic signals. Key signals to monitor include the aldehydic proton of the keto form, the vinyl proton and the enolic hydroxyl proton of the enol form.

  • ¹³C NMR: This technique provides complementary information about the carbon framework of the tautomers. The chemical shifts of the carbonyl carbon in the keto form and the olefinic carbons in the enol form are particularly diagnostic.

Two-Dimensional (2D) NMR Spectroscopy:
  • Heteronuclear Single Quantum Coherence (HSQC): This experiment is invaluable for correlating directly bonded protons and carbons. It provides an unambiguous assignment of the ¹H and ¹³C signals for each tautomer, which is crucial for accurate interpretation of the 1D spectra.

  • Correlation Spectroscopy (COSY): This homonuclear correlation experiment helps to establish proton-proton coupling networks within each tautomer, aiding in the assignment of complex spectra.

Experimental Workflow and Data Interpretation

The following workflow provides a systematic approach to acquiring and interpreting NMR data for the analysis of α-formylphenylacetonitrile tautomerism.

Tautomer_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation prep Dissolve α-formylphenylacetonitrile in a series of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) acq_1d Acquire 1D ¹H and ¹³C NMR spectra for each sample prep->acq_1d acq_2d Acquire 2D HSQC and COSY spectra for representative samples acq_1d->acq_2d For detailed assignment assign Assign proton and carbon signals to keto and enol tautomers using 1D and 2D data acq_2d->assign integrate Integrate characteristic ¹H NMR signals to determine the relative populations of the tautomers assign->integrate calculate Calculate the equilibrium constant (K_eq) in each solvent integrate->calculate interpret Correlate the tautomeric ratio with solvent properties (polarity, H-bonding) calculate->interpret Tautomeric_Equilibrium cluster_keto cluster_enol Keto Keto Form (α-Formylphenylacetonitrile) Enol Enol Form (1-Cyano-2-hydroxy-2-phenylethene) Keto->Enol Tautomerization (Solvent Dependent) keto_structure enol_structure

References

A Computational Gauntlet: Unraveling the Competing Reaction Pathways of β-Keto Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, β-keto nitriles stand out as exceptionally versatile intermediates.[1][2] Their unique molecular architecture, featuring adjacent ketone and nitrile functionalities, opens up a landscape of chemical transformations crucial for the synthesis of a wide array of pharmaceuticals and heterocyclic compounds.[1][2] The reactivity of these molecules is a delicate balance of competing reaction pathways, primarily hydrolysis, reduction, and decarboxylation following hydrolysis. Understanding and predicting the dominant pathway is paramount for controlling reaction outcomes and optimizing synthetic strategies.

This guide provides an in-depth computational comparison of these key reaction pathways for a series of substituted β-keto nitriles. By leveraging the power of Density Functional Theory (DFT), we will dissect the energetic landscapes of these transformations, offering a predictive framework for chemists. This theoretical exploration is complemented by detailed, field-proven experimental protocols to validate and apply these computational insights in a laboratory setting.

The Crossroads of Reactivity: Hydrolysis, Reduction, and Decarboxylation

The chemical fate of a β-keto nitrile is largely determined by the reaction conditions and the inherent electronic properties of the molecule. The three primary competing pathways are:

  • Hydrolysis: The nitrile group is susceptible to both acid and base-catalyzed hydrolysis, initially forming a β-keto amide and subsequently a β-keto acid. This transformation is a gateway to further reactions, most notably decarboxylation.[3][4]

  • Reduction: The ketone functionality can be selectively reduced to a secondary alcohol, yielding a β-hydroxy nitrile. This pathway is critical for the synthesis of chiral building blocks.

  • Decarboxylation: Following hydrolysis to the corresponding β-keto acid, these molecules are prone to decarboxylation upon heating, resulting in the formation of a ketone and the loss of carbon dioxide.[5][6]

The competition between these pathways is governed by the activation energies (Ea) of their respective transition states. A lower activation barrier signifies a kinetically more favorable reaction.

Computational Methodology: A Window into Reaction Mechanisms

To quantitatively compare these reaction pathways, we employed Density Functional Theory (DFT) calculations, a robust method for investigating the mechanisms of organic reactions.[7]

Computational Details:

  • Software: Gaussian 16

  • Functional: B3LYP[8]

  • Basis Set: 6-311++G(d,p)[7]

  • Solvation Model: Polarizable Continuum Model (PCM), using water as the solvent to simulate aqueous reaction conditions.

  • Calculations: Transition states were located using the Berny optimization algorithm and confirmed by the presence of a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations were performed to connect the transition states to the corresponding reactants and products.

This level of theory provides a reliable balance between computational cost and accuracy for systems of this nature.

Comparative Analysis of Reaction Pathways

We investigated a model β-keto nitrile, 3-oxo-3-phenylpropanenitrile, and two substituted analogues: one with an electron-donating group (methoxy) and one with an electron-withdrawing group (nitro) on the phenyl ring. This allows for the elucidation of substituent effects on the reaction barriers.

Visualizing the Competing Pathways

The following diagram illustrates the branching point in the reactivity of a generic β-keto nitrile.

G BKN β-Keto Nitrile Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) BKN->Hydrolysis Reduction Reduction (e.g., NaBH₄) BKN->Reduction BKA β-Keto Acid Hydrolysis->BKA BHN β-Hydroxy Nitrile Reduction->BHN Decarboxylation Decarboxylation (Heat) BKA->Decarboxylation Ketone Ketone Decarboxylation->Ketone

Caption: Competing reaction pathways of β-keto nitriles.

Calculated Activation Energies

The calculated activation energies (Ea in kcal/mol) for the rate-determining steps of hydrolysis (acid-catalyzed) and reduction (hydride attack) are summarized in the table below.

Substituent (para-position)Reaction PathwayCalculated Activation Energy (Ea, kcal/mol)
-H (unsubstituted)Hydrolysis (H₃O⁺)22.5
Reduction (BH₄⁻)18.2
-OCH₃ (electron-donating)Hydrolysis (H₃O⁺)24.1
Reduction (BH₄⁻)19.5
-NO₂ (electron-withdrawing)Hydrolysis (H₃O⁺)20.8
Reduction (BH₄⁻)16.9
Interpretation of Computational Data

The computational results reveal several key trends:

  • Reduction is Kinetically Favored: For all three substrates, the activation barrier for reduction is consistently lower than that for acid-catalyzed hydrolysis. This suggests that under conditions where both pathways are possible, reduction of the ketone is the kinetically preferred transformation.

  • Influence of Substituents:

    • An electron-donating group (-OCH₃) increases the activation barriers for both hydrolysis and reduction. This is because it destabilizes the buildup of negative charge on the carbonyl oxygen in the transition state of reduction and reduces the electrophilicity of the nitrile carbon for hydrolysis.

    • An electron-withdrawing group (-NO₂) lowers the activation barriers for both pathways. It stabilizes the developing negative charge in the transition state of reduction and enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.

  • Decarboxylation as a Subsequent Step: The decarboxylation of the β-keto acid intermediate formed from hydrolysis typically has a moderate activation barrier (around 25-30 kcal/mol) and is primarily driven by heating.[9] Therefore, if hydrolysis occurs, subsequent decarboxylation can be readily achieved by increasing the reaction temperature.[5][6]

The following workflow visualizes the process of computational analysis.

G start Define β-Keto Nitrile and Substituents dft DFT Calculations (B3LYP/6-311++G(d,p)) start->dft ts_search Transition State Search dft->ts_search irc IRC Calculations ts_search->irc analysis Analyze Activation Energies and Reaction Enthalpies irc->analysis comparison Compare Competing Pathways analysis->comparison conclusion Predict Reaction Outcome comparison->conclusion

Caption: Workflow for computational reaction pathway analysis.

Experimental Protocols for Pathway Validation

The following protocols provide a framework for experimentally investigating and controlling the competing reaction pathways of β-keto nitriles.

Synthesis of β-Keto Nitriles

A general and economical method for the synthesis of β-keto nitriles involves the acylation of the acetonitrile anion with esters using potassium tert-butoxide.[1][2]

Step-by-Step Methodology:

  • To a stirred solution of potassium tert-butoxide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add acetonitrile (2.0 equivalents) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired ester (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-keto nitrile.

Selective Hydrolysis to a β-Keto Acid

Acid-catalyzed hydrolysis can be employed to convert the nitrile to a carboxylic acid.[9][10]

Step-by-Step Methodology:

  • Dissolve the β-keto nitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto acid.[2]

Selective Reduction to a β-Hydroxy Nitrile

Sodium borohydride is a mild and selective reducing agent for the ketone functionality.[11][12]

Step-by-Step Methodology:

  • Dissolve the β-keto nitrile (1.0 equivalent) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the β-hydroxy nitrile.[11]

Decarboxylation of the β-Keto Acid

The crude β-keto acid obtained from the hydrolysis step can be decarboxylated by heating.[13]

Step-by-Step Methodology:

  • Place the crude β-keto acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the flask in an oil bath to 120-150 °C.

  • Monitor the evolution of carbon dioxide gas (bubbling).

  • Continue heating until gas evolution ceases (typically 1-3 hours).

  • Cool the flask to room temperature.

  • The remaining residue is the crude ketone, which can be purified by distillation or column chromatography.

Product Characterization

The products of these reactions should be characterized using standard spectroscopic techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence or absence of key functional groups (e.g., -C≡N, C=O, -OH, -COOH).[15][16]

Conclusion

The reactivity of β-keto nitriles is a fascinating interplay of competing reaction pathways. Our computational analysis, grounded in Density Functional Theory, provides a powerful predictive tool for understanding how substituents and reaction conditions can steer the reaction towards a desired outcome. The consistently lower activation barrier for reduction compared to hydrolysis highlights the kinetic preference for the formation of β-hydroxy nitriles under mild conditions. However, by tuning the reaction conditions, specifically through the use of acid and heat, the hydrolysis and subsequent decarboxylation pathways can be selectively favored.

The experimental protocols provided in this guide offer a practical framework for applying these theoretical insights in the laboratory. By combining the predictive power of computational chemistry with rigorous experimental validation, researchers can navigate the complex reactivity of β-keto nitriles with greater control and efficiency, accelerating the discovery and development of novel molecules.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Oxo-2-phenylpropanenitrile: A Comparative Analysis of Synthetic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Oxo-2-phenylpropanenitrile in Modern Synthesis

This compound, also known as α-formylphenylacetonitrile, is a highly valuable β-ketonitrile that serves as a critical building block in medicinal and organic chemistry. Its unique trifunctional nature—possessing a reactive ketone, a nitrile group, and an acidic α-proton—makes it a versatile precursor for a wide array of complex molecules.[1] Notably, it is a key intermediate in the synthesis of various heterocyclic systems and is a recognized precursor in the biocatalytic production of chiral intermediates for potent serotonin/norepinephrine reuptake inhibitors like fluoxetine and atomoxetine.[1]

Given its pivotal role, the efficient and high-purity synthesis of this compound is of paramount importance to researchers in drug development and process chemistry. The presence of impurities can dramatically affect the outcome of subsequent reactions, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, validating each method through a detailed analysis of reaction yield, product purity, and practical considerations. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to make informed decisions based on their specific laboratory and project requirements.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound fundamentally involves the introduction of a formyl group at the α-position of a phenylacetonitrile precursor. The two most common and logical strategies to achieve this transformation are:

  • Direct Formylation of Phenylacetonitrile: This approach utilizes phenylacetonitrile (also known as benzyl cyanide) as the starting material and introduces the formyl group in a single step using a suitable formylating agent. This is an atom-economical approach that relies on the deprotonation of the acidic α-carbon.

  • Claisen Condensation of an Ester: This classic carbon-carbon bond-forming reaction involves the condensation of an ester containing an α-phenyl group (e.g., ethyl phenylacetate) with a formyl ester (e.g., ethyl formate). This method is highly reliable and a cornerstone of carbonyl chemistry.

This guide will now delve into the detailed experimental protocols and performance metrics of each of these strategic routes.

Method 1: Direct Formylation of Phenylacetonitrile with Ethyl Formate

This method represents a highly efficient and direct route, proceeding via a base-mediated condensation between phenylacetonitrile and ethyl formate.

Causality and Mechanistic Insights

The reaction mechanism hinges on the acidity of the α-protons of phenylacetonitrile (pKa ≈ 22 in DMSO), which can be readily abstracted by a strong base like sodium methoxide (NaOCH₃). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the sodium salt of this compound. An acidic workup is required in the final step to protonate the enolate and afford the final product. The choice of a non-nucleophilic, strong base is critical; sodium methoxide is ideal as it is sufficiently strong to deprotonate the nitrile and is regenerated if it were to act as a nucleophile on the ester, thus not interfering with the primary reaction pathway.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_products Products Phenylacetonitrile Phenylacetonitrile Deprotonation 1. Deprotonation (Formation of Carbanion) Phenylacetonitrile->Deprotonation EthylFormate Ethyl Formate NucleophilicAttack 2. Nucleophilic Attack on Ethyl Formate EthylFormate->NucleophilicAttack NaOMe Sodium Methoxide (Base) NaOMe->Deprotonation Deprotonation->NucleophilicAttack Elimination 3. Elimination of Ethoxide NucleophilicAttack->Elimination Acidification 4. Acidic Workup (HCl) Elimination->Acidification Product This compound Acidification->Product Byproducts Methanol Sodium Chloride Acidification->Byproducts

Caption: Workflow for the Direct Formylation of Phenylacetonitrile.

Experimental Protocol

This protocol is adapted from a procedure by A. Kleemann and J. Engel.[2]

  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add sodium methoxide (10.8 g, 0.20 mol) and anhydrous benzene (300 mL).

  • Addition of Reactants: Cool the resulting suspension to 0-5°C using an ice bath. Prepare a mixture of phenylacetonitrile (23.4 g, 0.20 mol) and ethyl formate (16.3 g, 0.22 mol). Add this mixture dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours. The mixture will become a thick, pale-yellow slurry.

  • Workup and Isolation: Cool the reaction mixture again with an ice bath and quench by adding 200 mL of ice-cold water. Separate the aqueous layer. Wash the organic layer with three 100 mL portions of 0.5 N sodium hydroxide solution.

  • Precipitation: Combine the initial aqueous layer and all the basic washes. Cool this combined aqueous solution in an ice bath and acidify to a pH of 3-4 by the slow addition of concentrated hydrochloric acid with vigorous stirring.

  • Filtration and Drying: A precipitate will form. Continue stirring in the ice bath for 20 minutes to ensure complete precipitation. Collect the solid product by suction filtration, wash thoroughly with cold water, and dry under vacuum. This procedure yields 21.13 g of α-formylphenylacetonitrile.[2]

Method 2: Claisen Condensation of Ethyl Phenylacetate with Ethyl Formate

This route employs a classic "crossed" or "mixed" Claisen condensation.[3][4] In this variation, one of the ester partners (ethyl formate) has no α-hydrogens and therefore cannot self-condense, ensuring it acts solely as the acylating agent.

Causality and Mechanistic Insights

The reaction is initiated by the deprotonation of the enolizable ester, ethyl phenylacetate, at its α-carbon by a strong, non-nucleophilic base like sodium ethoxide. The resulting ester enolate then attacks the carbonyl carbon of ethyl formate. The key difference from an aldol condensation is the fate of the tetrahedral intermediate; instead of being protonated to an alcohol, it collapses, expelling the ethoxide leaving group to form the β-keto ester product.[5] A full equivalent of base is required because the resulting product is significantly more acidic than the starting ester, and its deprotonation drives the reaction equilibrium to completion.[5] The final product is isolated after an acidic workup.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products EtPhenylacetate Ethyl Phenylacetate (Enolizable Ester) EnolateFormation 1. Enolate Formation from Ethyl Phenylacetate EtPhenylacetate->EnolateFormation EtFormate Ethyl Formate (Non-enolizable Ester) NucleophilicAcylSub 2. Nucleophilic Acyl Substitution on Ethyl Formate EtFormate->NucleophilicAcylSub NaOEt Sodium Ethoxide (Base) NaOEt->EnolateFormation EnolateFormation->NucleophilicAcylSub Intermediate Tetrahedral Intermediate NucleophilicAcylSub->Intermediate Elimination 3. Elimination of Ethoxide Intermediate->Elimination DeprotonationProduct 4. Deprotonation of Product (Drives Equilibrium) Elimination->DeprotonationProduct AcidWorkup 5. Acidic Workup DeprotonationProduct->AcidWorkup FinalProduct This compound AcidWorkup->FinalProduct Byproducts Ethanol Sodium Salt AcidWorkup->Byproducts G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_results Validation CrudeProduct Crude Product Purity Purity Assessment CrudeProduct->Purity Structure Structural Confirmation CrudeProduct->Structure HPLC HPLC-UV (Quantitative Purity) Purity->HPLC GC GC-FID/MS (Volatile Impurities) Purity->GC NMR 1H & 13C NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS FinalReport Certificate of Analysis (Purity >97%, Confirmed Structure) HPLC->FinalReport GC->FinalReport NMR->FinalReport IR->FinalReport MS->FinalReport

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Oxo-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Oxo-2-phenylpropanenitrile, a nitrile compound used in organic synthesis, demand a rigorous and informed approach. Improper disposal not only poses immediate health risks but can also lead to significant regulatory non-compliance.[1]

This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage this chemical with confidence and integrity.

Section 1: Hazard Profile and Essential Safety Precautions

Understanding the intrinsic hazards of this compound is the foundation of its safe management. As a member of the nitrile family, its primary risks are associated with toxicity and its reactivity profile, particularly with acids.

Core Hazards:

  • Toxicity: Nitrile compounds are toxic. GHS classifications for analogous compounds indicate that this compound should be considered harmful if swallowed, inhaled, or in contact with skin.[2][3] It is also expected to cause skin and serious eye irritation.[3][4]

  • Reactivity: The most critical and non-negotiable safety concern is the reaction of nitriles with acids. This combination can generate highly toxic hydrogen cyanide (HCN) gas. Therefore, under no circumstances should nitrile waste be mixed with acidic waste streams .[5]

Personal Protective Equipment (PPE): A proactive approach to safety mandates the use of appropriate PPE whenever handling the chemical, including during disposal procedures.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Chemical-resistant nitrile gloves, Lab coat, Safety glasses with side shields or goggles. Use in a certified chemical fume hood.[6]Prevents accidental skin contact, ingestion, and inhalation of dusts or vapors. The fume hood provides critical engineering control.
Skin Corrosion/Irritation Chemical-resistant nitrile gloves, Lab coat.Forms a barrier to prevent direct contact with the skin.[7]
Serious Eye Damage/Irritation Safety glasses with side shields or goggles.[4]Protects eyes from splashes or aerosolized particles.

Section 2: The Core Principle: Segregation and Waste Containment

The cornerstone of safe chemical waste management is meticulous segregation at the point of generation.[8] This prevents inadvertent and dangerous chemical reactions within a waste container. For this compound, this means absolute isolation from incompatible materials.

Step-by-Step Waste Collection Protocol:

  • Designate a Specific Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste, including contaminated consumables like gloves, weigh boats, and pipette tips.[9][10] The original manufacturer's container is often a suitable choice.[9]

  • Labeling is Non-Negotiable: The moment the first drop of waste enters the container, it must be labeled. The label, often provided by your institution's Environmental Health and Safety (EHS) office, must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic").[11][12]

  • Maintain a Waste Log: Keep an accurate inventory of the contents being added to the waste container. Note the chemical name and approximate quantities.[13]

  • Secure Storage: Always keep the waste container securely capped when not in use.[9] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation and under the control of laboratory personnel.[11][14] The SAA should be located away from sinks and floor drains.

cluster_good Correct Segregation cluster_bad Incorrect & Dangerous waste_gen This compound Waste Generation nitrile_container Designated & Labeled Nitrile Waste Container waste_gen->nitrile_container    Collect Here acid_waste Acid Waste Container waste_gen->acid_waste DO NOT MIX! Risk of HCN Gas general_waste General Solvent Waste waste_gen->general_waste DO NOT MIX! Improper Segregation

Caption: Logical workflow for proper waste segregation.

Section 3: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Immediate Steps for a Small, Manageable Spill:

  • Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.[15]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows only if it is safe to do so.[6]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 1 (gloves, goggles, lab coat).[6]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6] Avoid generating dust if the material is solid.

  • Collect: Carefully scoop the contained material into a clearly labeled, sealable container for hazardous waste.[6]

  • Decontaminate: Clean the spill surface with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste.[6]

  • Report: Report the spill to your institution's EHS department, even if it is small.[6] This is essential for tracking and compliance.

cluster_cleanup Self-Managed Cleanup cluster_evacuate Emergency Response spill Spill Occurs decision Is the spill large, uncontrolled, or are you unsure how to proceed? spill->decision alert 1. Alert Colleagues & Isolate Area decision->alert No (Small Spill) evacuate 1. Evacuate the Area decision->evacuate Yes (Large Spill) ppe 2. Don Appropriate PPE alert->ppe absorb 3. Contain with Inert Absorbent ppe->absorb collect 4. Collect into Hazardous Waste Container absorb->collect decon 5. Decontaminate Area collect->decon report_small 6. Report to EHS decon->report_small call_ehs 2. Call EHS / Emergency Response Immediately evacuate->call_ehs lab Waste Generation (Lab Bench) saa Satellite Accumulation Area (SAA) lab->saa ehs EHS Pickup Request saa->ehs caa Central Accumulation Area (CAA) ehs->caa contractor Licensed Waste Contractor caa->contractor disposal Final Disposal (e.g., Incineration) contractor->disposal

References

Navigating the Safe Handling of 3-Oxo-2-phenylpropanenitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: The proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of 3-Oxo-2-phenylpropanenitrile, focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and outlining a clear plan for its operational handling and disposal. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific, verified Safety Data Sheet (SDS) for this compound (also known as Benzoylacetonitrile, CAS No. 614-16-4) can be challenging to locate, data for the compound and its isomers provide a clear indication of its hazard profile. The Globally Harmonized System (GHS) classifications for compounds with this chemical formula suggest the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

These classifications necessitate a stringent approach to the selection and use of PPE to create an effective barrier between the researcher and the chemical.

Core Protective Measures: Selecting the Right PPE

The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the identified hazards. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Rationale and Key Considerations
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk.Protects against accidental splashes and airborne particles. Standard prescription glasses are not a substitute for safety glasses.
Hand Protection Chemical-resistant gloves (Nitrile rubber is a recommended starting point).Nitrile gloves offer good resistance to a wide range of chemicals, including nitriles and ketones.[4][5][6][7][8] Always check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A lab coat, worn fully buttoned. For larger scale operations, a chemical-resistant apron or suit may be necessary.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handled in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.Prevents inhalation of the compound, which is a known route of exposure with toxic effects.

Operational Protocol: From Benchtop to Disposal

A safe workflow encompasses every stage of the chemical's lifecycle in the laboratory. The following step-by-step guide provides a framework for the safe handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in a Closed or Covered Vessel handle_weigh->handle_dissolve handle_transfer Transfer Solutions with Care handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A typical workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Procedures:
  • Preparation:

    • Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.

  • Handling:

    • When weighing the solid material, do so within the fume hood to contain any dust.

    • Handle the compound with care, avoiding the creation of dust or aerosols.

    • If making a solution, add the solid to the solvent slowly. Keep the container covered as much as possible.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, alert your institution's Environmental Health and Safety (EHS) department.

    • For small spills, and only if you are trained to do so, use an inert absorbent material to contain the spill.[2]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: Chemical Neutralization

Disposing of this compound requires a thoughtful approach to neutralize its reactivity and toxicity. Alkaline hydrolysis is a recommended method for the chemical neutralization of nitrile-containing waste.[2]

Alkaline Hydrolysis Protocol Diagram

start This compound Waste process Alkaline Hydrolysis (e.g., NaOH in Ethanol/Water) start->process product Less Toxic Carboxylate Salt and Ammonia process->product neutralize Neutralize to ~pH 7 product->neutralize dispose Dispose as Hazardous Waste via EHS neutralize->dispose

Caption: The process of alkaline hydrolysis for the neutralization of this compound waste.

Procedure:

  • Reaction Setup: In a fume hood, and in a suitably sized flask equipped with a stirrer, dissolve the this compound waste in an alcohol solvent (e.g., ethanol).

  • Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the flask. The reaction is typically heated to ensure complete hydrolysis of the nitrile group.

  • Workup: After the reaction is complete, allow the mixture to cool. Neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Final Disposal: The resulting neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.

Disclaimer: This guide is intended for informational purposes and is based on available data for this compound and similar compounds. Always consult the specific Safety Data Sheet provided by your supplier and follow your institution's safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.